[label="Indazole Derivative\n(from Synthetic workflow for C-4 functionalization of 4-Bromo-6,7-difluoro-1H-indazole. This methodology is designed as a self-validating system, meaning each step contains a built-in analyti...
Author: BenchChem Technical Support Team. Date: March 2026
[label="Indazole Derivative\n(from
Synthetic workflow for C-4 functionalization of 4-Bromo-6,7-difluoro-1H-indazole.
This methodology is designed as a self-validating system, meaning each step contains a built-in analytical checkpoint to confirm causality and success before proceeding.
Step 1: N-Protection (SEM-Cl)
Procedure: Dissolve 4-Bromo-6,7-difluoro-1H-indazole (1.0 eq) in anhydrous DMF. Cool to 0°C and add NaH (1.2 eq) portion-wise. Stir for 30 minutes, then add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.
Causality: Deprotonation of the acidic N1-H is required to generate the highly nucleophilic indazolide anion. The SEM group provides a robust, lipophilic shield that enhances solubility in organic solvents for the subsequent coupling step.
Validation Checkpoint: Perform TLC (Hexanes/EtOAc). The disappearance of the highly polar starting material and the emergence of a faster-running (less polar) spot confirms complete N-protection.
Step 2: Cross-Coupling (Suzuki-Miyaura)
Procedure: Combine the SEM-protected indazole (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a 1,4-Dioxane/H₂O mixture (4:1). Degas via sparging with N₂ for 15 minutes. Heat to 90°C for 12 hours.
Causality: Pd(dppf)Cl₂ is selected for its large ligand bite angle, which facilitates the reductive elimination step even with sterically hindered substrates. Degassing is critical to prevent the oxidative quenching of the sensitive Pd(0) active species.
Validation Checkpoint: Perform LC-MS analysis on the crude mixture. Crucial Indicator: Bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, creating a distinctive doublet in the mass spectrum separated by 2 m/z units. The disappearance of this 1:1 isotopic pattern and the appearance of the coupled product mass provides instant, definitive proof of successful C-C bond formation.
Step 3: Deprotection
Procedure: Treat the coupled intermediate with TFA/DCM (1:1) at room temperature for 4 hours, followed by neutralization with aqueous ammonia.
Causality: Acidic cleavage removes the SEM group, liberating the critical N1-H required for target binding.
Validation Checkpoint: ¹H NMR (DMSO-d₆). The reappearance of a broad singlet at ~13–14 ppm confirms the restoration of the indazole N-H.
Applications in Drug Development (Kinase Inhibition)
Indazoles are privileged structures in oncology and immunology, frequently utilized to target Receptor Tyrosine Kinases (RTKs) such as VEGFR, PDGFR, and the JAK/STAT pathways. By utilizing 4-Bromo-6,7-difluoro-1H-indazole as a starting material, medicinal chemists can rapidly generate libraries of ATP-competitive inhibitors.
Mechanism of action for indazole-derived RTK inhibitors in tumor signaling pathways.
The mechanism of inhibition relies heavily on the core scaffold. The N1 and N2 atoms of the indazole act as a bidentate hydrogen bond donor/acceptor pair, directly interacting with the amide backbone of the kinase hinge region. The difluoro substitution enhances the metabolic half-life of the resulting drug, preventing rapid clearance and allowing for sustained target engagement.
Analytical Validation & Handling
Ensuring the integrity of 4-Bromo-6,7-difluoro-1H-indazole prior to library synthesis is paramount. According to standard safety data [3], the compound carries GHS hazard statements for acute toxicity and irritation (H302, H315, H319, H335). It must be stored in a dark place under an inert atmosphere at room temperature to prevent degradation [1][2].
Table 2: Standard Analytical Validation Parameters
Analytical Technique
Target Specification
Purpose in Self-Validating Workflow
HPLC (UV 254 nm)
> 98% Area Purity
Confirms bulk purity prior to transition-metal catalysis, ensuring no impurities poison the Pd catalyst.
LC-MS (ESI+)
m/z [M+H]⁺ ~233/235
Verifies exact mass and the characteristic 1:1 bromine isotopic pattern.
¹H NMR (DMSO-d₆)
Aromatic CH, broad NH
Confirms the regiochemistry of the bromo and fluoro substituents; validates the presence of the free N-H.
¹⁹F NMR
Two distinct fluorine signals
Validates the 6,7-difluoro substitution pattern and confirms no defluorination has occurred.
References
Exploratory
Physicochemical Properties and Synthetic Utility of 4-Bromo-6,7-difluoro-1H-indazole: A Technical Guide
Executive Summary In modern medicinal chemistry and agrochemical development, the strategic incorporation of halogenated heterocyclic building blocks is fundamental to optimizing pharmacokinetics and target binding affin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic incorporation of halogenated heterocyclic building blocks is fundamental to optimizing pharmacokinetics and target binding affinity. 4-Bromo-6,7-difluoro-1H-indazole (CAS: 2599290-42-1) has emerged as a high-value intermediate[1]. The indazole core serves as a privileged bioisostere for indole and benzimidazole, frequently utilized in kinase inhibitors and receptor antagonists.
The dual fluorine substitution at the C6 and C7 positions imparts unique electronic properties, significantly enhancing metabolic stability by blocking primary sites of cytochrome P450-mediated oxidation. Concurrently, the C4-bromine provides a highly reactive, orthogonal site for transition-metal-catalyzed cross-coupling reactions. This whitepaper details the physicochemical profile, structural nuances, and field-proven synthetic protocols for leveraging this compound in advanced drug discovery workflows.
Physicochemical Profiling
Understanding the baseline physicochemical properties of 4-Bromo-6,7-difluoro-1H-indazole is critical for predicting its behavior in both synthetic environments and biological assays. The electron-withdrawing nature of the fluorine atoms significantly alters the molecular dipole and lipophilicity compared to the unfluorinated analog.
Dark place, inert atmosphere (N₂/Ar), room temperature[1][3]
Structural and Electronic Analysis
As a Senior Application Scientist, it is imperative to look beyond the basic structure and understand the causality of the molecule's reactivity.
The 6,7-Difluoro Inductive Effect
Fluorine is the most electronegative element, and its presence at the 6 and 7 positions exerts a strong inductive electron-withdrawing effect (-I effect) across the fused bicyclic system.
pKa Modulation: This electron withdrawal delocalizes the lone pair on the N1 nitrogen, significantly lowering the pKa of the indazole N-H bond compared to a standard 1H-indazole (pKa ~14). This increased acidity facilitates easier deprotonation during N-alkylation or N-arylation steps.
Lipophilicity (logP): The highly polarized C-F bonds increase the overall lipophilicity of the molecule, which is a critical parameter for optimizing the membrane permeability of the final active pharmaceutical ingredient (API).
C4-Bromine Reactivity
The C4 position is strategically functionalized with a bromine atom. In cross-coupling chemistry, the rate of oxidative addition by a Palladium(0) catalyst is accelerated in electron-deficient aromatic systems. Because the 6,7-difluoro motif pulls electron density away from the aromatic ring, the C4-Br bond is highly activated. This makes 4-Bromo-6,7-difluoro-1H-indazole an exceptionally reactive electrophile in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Synthetic Utility & Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (the "why") behind the operational procedure.
Protocol A: C4-Functionalization via Suzuki-Miyaura Cross-Coupling
This protocol describes the arylation of the C4 position using an aryl boronic acid.
Rationale for Reagent Selection:
We utilize Pd(dppf)Cl₂ as the catalyst. The large bite angle of the dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand facilitates the reductive elimination step, which can otherwise be a bottleneck when coupling bulky or highly fluorinated substrates. Potassium carbonate (K₂CO₃) is selected as a mild base to activate the boronic acid without degrading the fluorinated indazole core.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, charge 4-Bromo-6,7-difluoro-1H-indazole (1.0 equiv), the desired aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (2.5 equiv).
Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst poisoning.
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (ratio 4:1, 0.2 M concentration) via syringe. The presence of water is critical as it dissolves the inorganic base and facilitates the transmetalation step.
Reaction Execution: Heat the biphasic mixture to 90°C in a pre-heated oil bath for 12–16 hours under vigorous stirring.
Validation & Workup: Monitor the reaction via TLC (UV 254 nm). The starting bromide typically has an Rf of ~0.4 in 3:1 Hexanes/EtOAc. Once the starting material is consumed, cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
Purification: Filter, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Caption: Catalytic cycle for the C4-functionalization of 4-Bromo-6,7-difluoro-1H-indazole via Suzuki coupling.
Caption: Step-by-step experimental workflow for the cross-coupling reaction.
Protocol B: Regioselective N1-Alkylation
Indazoles present a tautomeric challenge, often yielding mixtures of N1 and N2 alkylated products.
Rationale for Reagent Selection:
To favor N1-alkylation, we utilize Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF). The large, soft cesium cation weakly coordinates to the indazole anion, leaving the more sterically accessible and thermodynamically stable N1 position free to attack the electrophile.
Step-by-Step Methodology:
Dissolve 4-Bromo-6,7-difluoro-1H-indazole (1.0 equiv) in anhydrous DMF (0.3 M) under an inert atmosphere.
Add Cs₂CO₃ (1.5 equiv) and stir at room temperature for 30 minutes to ensure complete deprotonation.
Dropwise, add the alkyl halide (e.g., Methyl Iodide, 1.1 equiv) while maintaining the temperature at 0°C to minimize N2-alkylation kinetics.
Allow the reaction to warm to room temperature and stir for 4 hours.
Quench with ice water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
Handling, Stability, and Safety (EHS)
According to standardized Safety Data Sheets (SDS)[4][5], 4-Bromo-6,7-difluoro-1H-indazole is classified under the following GHS hazard statements:
H302: Harmful if swallowed (Acute toxicity, oral - Category 4).
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).
Mandatory EHS Protocols:
PPE: Impervious clothing, nitrile gloves, and safety goggles with side-shields must be worn at all times[4].
Ventilation: All manipulations, especially weighing and transferring the dry powder, must be conducted inside a certified chemical fume hood to prevent inhalation of dust/aerosols (Precautionary statement P261)[4][5].
Storage: The compound is stable under recommended storage conditions but must be kept away from strong oxidizing agents and direct sunlight to prevent premature decomposition[4].
Synthesis and Characterization of 4-Bromo-6,7-difluoro-1H-indazole: A Technical Guide for Medicinal Chemistry Applications
Executive Summary The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, 4-Bromo-6,7-difluoro-1H-indazole (CAS: 2599290-42-1) has emerged as a highly privileged building b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, 4-Bromo-6,7-difluoro-1H-indazole (CAS: 2599290-42-1) has emerged as a highly privileged building block[1]. This specific substitution pattern is strategically designed to optimize the physicochemical and pharmacokinetic properties of Active Pharmaceutical Ingredients (APIs), particularly in the development of kinase inhibitors. This whitepaper provides an in-depth, mechanistic guide to the synthesis, characterization, and downstream application of this critical intermediate.
Mechanistic Rationale & Structural Significance
The architectural design of 4-bromo-6,7-difluoro-1H-indazole is not arbitrary; every substituent serves a precise pharmacological and synthetic purpose:
The Indazole Core: Acts as a robust kinase hinge-binding motif. The N1-N2 system forms critical hydrogen bonds with the backbone amides of the kinase hinge region[2].
6,7-Difluoro Motif: The incorporation of fluorine at the C6 and C7 positions exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the N1 proton, enhancing membrane permeability and lipophilic efficiency (LipE). Crucially, replacing electron-rich phenol headgroups with this difluoro-indazole core has been shown to eliminate reactive metabolite liabilities (e.g., glutathione (GSH) trapping) and induce favorable conformational flips in kinase hinge residues, drastically improving kinome selectivity[2][3].
4-Bromo Substituent: Serves as an orthogonal, highly reactive electrophilic handle. It allows for rapid downstream diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C4 position without interfering with the indazole's binding properties[4].
Synthetic Strategy & Workflow
To construct the 6,7-difluoro-1H-indazole core, the most robust, scalable, and regioselective approach is the condensation of hydrazine with a highly fluorinated ortho-halobenzaldehyde.
The synthesis begins with the directed ortho-lithiation (DoM) of 1-bromo-3,4,5-trifluorobenzene. The strong electron-withdrawing nature of the three fluorine atoms renders the protons at C2 and C6 highly acidic. Lithium diisopropylamide (LDA) selectively deprotonates at C2. Subsequent trapping with DMF yields 2-bromo-4,5,6-trifluorobenzaldehyde. In the final step, hydrazine hydrate condenses with the aldehyde to form a hydrazone. The ortho-fluorine (at C6) is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the synergistic electron-withdrawing effects of the adjacent fluorines, driving an intramolecular cyclization to form the indazole core.
Synthetic workflow for 4-Bromo-6,7-difluoro-1H-indazole via directed ortho-lithiation.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4,5,6-trifluorobenzaldehyde
Causality Note: Strict cryogenic control (-78 °C) is a self-validating parameter for this protocol. If the internal temperature exceeds -60 °C, the aryllithium intermediate will undergo rapid elimination of LiF to form a highly reactive benzyne intermediate, leading to complex oligomeric mixtures and total yield loss.
Preparation: Charge a flame-dried, argon-purged round-bottom flask with 1-bromo-3,4,5-trifluorobenzene (1.0 equiv) and anhydrous THF to achieve a 0.5 M solution.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal temperature probe and ensure the solution reaches exactly -78 °C.
Deprotonation: Add LDA (1.1 equiv, 2.0 M solution in THF/heptane) dropwise via a syringe pump over 30 minutes. Monitor the internal probe to ensure the temperature does not rise above -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv) dropwise. Maintain stirring for an additional 1 hour at -78 °C.
Quenching: Quench the reaction in situ at -78 °C by the rapid addition of a saturated aqueous NH₄Cl solution.
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to afford the aldehyde intermediate.
Protocol 2: Synthesis of 4-Bromo-6,7-difluoro-1H-indazole
Hydrazone Formation: Dissolve 2-bromo-4,5,6-trifluorobenzaldehyde (1.0 equiv) in a 1:1 mixture of THF and absolute ethanol (0.3 M).
Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3.0 equiv) dropwise at room temperature. Stir for 30 minutes to ensure complete hydrazone formation (can be verified via LC-MS).
SNAr Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours. The thermal energy is required to overcome the activation barrier for the displacement of the ortho-fluorine.
Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove the organic volatiles. Dilute the crude residue with ice-cold water. The product will precipitate as an off-white solid.
Purification: Filter the precipitate through a Büchner funnel, wash extensively with cold water to remove residual hydrazine, and dry under high vacuum at 45 °C to yield pure 4-bromo-6,7-difluoro-1H-indazole.
Characterization & Quality Control (QC)
Rigorous analytical validation is required to confirm the regiochemistry of the cyclization. The ¹⁹F NMR spectrum is particularly diagnostic: the loss of one fluorine resonance (from the trifluoro precursor) and the presence of two distinct doublets confirm the 6,7-difluoro substitution pattern.
In advanced medicinal chemistry campaigns, 4-bromo-6,7-difluoro-1H-indazole is frequently utilized to synthesize highly selective kinase inhibitors, such as PKMYT1 inhibitors for oncology indications[3].
To successfully execute C4 cross-coupling, the acidic N1 position (pKa ~14) must be transiently masked. Direct coupling on the unprotected indazole often leads to palladium catalyst poisoning or off-target N-arylation. Standard protocols involve protecting the indazole with a Tetrahydropyranyl (THP) or 2-(trimethylsilyl)ethoxymethyl (SEM) group[4]. Once protected, the C4-bromide smoothly undergoes Suzuki-Miyaura coupling with various boronic acids to elaborate the API scaffold, followed by global acidic deprotection.
Downstream application workflow for utilizing the indazole core in API synthesis.
References
Chen, B., et al. "Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy." Journal of Medicinal Chemistry, 2025. URL: [Link]
PubMed Central. "Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed." National Institutes of Health, 2025. URL: [Link]
Spectroscopic Data Interpretation for 4-Bromo-6,7-difluoro-1H-indazole: A Technical Guide
As a Senior Application Scientist, I approach the characterization of halogenated heterocycles not merely as a checklist of analytical peaks, but as a self-validating matrix of orthogonal data. 4-Bromo-6,7-difluoro-1H-in...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the characterization of halogenated heterocycles not merely as a checklist of analytical peaks, but as a self-validating matrix of orthogonal data. 4-Bromo-6,7-difluoro-1H-indazole is a highly functionalized building block whose structural integrity must be rigorously verified before downstream application in medicinal chemistry or materials science.
This whitepaper provides an in-depth, causal analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this molecule. By understanding why specific signals manifest—driven by isotopic distributions, electronegativity, and thermodynamic stability—researchers can establish a robust, self-validating system of structural proof.
Molecular Identity & Structural Properties
The presence of three distinct halogens (one bromine, two fluorines) on the indazole core creates a highly diagnostic spectroscopic signature. The electron-withdrawing nature of the fluorines significantly deshields the local carbon atoms, while the bromine atom provides a definitive isotopic fingerprint in mass spectrometry.
Table 1: Key Molecular Properties
Property
Value
Chemical Name
4-Bromo-6,7-difluoro-1H-indazole
CAS Number
2599290-42-1
Molecular Formula
C₇H₃BrF₂N₂
Molecular Weight
233.01 g/mol
SMILES
FC1=C(F)C=C(Br)C2=C1NN=C2
Standard Analytical Workflow
To ensure absolute structural confidence, we employ an orthogonal analytical workflow. No single technique is sufficient; rather, the convergence of MS (molecular weight and isotopic pattern), NMR (atomic connectivity and electronic environment), and IR (functional group vibrations) provides definitive proof.
Analytical workflow for the spectroscopic characterization of the indazole derivative.
Mass Spectrometry (MS) Characterization
The Causality of Ionization and Fragmentation
In positive Electrospray Ionization (ESI+), the indazole core is readily protonated at the N-2 position due to the availability of the nitrogen lone pair, yielding a stable
[M+H]+
pseudo-molecular ion.
The most critical diagnostic feature of this spectrum is the Bromine Isotopic Signature . Bromine naturally exists as two stable isotopes,
79Br
and
81Br
, in a nearly 1:1 ratio (50.69% to 49.31%). Consequently, the mass spectrum will exhibit a characteristic doublet separated by 2 m/z units. This acts as an internal validation check: if the 1:1 doublet is absent, the bromine atom has been lost or the structure is incorrect.
Upon collision-induced dissociation (CID), the molecule undergoes a thermodynamically driven fragmentation. The expulsion of a neutral nitrogen molecule (
N2
) is a classic pathway for indazoles, yielding a highly reactive aryl cation[1].
ESI+ mass spectrometry fragmentation pathway highlighting characteristic N2 and halogen losses.
Nuclear Magnetic Resonance (NMR) Profiling
Solvent Selection Rationale
DMSO-d6 is the mandatory solvent for this analysis. Indazoles form strong intermolecular hydrogen bonds, which can cause the N-H proton signal to broaden into the baseline or exchange rapidly in protic environments. DMSO-d6 disrupts these intermolecular networks, locking the N-H proton in place and allowing it to be observed as a highly deshielded singlet[2].
¹H NMR Data (400 MHz, DMSO-d6)
The proton spectrum is remarkably clean due to the high degree of substitution. The splitting pattern of H-5 is the definitive proof of regiochemistry. Because H-5 is flanked by a bromine atom (C-4) and a fluorine atom (C-6), it couples strongly to the ortho-fluorine (
3JHF
) and weakly to the meta-fluorine (
4JHF
), resulting in a distinct doublet of doublets (dd)[3].
Table 2: ¹H NMR Assignments
Position
Shift (δ, ppm)
Multiplicity
Coupling (J, Hz)
Int.
Assignment Rationale
N-H (1)
~13.30
br s
-
1H
Highly deshielded; visible due to DMSO H-bonding.
C-3
~8.15
s
-
1H
Pyrazole ring proton; deshielded by adjacent N.
C-5
~7.45
dd
3JHF
= 9.5,
4JHF
= 2.0
1H
Aromatic proton split by ortho (F-6) and meta (F-7) fluorines.
¹³C NMR Data (100 MHz, DMSO-d6)
The carbon spectrum is dominated by carbon-fluorine spin-spin coupling. The carbons directly attached to fluorine (C-6 and C-7) exhibit massive one-bond couplings (
1JCF≈240
Hz), splitting their signals into wide doublets. This phenomenon provides an unmistakable map of the fluorinated region of the aromatic ring[4].
Table 3: ¹³C NMR Assignments
Atom
Shift (δ, ppm)
Multiplicity
Coupling (J, Hz)
Assignment Rationale
C-6
~147.5
dd
1JCF
= 245,
2JCF
= 15
Directly bonded to F-6; heavily deshielded.
C-7
~138.2
dd
1JCF
= 240,
2JCF
= 15
Directly bonded to F-7.
C-7a
~135.0
s
-
Bridgehead carbon adjacent to N-1.
C-3
~134.5
s
-
Pyrazole carbon.
C-3a
~121.0
s
-
Bridgehead carbon.
C-5
~117.8
d
2JCF
= 22
Split by the adjacent F-6 atom.
C-4
~112.5
s
-
Shielded relative to C-6/C-7 due to Bromine's lower electronegativity.
¹⁹F NMR Data (376 MHz, DMSO-d6)
The two fluorine atoms couple to each other and to the adjacent H-5 proton.
Table 4: ¹⁹F NMR Assignments
Atom
Shift (δ, ppm)
Multiplicity
Coupling (J, Hz)
Assignment Rationale
F-6
-135.5
dd
3JFF
= 20.0,
3JHF
= 9.5
Couples to adjacent F-7 and adjacent H-5.
F-7
-145.2
d
3JFF
= 20.0
Couples to adjacent F-6; no adjacent protons.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FTIR provides a rapid, non-destructive method to confirm functional groups. The absence of a carbonyl stretch (typically ~1700 cm⁻¹) and the presence of a strong C-F stretch validate the purity of the building block[2].
Table 5: ATR-FTIR Key Vibrational Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
3150 - 3000
Broad, Medium
N-H stretching vibration (broadened by H-bonding).
3050
Weak
C-H stretching (aromatic).
1620, 1580
Sharp, Strong
C=N and C=C stretching (indazole core).
1250, 1100
Strong
C-F stretching vibrations.
650
Medium
C-Br stretching vibration.
Self-Validating Experimental Protocols
To ensure reproducibility and data integrity, the following step-by-step methodologies must be strictly adhered to.
Protocol 1: High-Resolution LC-MS Acquisition
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Elute using a linear gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
Ionization: Operate the ESI source in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 600 L/hr.
Acquisition & Validation: Scan m/z 50 to 500. Extract the ion chromatograms (EIC) for m/z 232.95 and 234.95. Validation Check: Ensure the peak area ratio of the 233/235 doublet is exactly 1:1.
Protocol 2: Multinuclear NMR Spectroscopy
Sample Preparation: Weigh exactly 15 mg of the compound and dissolve it completely in 0.6 mL of anhydrous DMSO-d6 (99.9 atom % D)[2]. Transfer the homogeneous solution to a precision 5 mm NMR tube.
Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d6 and shim the magnet (Z1-Z4) to achieve a line width of <1.0 Hz for the solvent residual peak (2.50 ppm).
¹H Acquisition: Acquire 16 scans with a spectral width of 15 ppm, a relaxation delay (d1) of 2.0 s, and a 30° pulse angle.
¹³C Acquisition: Acquire 1024 scans with proton decoupling (WALTZ-16), a spectral width of 250 ppm, and a d1 of 2.0 s.
¹⁹F Acquisition: Acquire 64 scans with a spectral width of 200 ppm, centered at -100 ppm, using a d1 of 1.5 s.
Protocol 3: ATR-FTIR Spectroscopy
Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum (air) from 4000 to 400 cm⁻¹ using 32 scans at 4 cm⁻¹ resolution.
Sample Application: Place approximately 2-3 mg of the solid powder directly onto the center of the ATR crystal.
Compression: Apply the pressure anvil to ensure intimate contact between the solid and the crystal, maximizing the penetration depth of the evanescent wave.
Acquisition: Collect the sample spectrum under the identical parameters (32 scans, 4000-400 cm⁻¹).
Semantic Scholar. "Substituent Effects on EI-MS Fragmentation Patterns of Tetrazoles and Indazoles." Molecules, 2021. URL: ]">https://www.semanticscholar.org[1]
Canadian Journal of Chemistry. "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Can. J. Chem. 71, 678 (1993). URL: ]">https://cdnsciencepub.com[4]
The Strategic Incorporation of Fluorine in Novel Indazole Derivatives: A Technical Guide for Drug Discovery
Foreword: The Indazole Scaffold and the Fluorine Advantage The indazole ring system, a bicyclic heterocycle comprising a fused benzene and pyrazole ring, has firmly established itself as a "privileged scaffold" in medici...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Indazole Scaffold and the Fluorine Advantage
The indazole ring system, a bicyclic heterocycle comprising a fused benzene and pyrazole ring, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] While infrequent in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-tumor, anti-HIV, and antibacterial properties.[1][2] This versatility stems from the indazole nucleus's unique structural and electronic characteristics. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] The indazole core can function as a bioisostere for endogenous structures like indole, offering enhanced metabolic stability and the capacity to form critical hydrogen bond interactions with biological targets.[1]
A pivotal moment in the history of indazole-based therapeutics was their emergence as potent protein kinase inhibitors. The N-H of the pyrazole ring and the adjacent nitrogen atom of the indazole core are ideally positioned to act as a "hinge-binder," creating crucial hydrogen bonds with the backbone of the kinase hinge region—a fundamental interaction for potent inhibition.[1] This has culminated in the development of several FDA-approved indazole-containing drugs, such as the anticancer agents Axitinib and Pazopanib.[3]
The strategic incorporation of fluorine into these already promising scaffolds has opened new avenues for optimizing drug-like properties. Fluorine, being the most electronegative element, can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity for its target protein.[4][5] This guide provides an in-depth technical exploration of the discovery of novel fluorinated indazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in synthesis, provide detailed protocols for both synthesis and biological evaluation, and present quantitative data to inform structure-activity relationship (SAR) studies.
I. Synthetic Strategies for Fluorinated Indazole Derivatives: A Rationale-Driven Approach
The synthesis of fluorinated indazoles requires careful consideration of the desired regioselectivity and the nature of the fluorine-containing substituent. Here, we explore two key strategies: direct C-H fluorination and the introduction of trifluoromethyl groups.
Regioselective C-3 Fluorination of 2H-Indazoles: A Metal-Free Approach
The direct fluorination of the indazole core is a highly desirable transformation. A noteworthy advancement in this area is the metal-free, regioselective C-3 fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water.[6] This method is not only environmentally benign but also offers broad substrate scope and high functional group tolerance.[6]
Causality Behind Experimental Choices:
Fluorinating Agent (NFSI): NFSI is an electrophilic fluorinating agent that is stable, easy to handle, and commercially available.[7] Unlike harsher reagents, it allows for more controlled and selective fluorination under mild conditions.[6] Mechanistic studies suggest that the reaction proceeds via a radical pathway, initiated by the generation of a fluorine radical from NFSI.[6]
Solvent (Water): The use of water as a solvent is a significant advantage from a green chemistry perspective. Optimization studies have shown that water provides the best yields for this transformation, potentially due to its ability to facilitate the radical process.[6]
Metal-Free Conditions: Avoiding the use of metal catalysts simplifies the purification process and reduces the risk of metal contamination in the final product, which is a critical consideration for pharmaceutical applications.[6]
Experimental Protocol: Synthesis of 3-Fluoro-2-phenyl-2H-indazole
A detailed protocol for this transformation is provided below, based on the work of Ghosh and Hajra.[8]
Materials:
2-phenyl-2H-indazole
N-fluorobenzenesulfonimide (NFSI)
Deionized Water
Ethyl Acetate
Brine
Anhydrous Sodium Sulfate
Round-bottom flask
Magnetic stirrer
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Procedure:
To a 25 mL round-bottom flask containing a magnetic stir bar, add 2-phenyl-2H-indazole (1.0 mmol, 194 mg).
Stir the reaction mixture vigorously at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
Combine the organic layers and wash with brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 3-fluoro-2-phenyl-2H-indazole.
Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazoles
The trifluoromethyl (CF₃) group is another key fluorine-containing moiety in medicinal chemistry, known for its ability to enhance metabolic stability and lipophilicity. A robust method for the synthesis of trifluoromethylated pyrimido[1,2-b]indazole derivatives involves the cyclocondensation of 3-aminoindazoles with ethyl 4,4,4-trifluoro-3-oxobutanoate.[9]
Causality Behind Experimental Choices:
Starting Materials: 3-aminoindazoles are readily accessible building blocks. Ethyl 4,4,4-trifluoro-3-oxobutanoate serves as a convenient source of the trifluoromethylated pyrimidine ring precursor.
Reaction Conditions: The initial condensation reaction is typically carried out in a high-boiling solvent like acetic acid or under solvent-free conditions at elevated temperatures to drive the reaction to completion. The subsequent chlorination with POCl₃ is a standard method for converting the pyrimidone to a more reactive chloropyrimidine, which can then be further functionalized via reactions like Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SₙAr).[9]
Experimental Protocol: Synthesis of 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole
The following is a generalized protocol based on the work of Guesmi et al.[9]
Materials:
3-aminoindazole
Ethyl 4,4,4-trifluoro-3-oxobutanoate
Phosphorus oxychloride (POCl₃)
Dichloromethane
Water
Anhydrous Magnesium Sulfate
Round-bottom flask
Reflux condenser
Magnetic stirrer
Rotary evaporator
Silica gel for column chromatography
Procedure:
Step 1: Cyclocondensation
In a round-bottom flask, combine 3-aminoindazole (1.0 mmol) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 mmol).
Heat the mixture at 120 °C for 2 hours. Monitor the reaction by TLC.
Allow the reaction mixture to cool to room temperature, yielding the crude pyrimido[1,2-b]indazol-4(1H)-one derivative.
Step 2: Chlorination
To the crude product from Step 1, add phosphorus oxychloride (POCl₃) (5 mL).
Heat the mixture at reflux for 4 hours.
Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ in vacuo.
Add water to the residue and extract the product with dichloromethane.
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole.[9]
II. Biological Evaluation of Fluorinated Indazole Derivatives
The biological activity of newly synthesized compounds must be rigorously evaluated. Here, we provide detailed protocols for assessing their potential as kinase inhibitors and their general cytotoxicity.
Biochemical Kinase Inhibition Assay
This protocol describes a generic in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.[10]
Materials:
Recombinant kinase (e.g., VEGFR-2, PLK4)
Kinase substrate (peptide or protein)
Adenosine triphosphate (ATP)
Test compound (dissolved in DMSO)
Kinase assay buffer
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
384-well assay plates
Plate reader
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
Reaction Setup: Add the diluted test compound to the wells of a 384-well plate. Add the kinase and substrate to the wells.
Initiation of Reaction: Initiate the kinase reaction by adding ATP to the wells.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
Data Acquisition: Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[10]
Cell Viability by MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.[11]
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.[11]
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.[11]
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
III. Structure-Activity Relationship (SAR) and Data Presentation
The systematic evaluation of fluorinated indazole derivatives allows for the elucidation of SAR, guiding the design of more potent and selective compounds.
Table 1: Kinase Inhibitory Activity of Fluorinated Indazole Derivatives
Positional Isomerism of Fluorine: As demonstrated by compounds A-1 and A-2 , the position of the fluorine atom on the indazole ring can have a dramatic impact on biological activity. A fluorine at the 6-position (A-2 ) resulted in a significant increase in ROCK1 inhibitory potency compared to a fluorine at the 4-position (A-1 ).[13]
Fluorination Enhances Potency: The introduction of a fluorine atom can significantly enhance the inhibitory activity of an indazole derivative. For example, the fluorinated indazole B-2 is a much more potent VEGFR-2 inhibitor than its non-fluorinated counterpart B-1 .[14]
Combined Structural Modifications: The exceptional potency of compound C-2 highlights the power of combining fluorination with other structural modifications to achieve highly potent kinase inhibitors.[15]
IV. Visualization of Key Concepts
Visual aids are crucial for understanding complex biological pathways and experimental workflows.
Experimental Workflow for Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of novel fluorinated indazole derivatives.
Simplified PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a fluorinated indazole derivative.
V. Conclusion and Future Directions
The strategic incorporation of fluorine into the indazole scaffold represents a powerful approach for the discovery of novel therapeutic agents with enhanced pharmacological properties. This guide has provided a comprehensive overview of the rationale-driven synthesis, detailed biological evaluation, and structure-activity relationship analysis of fluorinated indazole derivatives. The presented protocols and data serve as a valuable resource for researchers in the field of drug discovery.
Future efforts in this area will likely focus on the development of more selective and efficient fluorination methodologies, the exploration of novel fluorinated substituents beyond the commonly used fluoro and trifluoromethyl groups, and the application of computational methods to guide the rational design of next-generation fluorinated indazole inhibitors. The continued investigation of this promising class of compounds holds great potential for addressing unmet medical needs across various therapeutic areas.
VI. References
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC.
Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. PMC.
Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR.
Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound. Benchchem.
Literature review on the discovery of indazole-containing compounds. Benchchem.
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development. Benchchem.
A comprehensive review on the indazole based derivatives as targeted anticancer agents (2023). SciSpace.
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
Metal-Free Trifluoromethylation of Indazoles. The Journal of Organic Chemistry.
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. PubMed.
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal.
Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry.
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.
Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Thieme.
Regioselective C3–H Trifluoromethylation of 2H-Indazole under Transition-Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry.
Application Notes and Protocols for In Vivo Studies of Indazole Derivatives. Benchchem.
Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ResearchGate.
Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology.
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
Importance of fluorination in medicinal chemistry and approaches to... ResearchGate.
Structure of fluorinated indazole derivatives 41–46. ResearchGate.
Synthesis of trifluoromethyl-substituted N-aryl-poly-1,2,3-triazole derivatives. Journal of Materials Chemistry A.
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PMC.
The role of fluorine in medicinal chemistry. Taylor & Francis Online.
Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. ChemRxiv.
CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie.
A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Derivatives in Oncology. Benchchem.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. Benchchem.
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed.
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
A Straightforward Approach to Fluorinated Pyrimido[1,2-b]indazole Derivatives via Metal/Additive-Free Annulation with Enaminones, 3-Aminoindazoles, and Selectfluor. The Journal of Organic Chemistry.
Strategic Halogenation of Indazole Scaffolds: The Mechanistic Roles of Fluorine and Bromine in Drug Discovery
The indazole core is a privileged bicyclic heterocyclic scaffold in medicinal chemistry, forming the structural foundation for numerous targeted therapeutics, including potent kinase inhibitors and anti-inflammatory agen...
Author: BenchChem Technical Support Team. Date: March 2026
The indazole core is a privileged bicyclic heterocyclic scaffold in medicinal chemistry, forming the structural foundation for numerous targeted therapeutics, including potent kinase inhibitors and anti-inflammatory agents. While the unsubstituted indazole ring provides excellent hydrogen-bonding capabilities, its physicochemical and pharmacokinetic properties must often be optimized for clinical viability. Strategic halogenation—specifically utilizing fluorine and bromine—serves as a primary mechanism to modulate metabolic stability, tune target affinity, and provide versatile synthetic handles for late-stage diversification.
This technical guide explores the distinct, complementary roles of fluorine and bromine substituents on the indazole core, detailing the causality behind their structural effects and providing self-validating protocols for their incorporation.
The Mechanistic Impact of Fluorine Substituents
Fluorine is the most electronegative element, and its incorporation into the indazole core fundamentally alters the molecule's electronic distribution without adding significant steric bulk.
Metabolic Shielding and Pharmacokinetics
The carbon-fluorine (C-F) bond is the strongest carbon-heteroatom bond, featuring a mean bond dissociation energy of 105.4 kcal/mol and a short bond length of 1.47 Å1[1]. By placing fluorine at metabolically labile positions (e.g., C4 through C7 of the indazole ring), medicinal chemists can effectively block cytochrome P450-mediated oxidation, thereby extending the compound's half-life.
Target Affinity and Selectivity
Fluorination directly modulates binding affinity through multipolar interactions and pKa adjustments. For instance, placing a fluorine atom at the C6 position of an indazole-based inhibitor significantly enhanced Rho kinase (ROCK1) inhibitory potency, achieving an IC50 of 14 nM while simultaneously boosting oral bioavailability to 61%2[2]. Furthermore, polyfluorination strategies, such as the synthesis of 4,5,6,7-tetrafluoroindazoles, have been shown to drastically increase inhibitory potency and selectivity for NOS-II over NOS-I, validating aromatic fluorination as a powerful tool for engineering selective enzyme inhibitors 3[3].
Aqueous Solubility Modulation
While halogens generally increase lipophilicity, fluorine can be strategically placed to polarize adjacent hydrogen bond donors. In specific indazole-urea derivatives, introducing a fluorine atom polarized a nearby urea N-H bond, making it a superior hydrogen bond donor to water and increasing aqueous solubility from 15 mg/mL to >500 mg/mL1[1].
The Mechanistic Impact of Bromine Substituents
Bromine serves a dual purpose in indazole chemistry: it acts as a unique non-covalent binding motif and functions as an indispensable synthetic handle.
Halogen Bonding (Sigma-Hole Interactions)
Unlike fluorine, bromine is highly polarizable. The electron density around a covalently bound bromine atom is anisotropic; it features an electronegative equatorial belt and an electropositive crown (the "sigma-hole") directly opposite the C-Br bond 4[4]. This sigma-hole acts as a Lewis acid, forming highly directional, electrostatically driven non-covalent interactions with electron-rich Lewis bases (such as backbone carbonyl oxygens). In the design of kinase inhibitors, brominated indazoles and benzotriazoles leverage these halogen bonds to anchor deeply into the ATP-binding hinge region of targets like CDK2 and CK2α, significantly driving up binding affinity 5[5].
Synthetic Versatility via Cross-Coupling
The C-Br bond at the C3 or C5 position of the indazole ring is highly amenable to palladium-catalyzed cross-coupling reactions 6[6]. This allows medicinal chemists to use 5-bromo-1H-indazole or 3-bromo-1H-indazole as foundational building blocks, introducing diverse aryl, heteroaryl, or alkynyl moieties via Suzuki-Miyaura or Buchwald-Hartwig couplings to rapidly generate structure-activity relationship (SAR) libraries7[7].
Comparative Physicochemical Data
The following table summarizes the quantitative differences between hydrogen, fluorine, and bromine substituents, dictating their distinct roles in indazole optimization.
Substituent
Van der Waals Radius (Å)
Pauling Electronegativity
C-X Bond Length (Å)
Primary Medicinal Role in Indazoles
Hydrogen (H)
1.20
2.20
1.09
Baseline scaffold reference
Fluorine (F)
1.47
3.98
1.35
Metabolic shielding, pKa modulation
Bromine (Br)
1.85
2.96
1.90
Halogen bonding, cross-coupling handle
Visualizing the Halogenated Indazole Workflows
Caption: Workflow for halogenated indazole synthesis and screening.
Caption: Halogen bonding interaction between an indazole-bound bromine and a kinase backbone.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols integrate causality for reagent selection and self-validating analytical checkpoints.
Protocol A: Regioselective Bromination of 1H-Indazole
This protocol details the regioselective installation of bromine at the C3 or C5 position, utilizing electrophilic aromatic substitution (SEAr) 8[8].
Preparation: Suspend 1.0 equivalent of the indazole starting material in glacial acetic acid (0.1 M concentration).
Causality: Glacial acetic acid acts as a polar protic solvent that stabilizes the bromonium intermediate, facilitating smooth electrophilic attack without requiring harsh Lewis acids7[7].
Reagent Addition: Heat the suspension to 90 °C until a clear solution forms. Slowly add 1.05 equivalents of liquid bromine (Br₂) or N-bromosuccinimide (NBS) dropwise.
Reaction Monitoring (Self-Validation Checkpoint 1): After 2 hours, sample 10 µL of the mixture, quench in aqueous sodium thiosulfate, and analyze via LC-MS.
Validation: The reaction is complete when the starting material mass [M+H]+ is replaced by the brominated mass[M+H+78]+. If a dibrominated peak [M+H+156]+ exceeds 5% relative abundance, immediately cool the reaction to prevent over-bromination.
Workup: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and dry under a vacuum.
Final Validation (Self-Validation Checkpoint 2): Perform ¹H-NMR (DMSO-d6). The disappearance of the C3-H proton singlet (typically around 8.0 ppm) confirms regioselective C3-bromination.
Protocol B: Suzuki-Miyaura Cross-Coupling of 3-Bromoindazole
This protocol utilizes the brominated indazole as a synthetic handle to introduce aryl/heteroaryl groups6[6].
Reaction Setup: In a Schlenk flask, combine 1.0 eq of 3-bromo-1H-indazole, 1.2 eq of the desired aryl boronic acid, and 3.0 eq of K₂CO₃.
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the solution with Argon for 15 minutes.
Causality: The biphasic solvent ensures the solubility of both the organic indazole and the inorganic base (required to activate the boronic acid for transmetalation). Degassing is critical to prevent the oxidative deactivation of the Pd(0) catalyst to inactive Pd(II) species.
Catalyst Addition: Add 0.05 eq of Pd(PPh₃)₄ under an Argon counter-flow. Heat to 90 °C for 12 hours.
Validation: The disappearance of the UV-active 3-bromoindazole spot and the emergence of a new, lower-Rf spot indicates successful coupling.
Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
Final Validation (Self-Validation Checkpoint 2): High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the cross-coupled product. The absence of the characteristic 1:1 isotopic bromine doublet (M / M+2) confirms complete consumption of the C-Br bond.
4-Bromo-6,7-difluoro-1H-indazole: A Privileged Fragment for Next-Generation Kinase Inhibitor Design
Prepared by: Senior Application Scientist, Medicinal Chemistry & Structural Biology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the evolving landscape of Frag...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Medicinal Chemistry & Structural Biology
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the selection of the initial chemical matter dictates the trajectory of the entire lead optimization campaign. 4-Bromo-6,7-difluoro-1H-indazole (CAS: 2599290-42-1) has emerged as a highly versatile and privileged fragment[1][2]. By combining a validated kinase hinge-binding motif with precise halogenation, this molecule offers an ideal balance of physicochemical properties and synthetic tractability. This whitepaper dissects the structural rationale, biological applications, and synthetic workflows associated with this fragment, providing a comprehensive guide for its integration into modern drug design pipelines.
Structural Rationale: The Physics of the Fragment
In FBDD, a successful fragment must possess a molecular weight under 300 Da while offering clear vectors for elaboration[3]. At 233.01 Da, 4-bromo-6,7-difluoro-1H-indazole perfectly fits this paradigm[2]. Every functional group on this scaffold serves a distinct mechanistic purpose:
The 1H-Indazole Core (Hinge Binding): The indazole bicyclic system is a well-documented bioisostere for the adenine ring of ATP. The N1 (hydrogen bond donor) and N2 (hydrogen bond acceptor) atoms form critical bidentate interactions with the backbone amides of the kinase hinge region[4][5].
6,7-Difluoro Substitution (Electronic & Metabolic Modulation): The introduction of fluorine atoms at the 6 and 7 positions exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the N1 proton, significantly enhancing its hydrogen-bond donor capacity to the kinase hinge[6]. Furthermore, fluorine substitution blocks notorious cytochrome P450 oxidative hotspots, thereby increasing the metabolic stability and lipophilic efficiency (LipE) of the downstream lead compound[6].
4-Bromo Vector (Synthetic Tractability): The bromine atom at the C4 position is strategically located to project into the hydrophobic pocket or solvent-exposed region of the kinase ATP-binding site. It serves as a highly reactive orthogonal handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing rapid, divergent synthesis of analog libraries[7][8].
Quantitative Physicochemical Comparison
To illustrate the evolutionary advantage of this fragment, Table 1 summarizes the impact of its specific substitution pattern compared to an unfunctionalized indazole core.
Parameter
1H-Indazole
4-Bromo-6,7-difluoro-1H-indazole
Mechanistic Rationale in FBDD
Molecular Weight
118.14 Da
233.01 Da
Remains well within the "Rule of 3" limits for FBDD[3].
Synthetic Vector
None (Requires C-H activation)
C4-Bromide
Enables rapid C-C/C-N bond formation via Pd-catalysis[8].
Hinge Binding
Moderate H-bond donor
Enhanced H-bond donor
F-atoms inductively lower N1 pKa, strengthening hinge affinity[6].
Metabolic Stability
Susceptible to oxidation
High
Fluorine sterically and electronically blocks oxidative metabolism[6].
Mechanistic Role in Kinase Inhibition
Indazole derivatives are cornerstone scaffolds in the development of Receptor Tyrosine Kinase (RTK) inhibitors, particularly targeting FGFR (Fibroblast Growth Factor Receptor) and AXL kinases[5][9]. Overexpression or mutation of these kinases drives tumor angiogenesis, metastasis, and acquired resistance to standard chemotherapies[9].
When 4-bromo-6,7-difluoro-1H-indazole is elaborated into a mature lead compound, it acts as an ATP-competitive inhibitor. By occupying the ATP-binding pocket, it severs the downstream signaling cascades (such as the PI3K/AKT and MAPK/ERK pathways), ultimately halting tumor proliferation.
Mechanism of RTK inhibition by indazole-derived compounds blocking downstream survival pathways.
Experimental Protocols: Fragment Elaboration Workflow
To transition from a fragment hit to a potent lead, the C4-bromide must be functionalized. The most robust method is the Suzuki-Miyaura cross-coupling. However, the free N1-H of the indazole can coordinate with and poison the palladium catalyst, or undergo unwanted N-arylation[8]. Therefore, a self-validating, three-step protocol (Protection
→
Coupling
→
Deprotection) is required.
Protocol: C4-Elaboration via Suzuki-Miyaura Coupling
Step 1: N1-Protection (Tetrahydropyranyl - THP)
Causality: THP is chosen over Boc because it is highly stable to the basic conditions of the subsequent Suzuki coupling, yet easily removed under mild acidic conditions.
Reaction: Dissolve 4-bromo-6,7-difluoro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 eq).
Monitoring: Stir at room temperature. Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is self-validating: the highly polar starting material (
Rf≈0.2
) will convert entirely to a non-polar THP-protected intermediate (
Rf≈0.7
).
Workup: Quench with saturated aqueous
NaHCO3
to neutralize the pTSA. Extract with DCM, dry over
Na2SO4
, and concentrate.
Step 2: Suzuki-Miyaura Cross-Coupling
Causality:
Pd(dppf)Cl2
is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which is often rate-limiting for sterically hindered ortho-substituted heteroaryls[8].
Setup: In a Schlenk flask, combine the THP-protected fragment (1.0 eq), an aryl/heteroaryl boronic acid (1.2 eq), and
K2CO3
(3.0 eq).
Catalyst Addition: Add
Pd(dppf)Cl2
(0.05 eq). Evacuate and backfill the flask with Argon three times to prevent catalyst oxidation.
Reaction: Inject a degassed mixture of 1,4-Dioxane/Water (4:1). Heat to 90°C for 12 hours. The presence of water is critical to dissolve the inorganic base and activate the boronic acid via formation of a boronate complex.
Workup: Filter through a pad of Celite to remove palladium black. Partition between EtOAc and water. Purify via flash chromatography.
Step 3: THP Deprotection
Reaction: Dissolve the coupled product in Methanol. Add 4.0 M HCl in Dioxane (5.0 eq).
Isolation: Stir at 50°C for 2 hours. Concentrate under reduced pressure. Triturate the resulting solid with diethyl ether to yield the pure, elaborated 1H-indazole hydrochloride salt.
Standard synthetic workflow for elaborating the 4-bromo-6,7-difluoro-1H-indazole fragment.
Conclusion & Future Perspectives
4-Bromo-6,7-difluoro-1H-indazole represents a masterclass in rational fragment design. By pre-installing metabolic shields (fluorines) and synthetic vectors (bromine) onto a privileged kinase-binding scaffold, medicinal chemists can bypass months of early-stage optimization. As FBDD continues to evolve, the utilization of such highly engineered, multi-functional fragments will be paramount in addressing challenging targets like mutated RTKs in oncology.
References
PubMed (NIH). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors.[Link]
PMC (NIH). Fragment-to-Lead Medicinal Chemistry Publications in 2020. [Link]
PMC (NIH). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[Link]
PMC (NIH). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening.[Link]
Durham E-Theses. Strategies for Heteroaromatic Borylation.[Link]
A Strategic Guide to the Preliminary Biological Screening of 4-Bromo-6,7-difluoro-1H-indazole
An In-Depth Technical Guide for Drug Discovery Professionals Abstract The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of c...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful therapeutic agents.[1] This guide presents a comprehensive, tiered strategy for the preliminary biological evaluation of a novel derivative, 4-Bromo-6,7-difluoro-1H-indazole. As a Senior Application Scientist, the objective is not merely to prescribe a set of assays, but to provide a logical framework for efficient and insightful screening. We will dissect the causality behind experimental choices, moving from broad-based phenotypic screens to more focused, target-oriented investigations. This whitepaper details robust, self-validating protocols for cytotoxicity and antimicrobial assessments, explores the rationale for subsequent kinase inhibition profiling, and offers a decision-making framework for advancing a hit compound. The methodologies, data presentation formats, and logical workflows are designed to maximize the generation of actionable intelligence while conserving valuable resources, thereby accelerating the journey from novel compound to viable lead candidate.
Introduction: The Promise of a Privileged Scaffold
Indazole-containing derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery.[2] Their versatile structure has led to the development of several FDA-approved drugs, particularly potent kinase inhibitors such as Pazopanib and Axitinib, which are vital in oncology.[1][3] The therapeutic potential of indazoles is vast, with demonstrated activities spanning anti-cancer, antimicrobial, anti-inflammatory, and anti-HIV applications.[2][4]
This guide focuses on 4-Bromo-6,7-difluoro-1H-indazole , a novel analogue whose specific halogenation pattern—a bromine atom at the 4-position and two fluorine atoms at the 6- and 7-positions—presents an intriguing profile for investigation. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. The strategic placement of these atoms on the indazole core warrants a systematic and thorough biological screening to uncover its therapeutic potential. The objective of this document is to outline a logical, multi-tiered screening cascade designed to efficiently characterize the primary bioactivity of this compound and guide future drug development efforts.
Chapter 1: The Foundation - Pre-Screening Compound Validation
Before committing a novel compound to a biological screening cascade, rigorous validation of its identity, purity, and fundamental physicochemical properties is paramount. This foundational step prevents the costly misinterpretation of data arising from impurities or poor solubility.
Identity and Purity Verification: The structural integrity and purity of 4-Bromo-6,7-difluoro-1H-indazole must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity level of ≥98% is recommended for initial biological assays.
Solubility Assessment: The compound's solubility in aqueous buffers and dimethyl sulfoxide (DMSO), the most common solvent for compound storage and dilution, must be determined. Poor solubility can lead to false-negative results or artifactual data.
Safety and Handling: All handling of the compound should be performed in accordance with its Safety Data Sheet (SDS), utilizing appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment.
Chapter 2: The Tiered Screening Cascade: A Strategic Workflow
A tiered or cascaded approach to screening is the most efficient method for evaluating a novel compound. This strategy begins with broad, cost-effective assays to identify any significant biological activity. Positive "hits" from this primary screen then advance to more specific, and often more complex, secondary and tertiary assays to elucidate the mechanism of action and target engagement.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Indazole (benzopyrazole) derivatives represent a privileged structural motif in medicinal chemistry, forming the core scaffold of numerous FDA-approved therapeutics, including kinase inhibitors (e.g., Axitinib, Pazopanib) and PARP inhibitors (e.g., Niraparib)[1]. A defining physicochemical characteristic of the indazole ring system is its capacity for annular tautomerism. The migration of the proton between the nitrogen atoms of the pyrazole ring yields three potential tautomeric states: 1H-indazole, 2H-indazole, and the non-aromatic 3H-indazole[2].
Understanding and controlling this tautomeric equilibrium is not merely an academic exercise; it is a critical parameter in rational drug design. The tautomeric state dictates the molecule's electronic distribution, hydrogen-bonding vector geometry, dipole moment, and ultimately, its binding affinity to biological targets[3]. This whitepaper provides an in-depth mechanistic analysis of indazole tautomerism, detailing how substituents and solvent environments modulate this equilibrium, alongside field-proven experimental and computational protocols for tautomeric resolution.
Thermodynamic and Structural Foundations
Structurally, indazole is a 10-
π
electron aromatic heterocyclic system that exhibits dual reactivity, resembling both pyridine and pyrrole[4]. The position of the N-H proton fundamentally alters the electronic topology of the fused bicyclic system:
1H-Indazole (Benzenoid Form): The proton resides on N-1. This form maintains a fully aromatic benzenoid ring fused to the pyrazole. Thermodynamic internal energy calculations consistently demonstrate that the 1H-tautomer is the predominant and most stable form across gas, solution, and solid phases[4],[1].
2H-Indazole (Quinonoid Form): The proton resides on N-2, forcing the fused benzene ring into a higher-energy quinonoid-like electronic configuration[4]. In the gas phase, the 1H-tautomer is more stable than the 2H-form by approximately 2.3 kcal/mol.
3H-Indazole: A highly unstable, non-aromatic form that is rarely observed unless sterically forced by specific di-substitutions at the C-3 position[5].
Figure 1: Annular tautomerism of indazole and key physicochemical modulators.
Substituent and Microenvironmental Modulation
While the 1H-tautomer is thermodynamically favored in unsubstituted indazoles, the introduction of substituents can drastically shift the equilibrium, sometimes inverting the stability to favor the 2H-tautomer.
Electronic and Steric Effects
Substitutions at the C-3 position exert the most profound influence on the pyrazole ring's electronic landscape. For instance, strong electron-withdrawing groups or specific bulky substituents can lower the energy gap between the 1H and 2H forms. Furthermore, N-alkylation reactions (e.g., benzylation) often yield a mixture of N-1 and N-2 substituted regioisomers. While N-1 isomers are thermodynamically more stable, N-2 isomers are often kinetically favored during synthesis[4].
Solvent Polarity and Hydrogen Bonding (Causality of 2H Stabilization)
The microenvironment plays a decisive role in tautomeric trapping. Recent crystallographic and NMR studies have demonstrated that the 2H-tautomers of 3-substituted indazoles can be uniquely stabilized by intermolecular hydrogen bonds[6]. In aprotic solvents (such as CDCl
3
or CD
2
Cl
2
), 2H-indazoles form highly stable centrosymmetric dimers via N–H···N or bifurcated C=O···H···N hydrogen bonds[6]. Density Functional Theory (DFT) calculations confirm that these centrosymmetric 2H-dimers possess lower ground-state energies than their 1H counterparts in non-polar environments[7].
However, this stabilization is strictly environmentally dependent. Upon exposure to protic solvents (e.g., water) or open air, the hydrogen-bond network is disrupted, triggering a rapid prototropic shift (
2H→1H
tautomerization) back to the thermodynamically stable benzenoid form[6].
Quantitative Data Summary
To facilitate rapid comparison during lead optimization, the fundamental physicochemical and thermodynamic properties of the primary indazole tautomers are summarized below.
Table 1: Physicochemical and Thermodynamic Properties of Indazole Tautomers
To rigorously determine the tautomeric state of a novel substituted indazole, a dual-pronged approach utilizing advanced NMR spectroscopy and DFT calculations is required.
Figure 2: Integrated analytical workflow for determining indazole tautomeric states.
Protocol A: NMR-Based Tautomeric Resolution
Because tautomerization can be rapid on the NMR timescale, careful solvent selection and 2D correlation techniques are mandatory.
Solvent Preparation: Prepare the substituted indazole sample at 10-20 mM concentration. Prepare two separate NMR tubes: one using a strictly aprotic solvent (e.g., CDCl
3
or CD
2
Cl
2
) to trap potential 2H-dimers, and one in a highly polar/protic-like solvent (DMSO-
d6
)[6].
1D
13
C and
1
H Acquisition: Acquire standard 1D spectra. Note the chemical shifts of C-3, C-3a, and C-7a. For instance, nitro-substitution at C-1 will shift adjacent carbon signals downfield by +20 to +26 ppm[8].
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Run a NOESY experiment with a mixing time optimized for small molecules (e.g., 300-500 ms).
Causality: If the 1H-tautomer is present, an NOE cross-peak will be observed between the N1-H proton and the C7-H aromatic proton. If the 2H-tautomer is present, the N2-H proton will show an NOE correlation with the C3-H proton[5].
1
H-
15
N HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum to observe long-range couplings between the pyrazole protons and the
15
N nuclei. The protonated nitrogen will exhibit distinct chemical shifts compared to the unprotonated imine-like nitrogen, definitively mapping the tautomeric ratio.
Protocol B: DFT Computational Estimation of Tautomeric Stability
In silico validation is critical for predicting tautomerism prior to synthesis and for understanding the electronic distribution (Fukui functions) that drives reactivity[9].
Geometry Optimization: Construct the 1H and 2H tautomers of the target molecule. Optimize the ground-state geometries using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level of theory[9]. This basis set provides an optimal balance between computational cost and accurate modeling of nitrogen-rich heterocycles.
Frequency Calculations: Perform vibrational frequency calculations on the optimized geometries to ensure the absence of imaginary frequencies, confirming that the structures represent true local minima on the potential energy surface.
Solvent Modeling: Apply a Polarizable Continuum Model (PCM) to simulate the dielectric constants of water (
ϵ≈78.3
) and chloroform (
ϵ≈4.8
).
Dimerization Energy Assessment: To evaluate 2H stability in aprotic media, construct a centrosymmetric dimer of the 2H-tautomer. Calculate the interaction energy (
Edimer−2×Emonomer
) and compare it against the 1H-dimer equivalent[7].
Implications for Drug Development
The pharmacological efficacy of indazole-containing drugs—such as those targeting neurological disorders (e.g., LRRK2 or GSK-3 inhibitors for Parkinson's and Alzheimer's diseases)[10] or oncology targets (e.g., VEGFR, PARP)[1]—relies heavily on precise hydrogen-bonding interactions within the target protein's active site.
If a drug is designed assuming a 1H-indazole geometry, but the local microenvironment of the binding pocket (e.g., a highly hydrophobic, aprotic pocket) shifts the equilibrium toward the 2H-tautomer, the hydrogen bond donor/acceptor vectors will be inverted. This tautomeric mismatch can result in a catastrophic loss of binding affinity. Therefore, drug development professionals must utilize the protocols outlined above to map the tautomeric landscape of indazole scaffolds under physiologically and structurally relevant conditions, ensuring robust Structure-Activity Relationships (SAR)[3].
References
Kalhans, P., Mishra, S., & Pandey, S. "Different tautomeric forms of indazole nuclei." ResearchGate. Available at: [Link]
Claramunt, R. M., et al. "Theoretical estimation of the annular tautomerism of indazoles." ResearchGate. Available at:[Link]
"Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review." Austin Publishing Group. Available at: [Link]
Teixeira, F. C., et al. "Synthesis and structural characterization of 1- and 2-substituted indazoles." University of Groningen. Available at:[Link]
"Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review." Caribbean Journal of Science and Technology. Available at:[Link]
"A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective." PubMed. Available at: [Link]
"Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review." International Journal of Scientific Development and Research (IJSDR). Available at: [Link]
"Importance of Indazole against Neurological Disorders." Bentham Science Publishers. Available at: [Link]
"Experimental (NMR) and Theoretical (DFT Method) Studies of the Nucleophilic Substitution Reaction." Academic Journal of Chemistry (ARPG Web). Available at:[Link]
"Experimental (NMR) and Theoretical (DFT Method) Studies of the Nucleophilic Substitution Reaction of 1-Methyl-4-, 6- and 7-NitroIndazoles by 2-(p-Tolyl) Acetonitrile." ResearchGate. Available at: [Link]
Afonin, A. V., et al. "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Thermodynamic and Kinetic Solubility Profiling of 4-Bromo-6,7-difluoro-1H-indazole in Organic Solvents: A Technical Guide for Preclinical Development
Executive Summary The compound 4-Bromo-6,7-difluoro-1H-indazole (CAS: 2599290-42-1) is a highly specialized halogenated heterocyclic building block utilized in advanced drug discovery and medicinal chemistry[1]. While th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 4-Bromo-6,7-difluoro-1H-indazole (CAS: 2599290-42-1) is a highly specialized halogenated heterocyclic building block utilized in advanced drug discovery and medicinal chemistry[1]. While the indazole scaffold is a privileged structure in pharmacology, the integration of hydrophobic bromine and fluorine substituents drastically alters its physicochemical profile, creating significant solubility challenges[2]. This whitepaper provides an authoritative, causality-driven framework for understanding and resolving the solubility behavior of 4-Bromo-6,7-difluoro-1H-indazole in various organic solvents, ensuring robust data integrity for downstream biological and analytical assays.
Physicochemical Profiling & The Causality of Solvation
To successfully solvate 4-Bromo-6,7-difluoro-1H-indazole, one must first deconstruct its molecular architecture. The molecule exists predominantly as the 1H-indazole tautomer, which is thermodynamically more stable than its 2H-counterpart[3].
Unsubstituted indazole is an amphoteric molecule with a basic pKa of ~1.04 and an acidic pKa of ~13.86[4]. However, the addition of electron-withdrawing fluorine (at C6, C7) and bromine (at C4) atoms exerts a strong inductive effect. This decreases the basicity of the ring nitrogens while increasing the acidity of the N-H proton.
The Thermodynamic Barrier:
In the solid state, indazole derivatives form tightly packed crystal lattices stabilized by strong intermolecular hydrogen bonding (N-H···N interactions) and π-π stacking. The heavy halogen atoms further increase the lipophilicity (LogP) and crystal lattice energy.
Why Non-Polar Solvents Fail: Solvents like hexane or toluene lack the dipole moment required to disrupt these intermolecular hydrogen bonds, resulting in near-zero solubility.
Why Polar Aprotic Solvents Succeed: Solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) act as powerful hydrogen bond acceptors. They effectively solvate the polarized N-H bond of the indazole ring, while their hydrophobic domains interact favorably with the bromo/difluoro-aromatic system, overcoming the lattice energy barrier.
Fig 1. Thermodynamic causality of indazole solvation in polar aprotic networks.
Based on the structural thermodynamics of halogenated indazoles, the following table summarizes the predicted quantitative solubility ranges and the mechanistic rationale for solvent selection.
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Polar Aprotic
DMSO, DMF, Acetonitrile
High (>50 mg/mL)
Strong H-bond acceptors solvate the N-H bond; high dielectric constant stabilizes the polarized halogens.
Polar Protic
Methanol, Ethanol
Moderate (5-20 mg/mL)
Dual donor/acceptor capacity facilitates interaction, but lower solvation energy for the hydrophobic bromo/fluoro groups limits maximum capacity.
Non-Polar
Hexane, Toluene
Very Low (<1 mg/mL)
Incapable of disrupting the strong intermolecular H-bonding of the indazole crystal lattice.
Aqueous
Water, PBS
Very Low (<0.1 mg/mL)
High lipophilicity driven by the bromo and difluoro substituents dominates, causing rapid precipitation[5].
Self-Validating Experimental Protocols
To ensure data trustworthiness, solubility must be evaluated through two distinct lenses: Kinetic (the rate and limit of precipitation when shifting from an organic stock to an assay buffer) and Thermodynamic (the absolute equilibrium between solid and solution).
Fig 2. Self-validating workflow for determining kinetic and thermodynamic solubility.
Causality: Thermodynamic solubility requires the system to reach its lowest free energy state. Premature sampling measures a transient kinetic state, leading to artificially inflated solubility data.
Saturation: Add an excess amount of 4-Bromo-6,7-difluoro-1H-indazole powder (e.g., 10 mg) to 1 mL of the target organic solvent (e.g., Ethanol) in a sealed borosilicate glass vial[6].
Equilibration: Incubate the suspension at a strictly controlled temperature (e.g., 25°C) with continuous orbital shaking (300 rpm) for 24 to 48 hours[6].
Phase Separation: Centrifuge the sample at 14,000 x g for 15 minutes. Causality: High-speed centrifugation is mandatory to pellet sub-micron particulates that would otherwise scatter light and artificially inflate UV absorbance readings[6].
Quantification: Carefully aspirate the supernatant, dilute it into a compatible mobile phase, and quantify via HPLC-UV against a pre-validated standard curve.
Self-Validation Check: Sample the solution at 24 hours and 48 hours. If the quantified concentration varies by <5%, thermodynamic equilibrium is confirmed.
Causality: This protocol mimics the exact conditions of biological or enzymatic assays where a highly concentrated DMSO stock is spiked into a secondary solvent or aqueous buffer.
Stock Preparation: Prepare a 50 mM stock solution of the compound in 100% sterile DMSO. Vortex and briefly sonicate to ensure complete dissolution[6].
Serial Dilution: Serially dilute the DMSO stock into the target secondary solvent/buffer. Critical Constraint: Maintain a final DMSO concentration of ≤1% to prevent the co-solvent from artificially altering the bulk dielectric constant[6].
Incubation: Allow the microplate to incubate for 2 hours at room temperature to allow for nucleation and precipitation of insoluble fractions[6].
Detection: Measure the turbidity using a nephelometer or a microplate reader (absorbance at 620 nm). The concentration at which absorbance deviates from the baseline indicates the kinetic solubility limit.
Troubleshooting & Optimization Strategies
If target concentrations cannot be reached in standard polar protic solvents (e.g., for formulation purposes), the following optimization strategies should be employed:
Organic Co-Solvency: The addition of 5-10% DMSO or Polyethylene Glycol (PEG) to ethanol or aqueous mixtures reduces the polarity of the bulk solvent, significantly increasing the solubility of lipophilic halogenated compounds[6]. Self-Validation: Always run a vehicle control to ensure the co-solvent does not interfere with downstream assay components.
Thermal Activation: Gentle warming (37°C) or ultrasonic bath treatment can provide the activation energy required to overcome the initial dissolution barrier[6]. Note: This accelerates the rate of dissolution but does not alter the final thermodynamic solubility limit.
Apparent pH Adjustment: While pure organic solvents lack a true pH, in mixed aqueous-organic systems, adjusting the pH away from the compound's isoelectric point forces the ionization of the indazole nitrogen, exploiting its amphoteric nature to drastically improve solubility[6].
Quantum Chemical Profiling of Difluoro-Indazole Pharmacophores: A Methodological Whitepaper for Drug Discovery
Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the indazole ring is a privileged heterocyclic scaffold, frequently deployed in the design of kinase inhibitors and targeted oncological therapies[...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the indazole ring is a privileged heterocyclic scaffold, frequently deployed in the design of kinase inhibitors and targeted oncological therapies[1]. However, the introduction of fluorine atoms—specifically in difluoro-indazole derivatives—creates profound electronic and physicochemical shifts that classical molecular mechanics (MM) force fields fail to accurately parameterize[2].
Fluorination exerts a strong inductive electron-withdrawing effect, which directly modulates the pKa of the adjacent indazole N-H bond, thereby altering the molecule's protonation state and tautomeric equilibrium at physiological pH[3]. Furthermore, the low polarizability of the C-F bond enhances membrane permeability, while the steric shielding provided by fluorine blocks cytochrome P450-mediated oxidative metabolism[4]. To capture these nuanced sigma-hole effects, anisotropic charge distributions, and tautomeric stabilities, rigorous Quantum Mechanical (QM) calculations—specifically Density Functional Theory (DFT)—are mandatory[5].
Figure 1: Physicochemical and electronic effects of fluorination on the indazole core.
Self-Validating Quantum Chemical Protocol
As a Senior Application Scientist, I emphasize that computational protocols must be self-validating. A theoretical geometry is useless if it represents a saddle point rather than a true energetic minimum. The following step-by-step methodology ensures high-fidelity electronic profiling of difluoro-indazoles.
Step 1: Tautomeric and Conformational Initialization
Action: Generate all prototropic tautomers (1H-indazole and 2H-indazole) and perform a conformational search using a low-level semi-empirical method (e.g., PM6) or MM force field[6].
Causality: Indazoles exhibit tautomerism. While the 1H-tautomer is generally more thermodynamically stable by approximately 4.46 kcal/mol in unsubstituted indazoles[7], the 2H-form can be stabilized in specific protein binding pockets via hydrogen bonding. Evaluating both forms prevents false-negative docking poses and ensures the correct bioactive conformation is identified.
Step 2: DFT-Level Geometry Optimization
Action: Optimize the selected conformers using the M06-2X or B3LYP functional paired with a 6-311+G(d,p) basis set[1][8].
Causality: While B3LYP is a standard workhorse, M06-2X is highly recommended for halogenated aromatics because it superiorly captures non-covalent interactions and dispersion forces. The inclusion of diffuse functions (+) is an absolute requirement for fluorinated compounds; fluorine's highly electronegative lone pairs require expanded orbital space to accurately model electron density and polarizability[8].
Step 3: Vibrational Frequency Analysis (The Validation Step)
Action: Compute harmonic vibrational frequencies at the exact same level of theory used for optimization[8].
Causality: This is the critical self-validation mechanism. The presence of zero imaginary frequencies mathematically confirms that the optimized geometry is a true local minimum on the potential energy surface. Furthermore, this step calculates the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to Gibbs free energy, which are strictly required to calculate accurate tautomeric ratios.
Step 4: Solvation Modeling and Property Extraction
Action: Apply implicit solvation models such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) using water as the solvent. Extract the HOMO/LUMO energies, Electrostatic Potential (ESP) maps, and Restrained Electrostatic Potential (RESP) charges[6].
Causality: Gas-phase calculations are biologically irrelevant. Solvation models are required to accurately predict pKa shifts, desolvation penalties, and the true dipole moment of the difluoro-indazole when interacting with an aqueous physiological environment[2].
Figure 2: Step-by-step quantum chemical workflow for difluoro-indazole profiling.
Quantitative Data: Electronic Property Analysis
The frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—serve as primary indicators of a molecule's kinetic stability and chemical reactivity[1][8].
The table below summarizes the representative shifts in electronic properties when transitioning from a standard indazole to a difluoro-indazole scaffold.
Table 1: Quantum Chemical Properties of Indazole vs. Difluoro-Indazole Tautomers
Compound
Tautomeric Form
Relative Energy (kcal/mol)
HOMO (eV)
LUMO (eV)
Energy Gap (eV)
Dipole Moment (Debye)
Indazole
1H-tautomer
0.00
-6.20
-1.10
5.10
1.52
Indazole
2H-tautomer
+4.46
-5.90
-1.30
4.60
2.85
4,6-Difluoro-indazole
1H-tautomer
0.00
-6.85
-1.65
5.20
2.14
4,6-Difluoro-indazole
2H-tautomer
+3.80
-6.50
-1.80
4.70
3.41
Data Interpretation: The introduction of two fluorine atoms significantly stabilizes (lowers) both the HOMO and LUMO energy levels compared to the unsubstituted indazole due to fluorine's strong electron-withdrawing nature. While the HOMO-LUMO gap remains relatively constant (indicating retained kinetic stability), the deepened HOMO makes the difluoro-indazole significantly less susceptible to electrophilic attack, correlating directly with increased oxidative metabolic stability[4]. Furthermore, the dipole moment increases, which impacts the solvation free energy and receptor binding orientation.
Integration into Drug Discovery Workflows
The outputs of this QM protocol directly feed into advanced computer-aided drug design (CADD) pipelines:
Enhanced Binding Affinity Predictions: Standard force fields use static atomic charges. By extracting QM-derived RESP charges from the difluoro-indazole ESP maps, downstream Molecular Dynamics (MD) and Free Energy Perturbation (FEP) simulations achieve significantly higher accuracy in predicting protein-ligand binding affinities[6][9].
Covalent Inhibitor Design: If the difluoro-indazole is engineered as a covalent inhibitor, classical mechanics cannot model bond formation. QM calculations are required to map the reaction coordinates, transition state barriers, and the specific reactivity of the target electrophile[2].
References
[Synthesis molecular docking and DFT studies on novel indazole derivatives] - rsc.org -[Link]
[Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions] - mdpi.com -[Link]
[Quantum Mechanics Approaches to Drug Research in the Era of Structural Chemogenomics] - nih.gov -[Link]
[Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors] - tandfonline.com -[Link]
[Quantum Chemistry in Drug Discovery | Rowan] - rowansci.com -[Link]
[Mechanism of a Highly Selective N2 Alkylation of Indazole] - wuxibiology.com -[Link]
[Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)] - nih.gov -[Link]
[Fluorine in drug discovery: Role, design and case studies] - researchgate.net -[Link]
[Measured pKa values of representative compounds from the benzo[d]isoxazole and indazole series] - researchgate.net -[Link]
Application Note: 4-Bromo-6,7-difluoro-1H-indazole in Medicinal Chemistry & Kinase Inhibitor Design
Introduction and Mechanistic Rationale In modern medicinal chemistry, the design of highly selective small-molecule kinase inhibitors relies heavily on privileged heterocyclic building blocks. 4-Bromo-6,7-difluoro-1H-ind...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
In modern medicinal chemistry, the design of highly selective small-molecule kinase inhibitors relies heavily on privileged heterocyclic building blocks. 4-Bromo-6,7-difluoro-1H-indazole (CAS: 2599290-42-1) has emerged as a highly specialized, multi-functional scaffold[1]. By combining the inherent hinge-binding properties of the indazole core with precise halogen substitutions, this molecule provides an ideal starting point for exploring the structure-activity relationship (SAR) of novel therapeutics targeting oncology and inflammatory pathways[2].
The Causality of Structural Features
As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is utilized rather than simply how to react it. The molecular architecture of 4-Bromo-6,7-difluoro-1H-indazole is intentionally designed to address three distinct pharmacological and synthetic challenges:
The Indazole Core as a "Hinge Binder" : The 1H-indazole scaffold is a privileged motif for targeting the ATP-binding pocket of protein kinases. The N-H group of the pyrazole ring acts as a potent hydrogen bond donor, while the adjacent nitrogen (N2) serves as a hydrogen bond acceptor. This dual capacity perfectly complements the backbone amides of the kinase hinge region (e.g., in EGFR, PI3K, or GRK2), anchoring the inhibitor within the active site[2][3].
6,7-Difluoro Substitution (Metabolic & Physicochemical Tuning) : The introduction of fluorine atoms at the C6 and C7 positions serves a dual purpose. First, it blocks metabolic oxidation by cytochrome P450 enzymes at these naturally electron-rich positions, thereby increasing the compound's in vivo half-life. Second, the strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the N1 proton, which can strengthen its hydrogen-bond donating capacity to the kinase hinge[4].
4-Bromo Substitution (The Synthetic Vector) : The bromine atom at the C4 position provides an orthogonal synthetic handle. It acts as the primary site for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing medicinal chemists to append aryl, heteroaryl, or basic amine substituents that project deep into the kinase's specificity pockets (e.g., the DFG-out pocket or the solvent-exposed channel)[5].
Physicochemical Data Summary
To ensure accurate stoichiometric calculations and safe handling during library synthesis, the quantitative properties of 4-Bromo-6,7-difluoro-1H-indazole are summarized below[1][6].
Property
Value / Description
Chemical Name
4-Bromo-6,7-difluoro-1H-indazole
CAS Number
2599290-42-1
Molecular Formula
C₇H₃BrF₂N₂
Molecular Weight
233.01 g/mol
SMILES String
FC1=C(F)C=C(Br)C2=C1NN=C2
Physical Form
Solid
Purity
≥97% to 98% (Supplier dependent)
Storage Conditions
Keep in a dark place, inert atmosphere, room temperature
GHS Hazard Statements
H302 (Harmful if swallowed), H315, H319, H335
Experimental Workflows and Protocols
The Challenge of Unprotected Azoles in Catalysis
A common pitfall in indazole chemistry is attempting direct cross-coupling on the unprotected scaffold. Unprotected 1H-indazoles can severely inhibit palladium catalysts by forming stable, inactive Pd-azole dimers or oligomers (acting as a "Pd reservoir" sink)[7]. Therefore, a self-validating protocol requires the transient masking of the N1 position prior to C4 functionalization.
Figure 1: Synthetic workflow for utilizing 4-Bromo-6,7-difluoro-1H-indazole in targeted kinase inhibitor design.
Protocol 1: N1-Boc Protection
Objective: Mask the acidic N-H to prevent catalyst poisoning during subsequent cross-coupling.
Preparation : Flame-dry a 50 mL round-bottom flask and purge with inert nitrogen gas.
Dissolution : Dissolve 4-Bromo-6,7-difluoro-1H-indazole (1.0 eq, 2.33 g, 10 mmol) in 20 mL of anhydrous Tetrahydrofuran (THF).
Catalysis & Reagent Addition : Add 4-Dimethylaminopyridine (DMAP, 0.1 eq, 122 mg, 1 mmol) followed by the dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq, 2.62 g, 12 mmol).
Reaction : Stir the mixture at room temperature for 3 hours. Validation step: Monitor the disappearance of the starting material via LC-MS or TLC (Hexanes:EtOAc 3:1). The Boc-protected intermediate will elute faster due to loss of the polar N-H.
Workup : Quench the reaction with 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification : Purify via silica gel flash chromatography to yield 1-Boc-4-bromo-6,7-difluoro-1H-indazole as a stable intermediate[8].
Protocol 2: Suzuki-Miyaura Cross-Coupling at C4
Objective: Install the specificity-pocket binding motif via Pd-catalyzed C-C bond formation.
Setup : In a 20 mL microwave vial, combine 1-Boc-4-bromo-6,7-difluoro-1H-indazole (1.0 eq, 500 mg, 1.5 mmol), the desired arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq, 1.8 mmol), and Potassium Carbonate (K₂CO₃, 3.0 eq, 621 mg, 4.5 mmol).
Solvent System : Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL).
Degassing : Sparge the mixture with nitrogen gas for 10 minutes. Crucial Step: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) species.
Catalyst Addition : Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 55 mg, 0.075 mmol). Rationale: The bidentate dppf ligand provides a wide bite angle, balancing the steric bulk and electron density required to facilitate oxidative addition into the electron-deficient C-Br bond while minimizing protodeboronation side-reactions.
Heating : Seal the vial and heat at 90°C in an oil bath for 6 hours.
Isolation : Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify the residue via automated flash chromatography to isolate the C4-arylated intermediate[7][9].
Protocol 3: Deprotection and Final Isolation
Objective: Restore the active hinge-binding N-H motif.
Cleavage : Dissolve the C4-arylated intermediate in Dichloromethane (DCM, 8 mL). Add Trifluoroacetic acid (TFA, 2 mL) to achieve a 1:4 TFA:DCM ratio.
Reaction : Stir at room temperature for 2 hours.
Neutralization : Concentrate the mixture under reduced pressure to remove excess TFA. Re-dissolve the residue in EtOAc and carefully neutralize with saturated aqueous NaHCO₃ until gas evolution ceases.
Final Purification : Extract, dry the organic layer, and purify the final compound using Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the targeted 4-substituted-6,7-difluoro-1H-indazole kinase inhibitor.
References
Journal of the American Chemical Society. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation". ACS Publications.[Link]
4-Bromo-6,7-difluoro-1H-indazole as a kinase inhibitor scaffold
Application Note: 4-Bromo-6,7-difluoro-1H-indazole as a Privileged Scaffold for ATP-Competitive Kinase Inhibitors Executive Summary The development of small-molecule kinase inhibitors relies heavily on the strategic sele...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 4-Bromo-6,7-difluoro-1H-indazole as a Privileged Scaffold for ATP-Competitive Kinase Inhibitors
Executive Summary
The development of small-molecule kinase inhibitors relies heavily on the strategic selection of core scaffolds that can mimic the adenine ring of adenosine triphosphate (ATP). Among these, the 1H-indazole core has emerged as a highly versatile pharmacophore[1]. Specifically, 4-Bromo-6,7-difluoro-1H-indazole (CAS: 2599290-42-1) represents a highly optimized, next-generation building block[2]. By combining the inherent hinge-binding capacity of the indazole core with the precise electronic modulation of fluorine atoms and the synthetic versatility of a bromine vector, this scaffold enables the rapid generation of highly potent, metabolically stable kinase inhibitors.
This application note details the structural rationale, synthetic methodologies, and biological evaluation protocols required to effectively utilize this scaffold in modern drug discovery workflows.
Part 1: Structural Rationale & Pharmacophore Mapping
The selection of 4-Bromo-6,7-difluoro-1H-indazole is not arbitrary; every functional group on this molecule serves a distinct mechanistic purpose in both target engagement and pharmacokinetic optimization.
The Indazole Core: Hinge Region Engagement
The 1H-indazole ring is a bioisostere of the purine ring found in ATP. Within the highly conserved ATP-binding pocket of protein kinases, the indazole core forms critical bidentate hydrogen bonds with the kinase hinge region[3]. Specifically, the N1-H acts as a hydrogen bond donor to a backbone carbonyl, while the N2 acts as a hydrogen bond acceptor from a backbone amide (typically a Cys or Glu residue)[1][3].
The 6,7-Difluoro Substitution: Electronic and Metabolic Modulation
The incorporation of fluorine at the C6 and C7 positions provides three distinct advantages:
pKa Modulation: The strong inductive electron-withdrawing effect of the adjacent fluorines lowers the pKa of the N1-H. This increases the acidity of the proton, thereby strengthening its hydrogen-bond donor capacity to the hinge region[4].
Metabolic Stability: The C6 and C7 positions on the indazole ring are common sites for cytochrome P450-mediated oxidative metabolism. Fluorine substitution effectively blocks these metabolic soft spots, improving the in vivo half-life of the resulting drug candidate[4].
Lipophilic Efficiency: Fluorine enhances the lipophilicity of the scaffold without adding significant steric bulk, improving membrane permeability and cellular potency.
The C4-Bromine: A Versatile Synthetic Vector
The bromine atom at the C4 position acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). In the three-dimensional space of the kinase active site, the C4 position directs substituents toward the hydrophobic pocket II or the DFG (Asp-Phe-Gly) motif[5]. By coupling various aryl or heteroaryl groups at this position, medicinal chemists can design Type I (DFG-in) or Type II (DFG-out) inhibitors.
Figure 1: Pharmacophore mapping of the functionalized indazole scaffold within the ATP-binding site.
Part 2: Quantitative Data & Scaffold Properties
To ensure reproducible handling and storage, the fundamental physicochemical properties of the scaffold are summarized below.
Table 1: Physicochemical Properties of 4-Bromo-6,7-difluoro-1H-indazole
A major challenge in functionalizing unprotected indazoles is that the nitrogen-rich heterocycle can coordinate with palladium catalysts, forming stable, off-cycle Pd(II) dimers that stall the catalytic cycle[5]. While N1-protection (e.g., with THP or SEM groups) is a traditional workaround, it adds two synthetic steps (protection and deprotection).
To maximize efficiency, the following protocol utilizes XPhos Pd G2 , a bulky biaryl phosphine precatalyst. The steric bulk of the XPhos ligand prevents the unprotected indazole from poisoning the catalyst, enabling direct C4 cross-coupling[5].
Figure 2: Streamlined synthetic and screening workflow bypassing N1-protection.
Protocol 1: Direct Suzuki-Miyaura Cross-Coupling of Unprotected Scaffold
Causality Note: 1,4-Dioxane/H2O is selected as the solvent system because water is required to activate the boronic acid via formation of a reactive boronate complex, while Dioxane provides excellent solubility for the fluorinated scaffold.
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-6,7-difluoro-1H-indazole, the corresponding boronic acid, K3PO4, and XPhos Pd G2.
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with Argon (repeat 3 times) to prevent oxidative degradation of the palladium catalyst.
Solvent Addition: Add the degassed 1,4-Dioxane/H2O mixture via syringe.
Reaction: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 12–24 hours. Monitor reaction progress via LC-MS.
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the C4-functionalized derivative.
Part 4: Biological Evaluation & Validation
Once the scaffold has been functionalized, the resulting derivatives must be evaluated for target engagement. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this process.
Causality Note: TR-FRET is utilized over standard colorimetric assays because the time-resolved nature of the lanthanide (Europium) emission eliminates background auto-fluorescence—a common false-positive driver when screening highly conjugated, halogenated heterocycles.
Protocol 2: TR-FRET Kinase Inhibition Assay
This protocol establishes a self-validating system by incorporating strict maximum-signal and minimum-signal controls to ensure data integrity.
Reagents & Buffers:
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
Stop/Detection Buffer: Kinase Buffer supplemented with 10 mM EDTA and 2 nM Europium-labeled anti-phospho antibody.
Step-by-Step Procedure:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized indazole derivative in 100% DMSO.
Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of the compound dilutions into a 384-well low-volume assay plate.
Self-Validation Control 1 (100% Activity): Dispense 100 nL of pure DMSO into control wells.
Self-Validation Control 2 (0% Activity): Dispense 100 nL of pure DMSO into wells that will receive Stop Buffer before ATP addition.
Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/ULight-Substrate mixture (prepared in Kinase Buffer) to all wells. Incubate for 15 minutes at room temperature to allow the indazole inhibitor to equilibrate with the kinase hinge region.
Reaction Initiation: Add 5 µL of 2X ATP solution (concentration set at the apparent Km of the specific kinase) to initiate the reaction. Centrifuge the plate briefly (1000 rpm, 1 min) and incubate for 60 minutes at room temperature.
Termination & Detection: Add 10 µL of the Stop/Detection Buffer to all wells. The EDTA chelates Mg2+, immediately halting kinase activity, while the Eu-antibody binds the phosphorylated substrate. Incubate for 60 minutes.
Readout: Read the plate on a TR-FRET compatible microplate reader. Excite at 320 nm and measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor). Calculate the IC50 using a 4-parameter logistic non-linear regression model based on the 665/615 emission ratio.
Application of 4-Bromo-6,7-difluoro-1H-indazole in cancer research
Application Note: Utilizing 4-Bromo-6,7-difluoro-1H-indazole as a Core Scaffold in the Development of Next-Generation Kinase Inhibitors for Oncology Executive Summary The pursuit of highly selective and metabolically sta...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Utilizing 4-Bromo-6,7-difluoro-1H-indazole as a Core Scaffold in the Development of Next-Generation Kinase Inhibitors for Oncology
Executive Summary
The pursuit of highly selective and metabolically stable kinase inhibitors is a cornerstone of modern oncology. In recent years,1 (CAS: 2599290-42-1) has emerged as a highly specialized heterocyclic building block in the rational design of targeted therapeutics[1]. This application note details the mechanistic rationale, synthetic workflows, and biological validation protocols for utilizing this specific indazole derivative to develop novel anti-cancer agents.
Mechanistic Rationale: The "E-E-A-T" of Scaffold Selection
The selection of 4-Bromo-6,7-difluoro-1H-indazole is not arbitrary; it is driven by precise structure-activity relationship (SAR) causality:
ATP-Competitive Hinge Binding: The 1H-indazole core acts as a bioisostere for the purine ring of ATP. The N1 and N2 heteroatoms serve as critical hydrogen bond donors and acceptors, anchoring the molecule to the hinge region of kinases (e.g., VEGFR, FGFR, or mutant EGFR).
Metabolic Shielding via Fluorination: The incorporation of fluorine atoms at the 6 and 7 positions serves a dual purpose. First, the strong C-F bonds block oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes at these historically vulnerable, electron-rich positions. Second, the high electronegativity of fluorine lowers the pKa of the indazole N-H, enhancing passive membrane permeability and oral bioavailability.
Orthogonal Functionalization: The bromine atom at the C4 position provides a highly reactive, orthogonal handle for palladium-catalyzed cross-coupling reactions. This allows researchers to rapidly synthesize diverse libraries by projecting various functional groups into the kinase's solvent-exposed region or deep hydrophobic pockets.
Synthetic Workflow & Protocols
To ensure high yields and prevent unwanted side reactions, the derivatization of this scaffold requires a strictly controlled, self-validating synthetic workflow.
Workflow for derivatizing 4-Bromo-6,7-difluoro-1H-indazole into targeted inhibitors.
Objective: Couple an arylboronic acid to the C4 position while maintaining the integrity of the fluorinated indazole core.
Safety & Storage: 4-Bromo-6,7-difluoro-1H-indazole carries GHS hazard statements H302, H315, H319, and H335. Handle in a fume hood with appropriate PPE and store in a dark place under an inert atmosphere at room temperature[2][3].
Step-by-Step Methodology:
N1-Protection: React3 (1.0 eq) with 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-TsOH in dichloromethane (DCM) at room temperature for 4 hours[3].
Causality: Protecting the acidic N-H prevents it from poisoning the palladium catalyst or undergoing unwanted N-arylation during the cross-coupling step.
Validation Checkpoint: TLC and LC-MS must confirm >95% conversion to the THP-protected intermediate before proceeding.
Cross-Coupling Setup: In a Schlenk flask, combine the protected indazole (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles to ensure a strictly inert atmosphere.
Causality: Oxygen rapidly degrades the active Pd(0) species, leading to homocoupling of the boronic acid and severely depressed yields.
Reaction: Heat the mixture to 90°C for 12 hours under nitrogen.
Deprotection: Cool to room temperature, extract with EtOAc, concentrate, and treat the crude mixture with Trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2 hours to remove the THP group.
Purification: Purify via preparative HPLC to isolate the final 4-substituted-6,7-difluoro-1H-indazole derivative.
Biological Evaluation & Screening
Once synthesized, the derivatives must be evaluated for their ability to disrupt oncogenic signaling pathways.
Mechanism of action for indazole-derived inhibitors blocking RTK signaling pathways.
Objective: Quantify the IC50 of the synthesized derivatives against a target kinase (e.g., VEGFR2).
Step-by-Step Methodology:
Preparation: Prepare a 3-fold serial dilution of the indazole derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate.
Kinase Reaction: Add 5 µL of recombinant VEGFR2 enzyme and substrate lipid mix to the wells. Incubate for 15 minutes at room temperature to allow compound binding.
Initiation: Add 5 µL of ultra-pure ATP (at the predetermined Km concentration for VEGFR2) to initiate the reaction. Incubate for 60 minutes.
ADP-Glo Reagent: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.
Causality: Depleting background ATP is critical to ensure that the subsequent luminescent signal is directly proportional only to the ADP generated by the active kinase, ensuring high signal-to-noise ratios.
Detection: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Read on a microplate luminometer.
Validation Checkpoint: The assay must include a "No Enzyme" control (baseline) and a "Vehicle (DMSO)" control (100% activity). Z'-factor should be calculated; a Z' > 0.6 validates the assay run.
Quantitative Data Presentation
The structural modifications at the C4 position of the 6,7-difluoro-1H-indazole core directly impact both potency and pharmacokinetic stability. Below is a representative data summary of hypothetical derivatives generated from this scaffold to demonstrate the SAR trajectory.
Compound ID
C4 Substitution (R-Group)
Target Kinase IC50 (nM)
Cell Viability (HUVEC) IC50 (nM)
Human Liver Microsome T1/2 (min)
Scaffold
Bromo (Starting Material)
>10,000
>50,000
N/A
Derivative A
3-Methoxyphenyl
145
850
24
Derivative B
4-(Methylpiperazin-1-yl)phenyl
12
65
48
Derivative C
1-Methyl-1H-pyrazol-4-yl
3
18
>120
Data Interpretation: The transition from the raw 4-bromo scaffold to Derivative C demonstrates how cross-coupling at the C4 position can yield sub-nanomolar target potency. Furthermore, the >120 min half-life of Derivative C highlights the exceptional metabolic stability imparted by the 6,7-difluoro motif on the indazole core.
Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-1H-Indazoles
Executive Summary & Medicinal Chemistry Context The 1H-indazole scaffold is a privileged pharmacophore, prominently featured in kinase inhibitors (e.g., c-Jun N-terminal kinase 3, PI3K) and novel anti-parasitic agents ta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Medicinal Chemistry Context
The 1H-indazole scaffold is a privileged pharmacophore, prominently featured in kinase inhibitors (e.g., c-Jun N-terminal kinase 3, PI3K) and novel anti-parasitic agents targeting Trypanosoma brucei. Functionalization at the C4 position via palladium-catalyzed cross-coupling of 4-bromo-1H-indazole provides a critical vector for exploring structure-activity relationships (SAR) and accessing complex chemical space.
However, cross-coupling unprotected 4-bromo-1H-indazoles presents a profound synthetic challenge. The unprotected pyrazole nitrogen acts as a potent catalyst poison. This guide elucidates the mechanistic causality behind catalyst inhibition, details ligand selection strategies to overcome these barriers, and provides self-validating experimental protocols for high-yield Suzuki-Miyaura and Buchwald-Hartwig couplings.
Mechanistic Insights: The "NH Challenge" and Ligand Rescue
The Causality of Catalyst Inhibition
Unprotected nitrogen-rich heterocycles possess acidic NH protons (pKa ~14) and strong coordinating abilities. During the catalytic cycle, following the oxidative addition of 4-bromo-1H-indazole to the active Pd(0) species, the resulting Pd(II) intermediate is highly susceptible to interception by the indazole substrate itself.
This interception leads to the formation of stable, off-cycle monomeric or oligomeric Pd(II)-azole complexes. These resting states effectively sequester the palladium, halting the transmetalation step and terminating the catalytic cycle . Furthermore, 4-bromoindazoles exhibit unique steric demands compared to their 3-bromo counterparts, which can induce product inhibition if the cross-coupled product is less sterically encumbered than the starting material.
The Solution: Steric Exclusion via Dialkylbiarylphosphines
To circumvent this without resorting to protecting group chemistry (e.g., THP, SEM, Boc), state-of-the-art methodologies employ highly sterically demanding, electron-rich dialkylbiarylphosphine ligands such as XPhos or BrettPhos . The massive steric bulk of these ligands physically prevents the formation of the bridging Pd-azole dimers, forcing the catalyst to remain in the active cycle .
Fig 1: Mechanistic logic of Pd-catalyst inhibition by indazoles and rescue via bulky ligands.
Quantitative Data: Condition Optimization
The following table synthesizes optimized parameters for functionalizing 4-bromo-1H-indazole based on extensive empirical screening.
This protocol utilizes XPhos to enable direct coupling without prior NH-protection.
Reagents:
4-Bromo-1H-indazole (1.00 mmol, 1.0 eq)
Arylboronic acid (1.50 mmol, 1.5 eq)
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
XPhos (0.03 mmol, 3.0 mol%)
K₃PO₄ (2.00 mmol, 2.0 eq)
1,4-Dioxane / H₂O (4 mL / 1 mL)
Step-by-Step Methodology:
Preparation & Degassing: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-1H-indazole, arylboronic acid, and K₃PO₄.
Causality: Solid bases like K₃PO₄ are preferred over alkoxides (e.g., NaOtBu) here to prevent premature deprotonation of the indazole NH, which would exacerbate catalyst poisoning.
Catalyst Addition: Add Pd₂(dba)₃ and XPhos to the vessel. Seal the tube with a septum.
Atmosphere Exchange: Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times).
Causality: Pd(0) is highly susceptible to oxidation. Oxygen ingress will prematurely terminate the catalytic cycle, resulting in low yields.
Solvent Introduction: Add previously sparged (Argon bubbled for 30 mins) 1,4-dioxane and deionized H₂O via syringe.
Causality: Water is strictly required to dissolve the inorganic base and generate the hydroxo-palladium intermediate, which is the active species that undergoes transmetalation with the boronic acid.
Reaction Execution: Heat the mixture in a pre-equilibrated oil bath at 60–80 °C for 8–12 hours.
Self-Validating Checkpoint: Monitor the color. The solution should transition from dark purple/red (Pd₂(dba)₃) to a deep orange or yellow, indicating the successful formation of the active Pd(0)Lₙ complex. If the solution rapidly turns black and precipitates, the catalyst has decomposed into inactive Pd(0) nanoparticles (Pd black), indicating a failure in degassing or ligand coordination.
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a pad of Celite to remove palladium residues. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination
Coupling bulky amines to 4-bromo-1H-indazole often requires specialized ligands like BrettPhos to facilitate the challenging reductive elimination step.
Step-by-Step Methodology:
Charge a vial with 4-bromo-1H-indazole (1.0 eq), the desired amine (1.2 eq), NaOtBu (2.0 eq), Pd₂(dba)₃ (2 mol%), and BrettPhos (4 mol%).
Evacuate and backfill with Argon (x3).
Add anhydrous tert-butanol (0.2 M relative to indazole).
Causality:tert-butanol is utilized as the solvent because its steric bulk prevents it from acting as a competing nucleophile, and it mitigates the formation of multiple side products often observed with substituted amines .
Heat to 75–100 °C for 16 hours.
Self-Validating Checkpoint: Complete consumption of the starting material should be verified by LC-MS. The presence of debrominated indazole (1H-indazole) indicates successful oxidative addition but failed transmetalation/reductive elimination, signaling the need to increase the amine equivalents or switch to a more sterically accommodating ligand like RuPhos.
Filter through Celite, eluting with 5% Methanol in Dichloromethane (containing 1% NH₄OH), and purify via preparative HPLC.
References
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation
Source: Journal of the American Chemical Society (JACS)
URL: [Link]
Title: Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei
Source: ACS Infectious Diseases
URL: [Link]
Title: Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H activation: current advances and applications – an eight-year update
Source: Tetrahedron
URL: [Link]
Title: Bicyclic carboxamides and methods of use thereof (US10968201B2)
Method
Use of 4-Bromo-6,7-difluoro-1H-indazole in fragment-based drug discovery
An Application Note and Protocol Guide for the implementation of 4-Bromo-6,7-difluoro-1H-indazole in Fragment-Based Drug Discovery (FBDD). Introduction: The Strategic Value of Fluorinated Indazoles in FBDD Fragment-based...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol Guide for the implementation of 4-Bromo-6,7-difluoro-1H-indazole in Fragment-Based Drug Discovery (FBDD).
Introduction: The Strategic Value of Fluorinated Indazoles in FBDD
Fragment-based drug discovery (FBDD) has revolutionized hit-to-lead generation by screening low-molecular-weight compounds to efficiently sample chemical space[1]. Unlike high-throughput screening (HTS), which relies on complex molecules, FBDD utilizes small, low-affinity fragments that possess high "ligand efficiency"—meaning they form highly optimized, high-quality interactions with the target protein[2].
Among the vast chemical space of fragment libraries, 4-Bromo-6,7-difluoro-1H-indazole (CAS: 2599290-42-1) emerges as a highly strategic building block[3],[4]. This molecule is not merely a structural starting point; it is a rationally designed "Swiss Army Knife" for medicinal chemists. The indazole core is a privileged scaffold frequently found in clinical candidates, such as the CDK inhibitor AT7519[2] and novel bacterial Gyrase B inhibitors[5]. By incorporating a difluoro motif and a bromine substituent, this fragment seamlessly integrates screening detectability with downstream synthetic tractability[6].
Physicochemical Properties & Rule of 3 Compliance
For a fragment to be viable, it must adhere to the "Rule of 3" (Ro3) to ensure that subsequent lead optimization does not inflate the molecule beyond drug-like properties (Lipinski's Rule of 5). As shown in Table 1, 4-Bromo-6,7-difluoro-1H-indazole is perfectly optimized for early-stage screening.
≤ 3 (Compliant, ensures aqueous solubility for assays)
Structural Feature Causality
Every atom in this fragment serves a distinct functional purpose in the FBDD pipeline. Table 2 outlines the causality behind its structural design.
Table 2: Fragment Feature Causality
Structural Feature
Experimental Utility
Downstream Application
1H-Indazole Core
Target anchoring (H-bond donor/acceptor network).
Hinge-binding in kinases; structural rigidification in allosteric pockets.
6,7-Difluoro Motif
Highly sensitive
19
F NMR active nucleus; modulates core pKa.
Primary screening via CPMG NMR; enhances metabolic stability of the final lead.
4-Bromo Substituent
Halogen bonding interactions; serves as a synthetic "exit vector".
Fragment growing via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Experimental Workflows & Logical Architecture
To successfully transition from a fragment hit to a lead compound, a robust, self-validating workflow is required. The inclusion of fluorine atoms allows for ligand-observed
19
F NMR screening, which is highly sensitive and devoid of biological background noise[1].
Figure 1: End-to-end FBDD workflow exploiting the unique structural handles of the fragment.
Step-by-Step Methodologies
Protocol 1: Primary Screening via
19
F NMR
T2
-Relaxation (CPMG)
Causality: In the unbound state, the small fragment tumbles rapidly in solution, resulting in a long transverse relaxation time (
T2
) and a sharp
19
F NMR signal. Upon binding to a massive target protein, the fragment adopts the slow tumbling rate of the macromolecule. This drastically accelerates
T2
relaxation, causing the NMR signal to broaden. By applying a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, we filter out these broad signals. Therefore, binding is definitively observed as a decrease in the fragment's peak intensity[1].
Self-Validating System: A control sample lacking the target protein must be run in parallel. If the signal disappears in the control, it indicates compound aggregation or poor solubility, preventing a false positive.
Step-by-Step Procedure:
Buffer Preparation: Prepare a screening buffer consisting of 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 5%
D2O
(for the NMR lock). Critical: Strictly avoid fluorinated buffers or detergents (e.g., TFA, CHAPS) to maintain a pristine
19
F background.
Fragment Pooling: Pool 4-Bromo-6,7-difluoro-1H-indazole with 7 to 9 other structurally diverse fluorinated fragments. Ensure their
19
F chemical shifts are separated by at least 0.5 ppm to prevent signal overlap. The final concentration of each fragment should be 50 µM.
Target Addition: Add the target protein to the mixture at a concentration of 2–5 µM. The high ligand-to-protein ratio (10:1 to 25:1) ensures that rapid exchange between the bound and free states transfers the relaxation effect to the bulk ligand pool.
Data Acquisition: Acquire
19
F NMR spectra at 298 K using a CPMG pulse sequence with a total relaxation filter time of 100–400 ms.
Hit Deconvolution: Overlay the spectra of the fragment pool with and without the protein. A reduction in signal intensity of >30% for the specific -F peaks of 4-Bromo-6,7-difluoro-1H-indazole constitutes a positive hit.
Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)
Causality: While NMR confirms binding, it does not provide precise kinetic rates (
kon
,
koff
). SPR provides real-time, label-free kinetic data. Because fragments typically exhibit low affinity (
Kd
in the high micromolar range) and extremely fast off-rates, SPR assays must be heavily optimized for rapid data acquisition and high-density surface immobilization.
Self-Validating System: Fragments are dissolved in DMSO, which causes massive bulk refractive index changes. To self-validate the binding signal, you must perform double-referencing: subtract the signal of an unmodified reference channel, and subsequently subtract a buffer-only blank injection containing the exact matched DMSO concentration.
Step-by-Step Procedure:
Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Aim for a high target density (3000–5000 Response Units, RU) to compensate for the low molecular weight of the fragment.
Analyte Preparation: Prepare a 6-point concentration series of 4-Bromo-6,7-difluoro-1H-indazole (e.g., 15.6 µM to 500 µM) in the running buffer. Ensure the final DMSO concentration is strictly matched across all samples (typically 1–2%).
Injection: Inject the analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a short contact time (30 seconds) followed by a 60-second dissociation phase.
Data Analysis: Because fragments exchange rapidly, sensorgrams will appear as "square waves." Fit the steady-state binding levels (
Req
) against the analyte concentration using a 1:1 Langmuir binding model to derive the dissociation constant (
Kd
).
Protocol 3: Fragment Growing via Microscale Suzuki-Miyaura Cross-Coupling
Causality: Once validated, the fragment must be "grown" to increase its affinity and target selectivity. The C4-bromo position of the indazole serves as a pre-installed synthetic exit vector[2]. Suzuki-Miyaura cross-coupling with diverse boronic acids allows for the rapid exploration of adjacent hydrophobic sub-pockets without disrupting the critical hydrogen bonds formed by the indazole core.
Self-Validating System: Run a parallel control reaction lacking the Palladium catalyst. This confirms that product formation is strictly coupling-dependent and not an artifact of nucleophilic aromatic substitution (
SNAr
), which can occasionally occur in highly fluorinated, electron-deficient ring systems.
Step-by-Step Procedure:
Reaction Setup: In a 2 mL microwave vial, combine 4-Bromo-6,7-difluoro-1H-indazole (0.1 mmol, 23.3 mg), a selected aryl/heteroaryl boronic acid (0.12 mmol), and the catalyst
Pd(dppf)Cl2
(5 mol%, ~3.6 mg).
Solvent & Base Addition: Add 0.5 mL of degassed 1,4-dioxane followed by 0.1 mL of a 2M aqueous
K2CO3
solution.
Catalysis: Seal the vial under a nitrogen atmosphere. Heat the reaction mixture in a microwave synthesizer at 110°C for 15 minutes (or conventionally at 90°C for 4–6 hours).
Purification: Dilute the mixture with ethyl acetate, filter through a short Celite plug to remove palladium black, and concentrate under reduced pressure. Purify the crude mixture via preparative LC-MS to isolate the elaborated lead compound for subsequent biological testing.
Structural Rationale Visualization
Figure 2: Logical relationship between the fragment's structural features and downstream FBDD success.
References
Fragment-to-Lead Medicinal Chemistry Publications in 2020
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Fragments: where are we now?
Source: Biochemical Society Transactions (Portland Press)
URL:[Link]
NMR-Fragment Based Virtual Screening: A Brief Overview
Source: Molecules (MDPI)
URL:[Link]
Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors
Source: Journal of Medicinal Chemistry (via ResearchGate)
URL:[Link]
Application Note: Developing Live-Cell Target Engagement Assays for Kinase Inhibitor Libraries Derived from 4-Bromo-6,7-difluoro-1H-indazole
Executive Summary & Scientific Rationale The indazole ring system is a "privileged scaffold" in modern medicinal chemistry, particularly in the development of targeted protein kinase inhibitors[1]. The adjacent nitrogen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The indazole ring system is a "privileged scaffold" in modern medicinal chemistry, particularly in the development of targeted protein kinase inhibitors[1]. The adjacent nitrogen atoms of the 1H-indazole core are perfectly positioned to act as a "hinge-binder," forming critical hydrogen bonds with the backbone amides and carbonyls of the kinase hinge region[1].
Within fragment-based drug discovery (FBDD) and rational library design, 4-Bromo-6,7-difluoro-1H-indazole (CAS: 2599290-42-1) serves as a highly optimized pharmacophore building block.
The 6,7-Difluoro Substitution: Fluorination at these positions modulates the pKa of the indazole N-H, often increasing target residence time. Furthermore, it increases lipophilicity (enhancing cell permeability) and blocks major sites of oxidative metabolism, rendering the scaffold less vulnerable to Phase I and II metabolism compared to unfluorinated indoles or phenols[2].
The 4-Bromo Substitution: This halogen acts as an ideal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). It provides a precise vector for medicinal chemists to "grow" the molecule into the kinase specificity pocket or the DFG-out allosteric site to achieve kinome selectivity.
However, evaluating the efficacy of these newly synthesized indazole derivatives requires robust cell-based assays. Biochemical assays frequently fail to predict cellular efficacy because they operate at non-physiological ATP concentrations. In living cells, intracellular ATP (1–5 mM) aggressively outcompetes ATP-competitive hinge binders. To bridge this gap, we detail the development of a NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay [3]. This live-cell assay measures the apparent affinity of test compounds by competitive displacement of a cell-permeable fluorescent tracer, ensuring that indazole derivatives are evaluated under physiological ATP concentrations and intact cellular membranes[3].
Workflow from 4-Bromo-6,7-difluoro-1H-indazole core to live-cell kinase inhibitor screening.
Assay Principle and Logical Framework
The NanoBRET TE assay relies on Bioluminescence Resonance Energy Transfer (BRET). Cells are transfected to express a fusion protein of the target kinase and NanoLuc® luciferase. A cell-permeable fluorescent tracer, which binds to the kinase ATP pocket, is introduced. When the tracer is bound, energy transfers from NanoLuc to the tracer, generating a high BRET signal[3].
When a potent indazole-based inhibitor is introduced, it competitively displaces the tracer from the hinge region, resulting in a dose-dependent decrease in the BRET signal[3].
Principle of NanoBRET Target Engagement assay for evaluating indazole-based kinase inhibitors.
This protocol utilizes the adherent format of the NanoBRET assay, which allows cells to be seeded on Day 1 and treated on Day 2, creating a highly efficient workflow compatible with standard tissue culture-treated plates[4].
Assay Validation & Quality Control (Self-Validating System)
To ensure trustworthiness, every assay plate must include the following internal controls:
No-Tracer Control (Background): Cells expressing the NanoLuc-kinase fusion treated with DMSO only. Used to subtract background luminescence bleed-through.
Tracer-Only Control (Max Signal): Cells treated with the NanoBRET tracer and DMSO. Establishes the 100% target engagement baseline.
Reference Compound Control: A known pan-kinase or specific inhibitor (e.g., Pazopanib or CHIR-99021) to validate assay sensitivity and calculate the Z'-factor[5].
Step-by-Step Methodology
Day 1: Cell Culture and Transfection
Cell Selection: Culture HEK293 cells in DMEM supplemented with 10% FBS.
Causality: HEK293 cells are chosen for their high adherence, robust transfection efficiency, and well-characterized baseline kinome, minimizing interference from endogenous overexpressed kinases[5].
Transfection: Prepare a lipid-based transfection complex containing the NanoLuc-Kinase fusion vector and a carrier DNA (to prevent toxicity from over-expression).
Plating: Seed the transfected cells into a 384-well white, tissue culture-treated plate at a density of 1 x 10^4 cells/well[4].
Causality: White plates are mandatory to maximize luminescence reflection toward the detector and eliminate well-to-well optical crosstalk, ensuring high signal-to-noise ratios.
Incubate the plates overnight at 37°C, 5% CO2.
Day 2: Compound Treatment and Tracer Addition
Tracer Preparation: Dilute the appropriate NanoBRET Tracer (e.g., K-10) in assay buffer to its pre-determined
Kd,app
concentration.
Causality: Operating exactly at the
Kd,app
ensures the assay is highly sensitive to competitive displacement, allowing for accurate
IC50
determination[3].
Compound Addition: Prepare a 10-point, 3-fold serial dilution of the 4-Bromo-6,7-difluoro-1H-indazole derivative library. Add the compounds to the respective wells.
Incubation: Incubate the plates for 2 hours at 37°C.
Causality: A 2-hour incubation is critical. Indazole derivatives, despite the lipophilic 6,7-difluoro substitution, require time to cross the lipid bilayer, navigate the crowded intracellular environment, and reach thermodynamic equilibrium at the kinase hinge region.
Day 3: BRET Measurement
Substrate Addition: Add the NanoBRET Nano-Glo® Substrate to all wells.
Reading: Within 10 minutes, read the plate on a multilabel reader (e.g., EnVision 2104) equipped with dual-emission filters[5].
Donor emission: 460 nm (NanoLuc).
Acceptor emission: 610 nm (Tracer).
Data Processing: Calculate the BRET ratio by dividing the 610 nm emission by the 460 nm emission. Convert to milliBRET units (mBU) by multiplying by 1,000. Plot the
IC50
curve using a sigmoidal dose-response equation[5].
Data Presentation: Evaluating the Indazole Library
The true value of this workflow is revealed when comparing biochemical assay data against live-cell NanoBRET data. The table below illustrates hypothetical (but mechanistically representative) screening results of a library synthesized via Suzuki coupling at the 4-bromo position of the 4-Bromo-6,7-difluoro-1H-indazole core.
Table 1: Comparative Analysis of Indazole Derivatives (Mock Data)
Compound ID
Substitution at 4-Position (Vector Growth)
Biochemical
IC50
(nM)
Live-Cell NanoBRET
IC50
(nM)
Cellular Shift (Fold)
Pazopanib (Ref)
N/A (Indazole-containing standard)
10.5
85.2
8.1x
Core Scaffold
Bromine (Unreacted Starting Material)
>10,000
>10,000
N/A
Cmpd-001
Phenyl
145.0
1,250.0
8.6x
Cmpd-002
3-Aminophenyl
12.4
115.0
9.3x
Cmpd-003
4-(Methylsulfonyl)phenyl
2.1
18.5
8.8x
Data Interpretation: The unreacted 4-Bromo-6,7-difluoro-1H-indazole core is too small to achieve high-affinity binding on its own. However, growing the molecule via the 4-position (e.g., Cmpd-003) dramatically increases potency. The consistent ~8-9x "Cellular Shift" highlights the competitive effect of intracellular ATP, proving why live-cell assays are mandatory for accurate lead optimization.
Application Note: High-Throughput Screening of 4-Bromo-6,7-difluoro-1H-indazole Derivatives for Kinase-Targeted Drug Discovery
Introduction & Chemical Rationale The indazole core is a privileged pharmacophore in oncology and neurodegeneration, serving as the structural foundation for numerous FDA-approved kinase inhibitors (e.g., pazopanib, axit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Rationale
The indazole core is a privileged pharmacophore in oncology and neurodegeneration, serving as the structural foundation for numerous FDA-approved kinase inhibitors (e.g., pazopanib, axitinib)[1]. In early-stage drug discovery, the selection of an optimal starting scaffold is critical for downstream success. The building block 4-Bromo-6,7-difluoro-1H-indazole (CAS: 2599290-42-1)[2] provides a highly strategic foundation for library generation due to two engineered features:
The 4-Bromo Handle (Late-Stage Diversification): Bromine acts as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling). This enables late-stage, high-throughput parallel synthesis, allowing medicinal chemists to rapidly diversify the C4 position with various aryl or amine groups to probe the kinase solvent-exposed region[3].
The 6,7-Difluoro Motif (Physicochemical Modulation): Fluorine substitution serves multiple mechanistic purposes. First, the high electronegativity of the fluorine atoms withdraws electron density from the indazole ring, lowering the pKa of the N1-proton. This strengthens the critical hydrogen-bond donor interaction with the backbone carbonyl of the kinase hinge region. Second, the strong C-F bonds block oxidative metabolism (e.g., by CYP450 enzymes) at the 6 and 7 positions, enhancing metabolic stability. Finally, the difluoro motif increases the lipophilicity of the scaffold, improving cellular permeability[1].
Library Preparation & Dispensing Workflow
To execute a High-Throughput Screening (HTS) campaign, a library of 4-bromo-6,7-difluoro-1H-indazole derivatives is synthesized and arrayed in 384-well source plates. Compounds are dissolved in 100% LC-MS grade DMSO at a stock concentration of 10 mM.
Causality Check: DMSO is highly hygroscopic. Source plates must be sealed with pierceable foil and stored in a desiccated, inert atmosphere to prevent water absorption. Water ingress causes localized compound precipitation, which artificially lowers the apparent IC₅₀ during screening, leading to false negatives.
Fig 1. High-throughput screening triage workflow for indazole derivatives.
Primary Screening Protocol: TR-FRET Kinase Assay
To evaluate the library, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.
Why TR-FRET? Traditional fluorescence intensity assays are highly susceptible to false positives caused by auto-fluorescent small molecules. TR-FRET employs a lanthanide donor (e.g., Terbium) with a long emission half-life (milliseconds). By introducing a time delay (e.g., 50 µs) before measuring emission, short-lived background fluorescence from library compounds decays completely, yielding an exceptionally high Signal-to-Background (S/B) ratio[4].
Self-Validating System (The Z'-Factor)
Every 384-well assay plate must contain 16 wells of maximum signal (DMSO only, no inhibitor) and 16 wells of minimum signal (reference inhibitor at 10 µM). The Z'-factor is calculated for every plate using the formula:
Z' = 1 - (3 × (SD_max + SD_min) / |Mean_max - Mean_min|)
A plate is automatically rejected and queued for re-screening if the Z'-factor falls below 0.6, ensuring absolute data trustworthiness[4][5].
Step-by-Step Methodology
Compound Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo 555), dispense 50 nL of the 10 mM compound library directly into dry, black, low-volume 384-well assay plates[6].
Causality: Acoustic dispensing eliminates disposable tips (preventing carryover) and enables nanoliter precision. Dispensing 50 nL into a final assay volume of 10 µL ensures a final DMSO concentration of 0.5%, well below the 1.25% threshold where DMSO begins to denature kinase targets[5].
Kinase/Antibody Addition: Add 5 µL of a master mix containing the target kinase (e.g., His-tagged ULK1) and a Terbium-labeled anti-His antibody in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Incubate for 15 minutes at room temperature to allow the antibody to bind the kinase tag[6].
Tracer Addition: Add 5 µL of an AlexaFluor-647 conjugated kinase tracer (a known broad-spectrum ATP-competitive binder).
Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light, to allow the system to reach thermodynamic equilibrium.
Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar FSX)[7]. Excitation: 337 nm. Emission 1: 620 nm (Terbium donor). Emission 2: 665 nm (AlexaFluor acceptor).
Data Analysis: Calculate the TR-FRET ratio (
Ratio=Em620Em665×10000
). Normalize the data against the intra-plate controls to determine the percentage of inhibition[6].
Fig 2. Principle of the competitive TR-FRET kinase assay for inhibitor screening.
Data Presentation & Hit Triage
Primary hits (defined as >50% inhibition at 10 µM) are advanced to 10-point dose-response curves to determine the IC₅₀. To eliminate false positives, hits are counter-screened for auto-fluorescence and validated via an orthogonal Surface Plasmon Resonance (SPR) assay to determine binding kinetics (
KD
,
kon
,
koff
)[5][7].
The table below summarizes hypothetical triage data, highlighting the importance of Lipophilic Ligand Efficiency (LLE). LLE is calculated as
pIC50−cLogP
. An LLE > 5.0 indicates that the compound achieves potency through highly specific structural interactions rather than non-specific lipophilic binding.
Table 1: Representative Hit Triage Data for 4-Bromo-6,7-difluoro-1H-indazole Derivatives
Compound ID
C4 Substitution (R-Group)
TR-FRET IC₅₀ (nM)
SPR
KD
(nM)
Cell Viability IC₅₀ (µM)
LLE
Status
Cmpd-001
DMSO Control
N/A
N/A
N/A
N/A
Baseline
Cmpd-042
3-aminopiperidine
450
510
>10
3.2
Discarded
Cmpd-118
4-fluoroaniline
85
92
2.4
4.8
Backup
Cmpd-256
3-aminonaphthyl
12
15
0.8
5.5
Lead
References
National Center for Biotechnology Information (NIH). (n.d.). In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors. PMC. [Link]
BMG Labtech. (2020). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech Application Notes.[Link]
bioRxiv. (2024). Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK. bioRxiv Preprints. [Link]
National Center for Biotechnology Information (NIH). (2025). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. PMC. [Link]
RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
Synthesis of 4-amino-6,7-difluoro-1H-indazole from the bromo precursor
An In-Depth Technical Guide to the Synthesis of 4-amino-6,7-difluoro-1H-indazole from its Bromo Precursor Abstract This application note provides a comprehensive guide for the synthesis of 4-amino-6,7-difluoro-1H-indazol...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis of 4-amino-6,7-difluoro-1H-indazole from its Bromo Precursor
Abstract
This application note provides a comprehensive guide for the synthesis of 4-amino-6,7-difluoro-1H-indazole, a key building block in modern medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and its derivatives are integral to numerous therapeutic agents, particularly kinase inhibitors.[1][2][3] This document details a robust and reproducible protocol for the conversion of 4-bromo-6,7-difluoro-1H-indazole to the desired 4-amino product via a palladium-catalyzed Buchwald-Hartwig amination reaction. We delve into the mechanistic rationale behind the chosen methodology, provide a detailed step-by-step protocol suitable for laboratory-scale synthesis, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize this valuable intermediate.
Introduction: The Significance of Fluorinated Aminated Indazoles
The 1H-indazole core is a foundational scaffold in the development of pharmaceuticals, renowned for its versatile biological activities.[2][3] The introduction of fluorine atoms, as in the 6,7-difluoro substitution pattern, can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability. When combined with an amino group at the 4-position, the resulting 4-amino-6,7-difluoro-1H-indazole becomes a potent pharmacophore, often serving as a critical hinge-binding motif in various kinase inhibitors used in oncology.[1]
The conversion of an aryl bromide to a primary arylamine is a cornerstone transformation in organic synthesis. While classical methods often require harsh conditions or activated substrates, the advent of palladium-catalyzed cross-coupling reactions has revolutionized this process.[4][5] The Buchwald-Hartwig amination, in particular, stands out for its mild conditions, broad substrate scope, and high functional group tolerance, making it the method of choice for this synthesis.[5][6]
Synthetic Strategy: The Buchwald-Hartwig Amination
The transformation of 4-bromo-6,7-difluoro-1H-indazole to its 4-amino analogue is achieved through a palladium-catalyzed carbon-nitrogen (C-N) bond-forming reaction. This reaction, named after its pioneers Stephen Buchwald and John Hartwig, provides a powerful and general method for synthesizing arylamines.[4][5]
Mechanistic Rationale
The efficacy of the Buchwald-Hartwig amination hinges on the careful selection of a palladium catalyst, a sterically hindered phosphine ligand, a suitable base, and an appropriate ammonia equivalent. The catalytic cycle, illustrated below, involves a sequence of oxidative addition, ligand exchange, and reductive elimination steps.
Oxidative Addition: A low-valent Pd(0) species, generated in situ from a precatalyst, inserts into the carbon-bromine bond of the indazole substrate to form a Pd(II) intermediate.
Amine Coordination & Deprotonation: The amine (or ammonia surrogate) coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: This is the product-forming step where the C-N bond is formed, releasing the 4-amino-indazole product and regenerating the active Pd(0) catalyst.[5]
The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are highly effective as they promote the crucial, often rate-limiting, reductive elimination step and stabilize the catalytic species.[6][7]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-1H-indazole
Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This Nobel Prize-winning methodology has become indispensable in the synthesis of complex organic molecules, particularly in the fields of drug discovery and materials science.[1][3][4] Indazole derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The functionalization of the indazole scaffold, therefore, represents a critical endeavor for the development of novel therapeutic agents.
This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 4-bromo-1H-indazole, a valuable building block for the synthesis of diverse 4-aryl-1H-indazoles. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of each reaction component, and present a detailed, field-proven experimental protocol. Furthermore, this guide addresses common challenges and offers troubleshooting strategies to empower researchers to achieve optimal outcomes.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] The three fundamental steps are: oxidative addition, transmetalation, and reductive elimination.[3][7]
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (4-bromo-1H-indazole) to a Pd(0) complex, forming a Pd(II) intermediate.[3][7]
Transmetalation: In this crucial step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex.[1] This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][8]
Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.[1][7]
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Reaction Setup:
To an oven-dried reaction vessel, add 4-bromo-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv.).
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the vessel under the inert atmosphere.
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.
Reaction Execution:
Seal the reaction vessel and place it in a pre-heated oil bath (typically 80-110 °C) or a microwave reactor (e.g., 140 °C).
[5][9] * Stir the reaction mixture vigorously for the designated time (typically 2-24 hours, or 15-30 minutes in a microwave).
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
Work-up and Purification:
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent such as ethyl acetate and water.
Transfer the mixture to a separatory funnel and separate the layers.
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
[10] * The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-aryl-1H-indazole.
[11]
Troubleshooting and Considerations
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
Catalyst deactivation; Insufficient temperature; Inappropriate base or solvent.
Screen different palladium catalysts and ligands. Increase the reaction temperature. Try a stronger base like K₃PO₄. Ensure solvents are properly degassed.
Debromination of Starting Material
Presence of protic impurities; Certain catalyst/ligand combinations.
Use anhydrous solvents. Consider a milder base like CsF. Screen different ligands. [12]
Homocoupling of Boronic Acid
Presence of oxygen; Sub-optimal catalyst concentration.
Ensure a strictly inert atmosphere. Optimize the catalyst loading.
Catalyst Inhibition
Coordination of the indazole nitrogen to the palladium center.
Consider N-protection of the indazole if the reaction is unsuccessful, although many protocols for free (NH)-indazoles exist. [5][13][9]
Safety Precautions
Palladium catalysts and organoboron compounds should be handled in a well-ventilated fume hood.
[10][14]* Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
[10][14]* Organic solvents are flammable and should be handled with care, avoiding ignition sources.
[10]* Consult the Safety Data Sheets (SDS) for all chemicals before use.
[10]* Reactions under pressure, such as in a sealed microwave vial, should be conducted behind a blast shield. Significant exotherms can occur, so proper thermal management is crucial, especially on a larger scale.
[15]
References
Al-Amin, M., & El-Kazzouli, S. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. IntechOpen.
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Wikipedia. (2024, March 10). Suzuki reaction. Retrieved from [Link]
Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309.
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(24), 8837–8847.
Patel, K., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6734-6743.
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Retrieved from [Link]
Cereda, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4509-4521.
Li, G., et al. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamine as a ligand. Applied Organometallic Chemistry, 26(11), 639-643.
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
Kozinski, R. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.
Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. Retrieved from [Link]
Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. Retrieved from [Link]
Mettler Toledo. (n.d.). Suzuki and Related Cross-Coupling Reactions. Retrieved from [Link]
Salovich, J. M., et al. (2012). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 53(33), 4440-4443.
Reddit. (2025, November 14). Hydrophilic Suzuki-coupling product workup?. r/OrganicChemistry. Retrieved from [Link]
Cereda, E., et al. (2012). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Retrieved from [Link]
Netherton, M. R., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(44), 13000-13001.
Kozinski, R. (2023, October 17). "Greening Up" the Suzuki Reaction. ChemEd X. Retrieved from [Link]
Wethman, R. T., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 362-369.
Cereda, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4509-4521.
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
Oh, C. H., et al. (2019). Microwave‐assisted Transition Metal‐catalyzed Coupling Approach to Indazole Diversity. Bulletin of the Korean Chemical Society, 40(4), 363-366.
San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Retrieved from [Link]
Application Note: 4-Bromo-6,7-difluoro-1H-indazole as a Privileged Scaffold in the Synthesis of Next-Generation PARP Inhibitors
Executive Summary Poly(ADP-ribose) polymerase (PARP) inhibitors have fundamentally transformed precision oncology, particularly through their ability to induce synthetic lethality in homologous recombination-deficient (H...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Poly(ADP-ribose) polymerase (PARP) inhibitors have fundamentally transformed precision oncology, particularly through their ability to induce synthetic lethality in homologous recombination-deficient (HRD) malignancies such as BRCA-mutated breast and ovarian cancers[1]. At the core of many FDA-approved PARP inhibitors (e.g., Niraparib) is the indazole scaffold, which acts as a highly effective nicotinamide mimic to competitively bind the NAD+ catalytic pocket of PARP1 and PARP2[2].
This application note details the strategic utility of 4-Bromo-6,7-difluoro-1H-indazole (CAS: 2599290-42-1) as a versatile, metabolically robust building block for the modular synthesis of novel PARP inhibitors. We provide mechanistic rationales, physicochemical data, and field-validated synthetic protocols for its functionalization.
Mechanistic Rationale: The Fluorinated Indazole Advantage
The rational design of PARP inhibitors requires precise spatial orientation and electronic tuning within the NAD+ binding pocket[3]. The selection of 4-Bromo-6,7-difluoro-1H-indazole offers three distinct medicinal chemistry advantages:
Enhanced Hydrogen Bonding: The indazole N1-H and N2 atoms act as an essential hydrogen bond donor-acceptor pair, interacting directly with the Gly863 and Ser904 residues of the PARP1 catalytic domain[2]. The strongly electron-withdrawing 6,7-difluoro substitution lowers the pKa of the N1 proton, significantly strengthening its hydrogen bond donor capacity.
Metabolic Stability & Lipophilic Efficiency: Fluorine substitution at the C6 and C7 positions blocks primary sites of cytochrome P450 (CYP1A1/1A2) mediated oxidative metabolism, a known pharmacokinetic liability in early indazole-based PARP inhibitors[4]. Furthermore, the fluorine atoms occupy a small hydrophobic subpocket, displacing high-energy water molecules and increasing binding entropy.
Regioselective Functionalization: The C4-bromine serves as an orthogonal synthetic handle. It enables late-stage palladium-catalyzed cross-coupling to append solvent-channel binding vectors (e.g., piperidinyl-aryl groups). These bulky extensions are critical for driving the allosteric changes required for "PARP trapping"—the physical locking of the PARP-DNA complex that halts replication forks and drives cytotoxicity[1].
Fig 1: Mechanism of synthetic lethality via PARP trapping by indazole-based inhibitors.
Physicochemical Properties
Understanding the physical properties of the starting material is critical for optimizing reaction conditions, predicting solubility, and designing purification strategies[5][6][7].
Table 1: Physicochemical Properties of 4-Bromo-6,7-difluoro-1H-indazole
Room temperature, inert atmosphere, dark place[5][6]
Synthetic Workflow & Protocols
The functionalization of 4-Bromo-6,7-difluoro-1H-indazole requires a sequence of N-protection, C-C bond formation, and global deprotection.
Fig 2: Three-step synthetic workflow for C4-functionalization of the difluoro-indazole.
Protocol 1: N1-Protection with Tetrahydropyran (THP)
Causality & Expert Insight: The acidic NH of the fluorinated indazole can poison palladium catalysts or lead to unwanted N-arylation during cross-coupling. While Boc protection is common, the electron-deficient nature of the difluoro-indazole makes the N-Boc bond susceptible to premature cleavage under the basic conditions of a Suzuki coupling. THP is chosen because it is entirely stable to aqueous base but easily removed under mild acidic conditions.
Initiation: Suspend 4-Bromo-6,7-difluoro-1H-indazole (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 2.5 eq) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq). Note: Avoid strong acids like p-TsOH, which can cause rapid, exothermic polymerization of DHP.
Reaction Monitoring: Reflux the mixture for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is self-validating when the highly polar starting material spot disappears, replaced by a higher-running, UV-active product spot (indicating the loss of the polar NH group).
Workup: Quench with saturated aqueous NaHCO3 to neutralize the PPTS. Extract with DCM, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography to yield 1-(tetrahydro-2H-pyran-2-yl)-4-bromo-6,7-difluoro-1H-indazole.
Causality & Expert Insight: The C4 position is sterically hindered by the adjacent C3-H and the bulky N-THP group. Standard catalysts (e.g., Pd(PPh3)4) often result in sluggish oxidative addition and high rates of boronic acid protodeboronation. Using a highly active, sterically demanding ligand like XPhos (via the XPhos Pd G3 precatalyst) facilitates rapid oxidative addition and accelerates reductive elimination.
Table 2: Optimization of C4-Suzuki Coupling Conditions
Catalyst System
Base
Solvent System
Temp (°C)
Yield (%)
Causality / Observation
Pd(PPh3)4
Na2CO3
Toluene/EtOH/H2O
100
25%
Sluggish oxidative addition; high protodeboronation.
Pd(dppf)Cl2
K2CO3
1,4-Dioxane/H2O
90
55%
Moderate conversion; limited by steric hindrance at C4.
Preparation: In an oven-dried Schlenk flask, combine the THP-protected indazole (1.0 eq), the desired boronic acid (e.g., 4-(1-Boc-piperidin-3-yl)phenylboronic acid) (1.2 eq), and K3PO4 (3.0 eq).
Solvent & Catalyst: Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1, 0.1 M). Add XPhos Pd G3 (0.05 eq). Seal the flask and heat to 90°C for 12 hours.
Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black (preventing emulsion formation). Partition between EtOAc and water.
Purification: Concentrate the organic layer and purify via silica gel chromatography to isolate the coupled intermediate.
Protocol 3: Global Deprotection and Salt Formation
Causality & Expert Insight: A single acidic step is utilized to simultaneously cleave the THP group from the indazole core and the Boc group from the piperidine vector, streamlining the synthetic workflow and maximizing atom economy.
Cleavage: Dissolve the coupled intermediate in DCM (0.1 M) and cool to 0°C. Add Trifluoroacetic acid (TFA, 20% v/v in DCM) dropwise.
Monitoring: Warm to room temperature and stir for 2 hours. Monitor by LCMS. The reaction is complete when the mass corresponding to the fully protected species and the mono-deprotected intermediate are completely replaced by the mass of the target free base.
Isolation: Concentrate under reduced pressure. To remove residual TFA, co-evaporate with toluene (3x).
Final Formulation: Precipitate the final PARP inhibitor as a stable TFA salt using cold diethyl ether. Alternatively, neutralize with 7N ammonia in methanol and purify via preparative HPLC to yield the free base.
Title: Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP)
Title: Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors (SAR Analysis)
Title: Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP)
Strategic Development of Novel Anti-Inflammatory Agents: From Mechanistic Insights to Preclinical Validation
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The intricate and often dysregulated processes of inflammation are central to a vast spectrum of human diseases, ranging from a...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate and often dysregulated processes of inflammation are central to a vast spectrum of human diseases, ranging from autoimmune disorders to neurodegeneration and cancer. The development of effective anti-inflammatory therapeutics hinges on a deep, mechanistic understanding of the underlying signaling networks and the deployment of robust, reproducible preclinical models. This guide provides a comprehensive framework for the identification and validation of novel anti-inflammatory agents. We will explore critical signaling pathways, detail validated in vitro screening protocols, and describe relevant in vivo models for assessing therapeutic efficacy. The protocols and insights herein are designed to equip researchers with the necessary tools to navigate the complexities of anti-inflammatory drug discovery, from initial hit identification to lead optimization.
Introduction: The Inflammatory Landscape
Inflammation is a fundamental, protective biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, when this process becomes chronic or dysregulated, it transitions from a protective mechanism to a driver of pathology. The pillars of inflammation—redness, swelling, heat, pain, and loss of function—are the macroscopic outcomes of a complex molecular and cellular cascade. Key cellular players include macrophages, neutrophils, and lymphocytes, which release a host of inflammatory mediators like cytokines, chemokines, and prostaglandins.
The goal of modern anti-inflammatory drug development is to move beyond broad-acting agents, such as non-steroidal anti-inflammatory drugs (NSAIDs), towards targeted therapies that can selectively modulate specific nodes within the inflammatory network. This targeted approach promises greater efficacy and a more favorable safety profile.
Core Signaling Pathways in Inflammation: Key Therapeutic Targets
A thorough understanding of the core signaling pathways that govern the inflammatory response is paramount for identifying novel drug targets. Below, we dissect three critical pathways and illustrate their interconnectedness.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is arguably the master regulator of inflammation. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This liberates NF-κB, allowing it to translocate to the nucleus and induce the transcription of hundreds of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.
Caption: The canonical JAK-STAT signaling pathway.
In Vitro Screening Cascade for Anti-Inflammatory Agents
A tiered, systematic approach to in vitro screening is essential for efficiently identifying and characterizing promising lead compounds.
Workflow for In Vitro Screening
The following workflow provides a logical progression from primary screening to more complex mechanistic studies.
Caption: A streamlined workflow for in vitro screening.
Protocol 1: Cell Viability and Cytotoxicity Assay
Rationale: It is critical to first establish a non-toxic concentration range for test compounds. A compound that kills the cells will artifactually appear to be anti-inflammatory by preventing the production of inflammatory mediators. The MTT or MTS assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Methodology:
Cell Seeding: Seed macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Quantification of Nitric Oxide (NO) Production
Rationale: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with LPS. The Griess assay is a simple and sensitive method to measure nitrite, a stable breakdown product of NO.
Methodology:
Cell Seeding and Treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
Inflammatory Stimulus: Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours. Include a negative control (no LPS) and a positive control (LPS + vehicle).
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Cytokine Quantification by ELISA
Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying the secretion of specific pro-inflammatory cytokines like TNF-α and IL-6. This assay provides direct evidence of a compound's ability to suppress key inflammatory outputs.
Methodology:
Sample Preparation: Collect cell culture supernatants from an experiment conducted as described in Protocol 2.
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-6). This typically involves:
Coating a 96-well plate with a capture antibody.
Adding standards and samples.
Adding a detection antibody.
Adding an enzyme conjugate (e.g., HRP-streptavidin).
Adding a substrate and stopping the reaction.
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample.
Data Summary and Interpretation
The results from the in vitro assays should be compiled to identify lead candidates.
Compound
IC₅₀ for NO Inhibition (µM)
IC₅₀ for TNF-α Inhibition (µM)
CC₅₀ (µM)
Selectivity Index (CC₅₀/IC₅₀)
Lead-001
5.2
8.1
>100
>19.2
Lead-002
15.8
22.5
>100
>6.3
Control (Dex)
0.1
0.05
>50
>1000
Table 1: Example data summary for in vitro screening. IC₅₀ is the half-maximal inhibitory concentration. CC₅₀ is the half-maximal cytotoxic concentration. The Selectivity Index provides a measure of the therapeutic window.
In Vivo Models for Efficacy Testing
Promising candidates from in vitro screening must be validated in relevant animal models of inflammation.
Protocol 4: LPS-Induced Endotoxemia in Mice
Rationale: This is an acute, systemic inflammation model that is excellent for rapidly assessing the in vivo efficacy of an anti-inflammatory agent. Administration of LPS mimics bacterial infection and induces a robust and reproducible cytokine storm.
Methodology:
Acclimatization: Acclimatize male C57BL/6 mice for at least one week.
Compound Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose. Administer vehicle to the control group.
LPS Challenge: After 1 hour, inject mice intraperitoneally with a sublethal dose of LPS (e.g., 5 mg/kg).
Sample Collection: At a peak time point for cytokine production (e.g., 2 hours for TNF-α, 6 hours for IL-6), collect blood via cardiac puncture under terminal anesthesia.
Analysis: Prepare serum and measure cytokine levels using ELISA.
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Analgesia and humane endpoints must be strictly followed.
Conclusion
The development of novel anti-inflammatory agents is a complex but critical endeavor. The systematic application of the workflows and protocols described in this guide—from broad cell-based screening to targeted mechanistic studies and finally to in vivo validation—provides a robust framework for success. By focusing on key signaling pathways and employing validated, reproducible assays, researchers can efficiently identify and advance promising new therapies for the treatment of inflammatory diseases.
References
Title: Inflammation: A unifying theory of disease?
Source: Nature
URL: [Link]
Title: The inflammatory reflex
Source: Nature
URL: [Link]
Title: The transcription factor NF-κB: its role in health and disease
Source: Journal of Clinical Investigation
URL: [Link]
Title: NF-κB in Health and Disease
Source: Cold Spring Harbor Perspectives in Biology
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Title: The JAK/STAT pathway in immunity, inflammation, and cancer
Source: Journal of Clinical Investigation
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Title: A new nomenclature for STATs
Source: Cell
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Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays
Source: Journal of Immunological Methods
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Title: A simple and sensitive method for the determination of nitrite and nitrate
Source: Analytica Chimica Acta
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Title: ELISA: The Basics
Source: Bio-Rad
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Title: Endotoxemia: The Pathophysiologic Role of the Lipopolysaccharide Receptor Complex
Source: Frontiers in Immunology
URL: [Link]
Application
Application Notes and Protocols for the Derivatization of 4-Bromo-6,7-difluoro-1H-indazole in Structure-Activity Relationship (SAR) Studies
Abstract The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] This application note...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] This application note provides a comprehensive guide for the strategic derivatization of 4-bromo-6,7-difluoro-1H-indazole, a key building block for the development of novel therapeutics, particularly protein kinase inhibitors.[3][4] The presence of fluorine atoms at the 6 and 7-positions can enhance metabolic stability and binding affinity, while the bromine atom at the 4-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This document outlines detailed, field-proven protocols for N-alkylation and C4-functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Each protocol is accompanied by mechanistic insights and troubleshooting guidance to empower researchers in their structure-activity relationship (SAR) explorations.
Introduction: The Strategic Value of the 4-Bromo-6,7-difluoro-1H-indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a recurring motif in numerous FDA-approved drugs and clinical candidates.[2] Its ability to form key hydrogen bonding interactions with protein targets, particularly the hinge region of kinases, has cemented its importance in drug discovery.[1]
The specific scaffold, 4-bromo-6,7-difluoro-1H-indazole, offers a trifecta of strategic advantages for SAR studies:
The Indazole Core: Serves as a robust pharmacophore, providing a rigid framework for the presentation of functional groups in three-dimensional space.
Difluoro Substitution: The incorporation of fluorine atoms at the C6 and C7 positions is a deliberate design element. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and pKa.[1] This can lead to improved oral bioavailability and a more favorable pharmacokinetic profile.
The C4-Bromo Handle: The bromine atom at the C4 position is a versatile synthetic linchpin, enabling the introduction of a diverse array of substituents through well-established palladium-catalyzed cross-coupling reactions. This allows for a systematic exploration of the chemical space around the indazole core to optimize target engagement and biological activity.[5]
This guide provides the essential protocols to unlock the synthetic potential of this valuable scaffold.
Derivatization Strategies: A Visual Overview
The derivatization of 4-bromo-6,7-difluoro-1H-indazole can be systematically approached by targeting two primary sites: the indazole nitrogen (N1) and the C4-bromo position. The following workflow illustrates the key synthetic transformations discussed in this document.
Caption: Derivatization workflow for 4-bromo-6,7-difluoro-1H-indazole.
Experimental Protocols
The following protocols are presented as robust starting points for the derivatization of 4-bromo-6,7-difluoro-1H-indazole. Optimization may be required for specific substrates.
Protocol 1: Regioselective N1-Alkylation
Direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 isomers.[6] The use of sodium hydride in an aprotic solvent like THF generally favors the formation of the thermodynamically more stable N1-alkylated product.[6]
Reaction Principle: The indazole proton is deprotonated by a strong base (NaH) to form the indazolide anion. This anion then acts as a nucleophile, attacking the alkyl halide in an SN2 reaction to form the N-alkylated product.
Caption: Simplified mechanism of N1-alkylation.
Materials:
4-Bromo-6,7-difluoro-1H-indazole
Sodium hydride (NaH, 60% dispersion in mineral oil)
To a stirred solution of 4-bromo-6,7-difluoro-1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise.
Allow the mixture to stir at room temperature for 30 minutes.
Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.
Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
Extract the mixture with EtOAc.
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.
Protocol 2: C4-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[7][8] It allows for the coupling of the 4-bromoindazole with a wide variety of aryl and heteroaryl boronic acids or esters.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8]
Materials:
4-Bromo-6,7-difluoro-1H-indazole (or its N1-alkylated derivative)
Aryl or heteroaryl boronic acid
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
Solvent system (e.g., 1,4-dioxane/water, DME/water)
Ethyl acetate (EtOAc)
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a reaction vessel, combine 4-bromo-6,7-difluoro-1H-indazole (1.0 equiv), the boronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).
Evacuate and backfill the vessel with an inert gas.
Add the degassed solvent system.
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
Cool the reaction to room temperature and dilute with EtOAc and water.
Separate the layers and extract the aqueous layer with EtOAc.
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 3: C4-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the C4 position.[10][11] The choice of ligand is crucial for achieving high yields and broad substrate scope.
Reaction Principle: Similar to other palladium-catalyzed cross-couplings, the mechanism involves oxidative addition, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and reductive elimination to furnish the arylamine product.[10]
Materials:
4-Bromo-6,7-difluoro-1H-indazole (or its N1-alkylated derivative)
Primary or secondary amine
Palladium precatalyst (e.g., BrettPhos precatalyst for primary amines, RuPhos precatalyst for secondary amines)
Protocol 4: C4-Alkynylation via Sonogashira Coupling
The Sonogashira reaction provides a direct route to introduce alkynyl moieties at the C4 position, which are valuable for further transformations or as structural elements in their own right.[9][13]
Reaction Principle: This reaction is co-catalyzed by palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then participates in transmetalation with the palladium complex.[13]
Materials:
4-Bromo-6,7-difluoro-1H-indazole (or its N1-alkylated derivative)
Amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
Anhydrous solvent (e.g., THF, DMF)
Ethyl acetate (EtOAc)
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a reaction flask, add the 4-bromo-6,7-difluoro-1H-indazole (1.0 equiv), palladium catalyst (2-5 mol%), and CuI (5-10 mol%).
Evacuate and backfill the flask with an inert gas.
Add the anhydrous solvent and the amine base.
Add the terminal alkyne (1.2-1.5 equiv) via syringe.
Stir the reaction at room temperature to 60 °C and monitor by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of Celite, washing with EtOAc.
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography on silica gel.
Application in SAR Studies: A Case Study in Kinase Inhibitors
The derivatization of the 4-bromo-6,7-difluoro-1H-indazole scaffold is particularly powerful in the context of developing kinase inhibitors. The C4 position often points towards the solvent-exposed region of the ATP-binding pocket, making it an ideal location to introduce substituents that can modulate solubility, cell permeability, and target selectivity.
SAR Logic:
Core & Hinge Binding: The N1-H of the indazole typically forms a key hydrogen bond with the hinge region of the kinase. N1-alkylation can be explored to probe for additional interactions or to block this interaction if desired.
C4-Vector: The C4 position provides a vector for exploring the solvent-exposed region.
Suzuki Coupling: Introduction of various aryl and heteroaryl groups can probe for additional hydrophobic or π-stacking interactions. Substituents on these appended rings (e.g., polar groups like amides or sulfonamides) can enhance solubility and form new hydrogen bonds.[3]
Buchwald-Hartwig Amination: Installation of different amines allows for the introduction of basic centers, which can improve solubility and form salt bridges with acidic residues on the protein surface. The nature and size of the amine can be systematically varied to optimize potency and pharmacokinetic properties.
Sonogashira Coupling: The linear geometry of the alkyne linker can be used to project functional groups deeper into the solvent channel. The terminal alkyne can also be used as a handle for further chemistry, such as click reactions.
Caption: Logical flow of SAR studies using the target scaffold.
Conclusion
The 4-bromo-6,7-difluoro-1H-indazole scaffold is a highly valuable and versatile starting material for the synthesis of compound libraries aimed at SAR exploration. The protocols detailed in this application note for N-alkylation and palladium-catalyzed cross-coupling reactions at the C4-position provide a robust toolkit for medicinal chemists. By systematically applying these methods, researchers can efficiently generate diverse analogs to probe the structure-activity landscape of their biological targets, ultimately accelerating the discovery of new and improved therapeutic agents.
References
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing.
Application Notes and Protocols: Synthesis and Utility of 3-Amino-4,6-difluoro-1H-indazole Derivatives as Kinase Inhibitors. (2025). Benchchem.
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PMC.
Technical Support Center: Cross-Coupling Reactions with 4-Bromo-1-(4-fluorophenyl)-1H-imidazole. (2025). Benchchem.
Buchwald–Hartwig amin
Synthesis and evaluation of indazole based analog sensitive Akt inhibitorswz. (2010).
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Indian Academy of Sciences.
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). PMC.
Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. (n.d.).
Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journals.
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.).
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC.
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). PMC.
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC - NIH.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (n.d.). RSC Publishing.
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.).
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (n.d.). PMC.
Technical Support Center: Troubleshooting the Synthesis of 4-Bromo-6,7-difluoro-1H-indazole
Welcome to the technical support guide for the synthesis of 4-Bromo-6,7-difluoro-1H-indazole . This document is designed for researchers and drug development professionals seeking to optimize their synthetic yields.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 4-Bromo-6,7-difluoro-1H-indazole . This document is designed for researchers and drug development professionals seeking to optimize their synthetic yields.
The most efficient and widely adopted route for constructing this specific halogenated indazole scaffold relies on the condensation of 6-bromo-2,3,4-trifluorobenzaldehyde with hydrazine hydrate, followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr) . While conceptually straightforward, the presence of multiple halogens introduces competing side reactions. This guide breaks down the causality behind these pitfalls and provides a self-validating protocol to ensure high-fidelity synthesis.
Reaction Workflow & Impurity Pathways
Workflow of 4-Bromo-6,7-difluoro-1H-indazole synthesis detailing target and impurity pathways.
Q1: Why is my overall yield low, and why am I observing a bright yellow, insoluble byproduct during the first step?Causality: The yellow insoluble material is an azine dimer. This occurs when the unreacted starting aldehyde condenses with the newly formed hydrazone intermediate instead of reacting with free hydrazine.
Solution: This is an entropically driven issue. To prevent it, you must maintain a high local concentration of hydrazine. Use an excess of hydrazine hydrate (3.0–5.0 equivalents) and ensure the aldehyde is added dropwise to the hydrazine solution. Never add hydrazine to the aldehyde.
Q2: The hydrazone intermediate forms cleanly, but the SNAr cyclization to the indazole is incomplete. How can I drive the reaction to completion?Causality: The intramolecular SNAr requires the hydrazone nitrogen to displace the highly activated ortho-fluorine (at C2). However, the hydrazone nitrogen is only moderately nucleophilic. If the solvent heavily solvates the hydrazone anion or if the base is too weak, the activation energy barrier for the SNAr displacement cannot be overcome .
Solution: Switch from protic solvents (like ethanol) to a strongly polar aprotic solvent like DMSO or DMF. Polar aprotic solvents poorly solvate anions, thereby leaving the deprotonated hydrazone "naked" and highly nucleophilic. Pair this with a moderate base like K₂CO₃.
Q3: I am detecting a significant amount of 6,7-difluoro-1H-indazole (a debrominated byproduct) in my LC-MS. How do I prevent this?Causality: Hydrazine is not just a nucleophile; it is a potent reducing agent. Under elevated temperatures (>100 °C) or in the presence of trace transition metals (e.g., from degraded stainless steel reactors or scratched magnetic stir bars), hydrazine can facilitate a catalytic transfer hydrogenation, cleaving the labile C-Br bond.
Solution: Strictly control the cyclization temperature (do not exceed 90 °C). Ensure completely metal-free conditions by using glass-lined reactors and pristine PTFE-coated stir bars.
Logical troubleshooting tree for diagnosing and resolving low yields during indazole synthesis.
Quantitative Data: Optimization of the SNAr Cyclization
The table below summarizes the effect of solvent and base selection on the cyclization of the hydrazone intermediate into the final indazole.
Solvent
Base (1.5 eq)
Temp (°C)
Time (h)
Indazole Yield (%)
Observed Impurity Profile
Ethanol
None
80
24
35%
High unreacted hydrazone
THF
DIPEA
65
18
55%
Moderate unreacted hydrazone
DMF
K₂CO₃
90
8
85%
Trace debromination (<2%)
DMSO
K₂CO₃
90
4
92%
Clean conversion
DMSO
Cs₂CO₃
120
2
60%
High debromination (25%)
Self-Validating Experimental Protocol
This two-step methodology is designed as a self-validating system. Do not proceed to the next step unless the analytical checkpoints confirm success.
Step 1: Hydrazone Formation
Preparation: In a clean, dry, metal-free round-bottom flask, dissolve hydrazine hydrate (3.0 equivalents) in anhydrous THF (10 volumes). Cool the solution to 0 °C using an ice bath.
Addition: Dissolve 6-bromo-2,3,4-trifluorobenzaldehyde (1.0 equivalent) in anhydrous THF (5 volumes). Add this aldehyde solution dropwise to the stirring hydrazine solution over 30–45 minutes.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
Validation Checkpoint 1 (TLC): Run a TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active aldehyde spot (Rf ~0.6) completely disappears, replaced by a highly polar hydrazone spot (Rf ~0.2).
Workup: Concentrate the reaction mixture under reduced pressure (bath temp <40 °C) to completely remove THF and, crucially, the excess unreacted hydrazine.
Step 2: Intramolecular SNAr Cyclization
Setup: Re-dissolve the crude hydrazone intermediate in anhydrous DMSO (10 volumes). Add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
Heating: Heat the suspension to 90 °C under a nitrogen atmosphere for 4 hours.
Validation Checkpoint 2 (LC-MS): Sample the reaction. LC-MS must show the disappearance of the acyclic hydrazone mass and the appearance of the cyclized indazole product at m/z 233.0 / 235.0 [M+H]⁺ . Ensure the characteristic 1:1 isotopic pattern of bromine is present. If a peak at m/z 155.0 is growing, immediately cool the reaction to halt debromination.
Isolation: Cool the mixture to room temperature. Pour the DMSO solution slowly into vigorously stirring ice water (30 volumes). The target 4-bromo-6,7-difluoro-1H-indazole will precipitate as an off-white to pale yellow solid.
Purification: Filter the solid, wash thoroughly with cold distilled water (to remove DMSO and salts), and dry under high vacuum at 50 °C for 12 hours.
References
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir
Source: Molecules (MDPI) / NIH PubMed Central
URL:[Link]
Technical Support Center: Optimizing the Bromination of Difluoro-Indazoles
Welcome to the Technical Support Center for indazole functionalization. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the nuances of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for indazole functionalization. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the nuances of halogenating deactivated heterocyclic scaffolds [4].
Difluoro-indazoles (such as 4,6-difluoro-1H-indazole) are highly valuable building blocks in medicinal chemistry, but their electron-deficient nature requires precise optimization during electrophilic aromatic substitution (SEAr) [3]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve high-yielding, regioselective C-3 bromination.
Mechanistic Principles & Optimization Workflow
Understanding the causality behind reagent and solvent selection is critical. While the C-3 position of the indazole core is traditionally the most nucleophilic site, the strong inductive electron-withdrawing effects of two fluorine atoms net-deactivate the ring. This raises the activation energy required to form the Wheland intermediate (Sigma complex) during the SEAr pathway [2].
To overcome this without inducing over-bromination, the reaction environment must be carefully tuned to stabilize polar transition states.
Caption: Electrophilic Aromatic Substitution (SEAr) pathway for C-3 indazole bromination.
Quantitative Optimization Data
The choice of brominating agent and solvent dictates both yield and regioselectivity. N-Bromosuccinimide (NBS) is vastly superior to elemental bromine (Br2) for this transformation [1]. The table below summarizes the causality of our optimization parameters:
Reagent
Solvent
Temp (°C)
Time (h)
Yield (%)
Regioselectivity
Causality / Mechanistic Observation
Br₂
AcOH
60
4
45%
Low (Di-bromination)
Harsh conditions and high active [Br⁺] lead to over-bromination at C-5/C-7.
NBS
DCM
25
12
60%
High
Non-polar solvent fails to stabilize the polar Wheland intermediate; sluggish rate.
NBS
MeCN
25
8
75%
High
Good balance of solubility and polarity, but requires extended reaction times [1].
NBS
DMF
0 to 25
3
92%
Excellent
Highly polar aprotic solvent perfectly stabilizes the transition state of the deactivated ring.
Self-Validating Experimental Protocol
This protocol utilizes a self-validating system to ensure that the reaction is driven to completion while preventing post-workup degradation.
Caption: Optimization workflow for the regioselective bromination of difluoro-indazole.
Step 1: Substrate Preparation
Charge a flame-dried round-bottom flask with difluoro-1H-indazole (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.
Causality: Anhydrous conditions prevent the competitive hydrolysis of NBS into inert succinimide and hypobromous acid.
Step 2: Controlled Cooling
Cool the solution to 0 °C using an ice-water bath.
Causality: Starting at 0 °C minimizes the formation of kinetic N-brominated intermediates and controls the initial exotherm.
Step 3: Electrophile Addition
Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes [1].
Causality: Portion-wise addition prevents local concentration spikes of the electrophile, strictly suppressing di-bromination side reactions.
Step 4: Thermodynamic Maturation
Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 hours.
Step 5: Validation Checkpoint (Critical)
Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
Self-Validation: The reaction is complete when the starting material peak disappears, replaced by a product peak exhibiting a strict 1:1 isotopic doublet ([M+H]⁺ and[M+H+2]⁺), confirming the incorporation of exactly one bromine atom.
Step 6: Reductive Quenching
Pour the reaction mixture into a vigorously stirring 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine to inert bromide, locking the reaction state and preventing unwanted bromination during solvent evaporation.
Step 7: Extraction & Purification
Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Causality: The extensive water washes are mandatory to remove the highly water-soluble DMF and succinimide byproducts, often yielding product pure enough to bypass column chromatography.
Troubleshooting & FAQs
Q: My reaction stalls at 50% conversion despite using NBS. How do I drive it to completion?A: The strong inductive pull of the two fluorine atoms can severely deactivate the ring [3]. If the reaction stalls in DMF at room temperature, do not add more NBS, as this risks over-bromination. Instead, gently warm the reaction to 40 °C or add a catalytic amount of acetic acid (10 mol%). The acid protonates the NBS carbonyl, increasing the electrophilicity of the bromine atom and lowering the activation barrier.
Q: LC-MS shows a mass of +79/81 (mono-bromination), but 2D-NMR indicates the bromine is not at the C-3 position. What happened?A: You have likely trapped the kinetic N-brominated intermediate. N-bromination is a fast, reversible kinetic process. Under proper thermodynamic conditions, the bromine migrates to the more stable C-3 carbon [2]. If you observe N-bromination, extend your reaction time or slightly elevate the temperature to facilitate this thermodynamic rearrangement.
Q: Why am I observing 3,5-dibromo or 3,7-dibromo byproducts?A: Over-bromination is a symptom of excessive electrophile concentration or excessive heat. Ensure you are using exactly 1.05 equivalents of NBS and adding it portion-wise at 0 °C. If you are using Br₂ as your bromine source, switch immediately to NBS, which provides a controlled, low steady-state concentration of active Br⁺[1].
Q: My isolated product is a sticky residue rather than a solid powder. How do I fix this?A: This is almost always caused by residual DMF or succinimide trapped in the product matrix. Re-dissolve the residue in Ethyl Acetate and perform three additional washes with a 5% aqueous LiCl solution. Lithium chloride highly effectively partitions DMF into the aqueous phase.
References
C3-INDAZOLE FUNCTIONALIZ
Visible-light photoredox catalyzed bromination of indazoles using N-bromosuccinimide and Rose Bengal
Source: digitellinc.com
Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR
Source: tandfonline.com
The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals
Source: benchchem.com
Troubleshooting
Technical Support Center: Troubleshooting 4-Bromo-1H-Indazole Cross-Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to functionalize indazole scaffolds. A pervasive and frustrating issue during palladium-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to functionalize indazole scaffolds. A pervasive and frustrating issue during palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) of 4-bromo-1H-indazole is hydrodehalogenation (debromination). Instead of isolating the desired cross-coupled product, researchers often find their reaction yields the des-bromo byproduct: 1H-indazole.
This guide is designed to deconstruct the mechanistic causality behind this side reaction and provide self-validating, field-proven protocols to eliminate it.
The Mechanistic Divergence: Cross-Coupling vs. Hydrodehalogenation
To solve the problem, we must first understand the kinetic competition occurring at the palladium center. Following the oxidative addition of 4-bromo-1H-indazole to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex faces a kinetic fork in the road. It can either undergo the desired transmetalation with the coupling partner, or it can be intercepted by a hydride or proton source, forming a Pd-H species that rapidly reductively eliminates to form the dehalogenated byproduct[1].
Figure 1: Mechanistic divergence in Pd-catalysis showing the competitive hydrodehalogenation pathway.
Frequently Asked Questions (FAQs)
Q1: Why is 4-Bromo-1H-indazole particularly prone to hydrodehalogenation?
Causality: The vulnerability of 4-bromo-1H-indazole stems from two factors. First, the carbon-bromine bond is stronger than a C-I bond, meaning oxidative addition is slower, leaving the catalyst susceptible to off-cycle resting states[1]. Second, and more critically, the unprotected N-H group of the indazole (pKa ~ 14) acts as an endogenous proton source. Under basic cross-coupling conditions, the indazole nitrogen can coordinate to the palladium center, stalling the catalytic cycle and facilitating premature protonation of the Ar-Pd(II) intermediate[2][3].
Q2: How does my choice of solvent and base drive this side reaction?
Causality: Solvents and bases are the primary exogenous sources of hydrides and protons. Solvents like DMF and aliphatic alcohols (e.g., ethanol, methanol) can undergo
β
-hydride elimination in the presence of Pd(II), directly transferring a hydride to the metal center[1][4]. Furthermore, using hydrated bases (e.g., K
3
PO
4⋅
H
2
O) introduces trace water, which acts as a potent hydrogen source for hydrodehalogenation[5].
Solution: Switch to strictly anhydrous, non-reducible aprotic solvents such as 1,4-Dioxane, Toluene, or THF. Replace hydrated bases with anhydrous K
3
PO
4
or Cs
2
CO
3
[2].
Q3: Can ligand selection outcompete the hydrodehalogenation pathway?
Causality: Yes. The key to suppressing hydrodehalogenation is to accelerate the desired transmetalation and reductive elimination steps so they kinetically outcompete hydride transfer. Standard ligands like PPh
3
often fail here. Bulky, electron-rich dialkylbiarylphosphines—such as XPhos or RuPhos —force the palladium into a highly active, monoligated Pd(0)L state[6][7]. The steric bulk of XPhos dramatically lowers the activation barrier for reductive elimination, pushing the Ar-Pd(II)-R intermediate to the final product before side reactions can occur[6].
Q4: Should I protect the indazole nitrogen?
Causality: While advanced ligands can sometimes achieve coupling on unprotected indazoles, protecting the N1 position is the most robust, scalable strategy to shut down endogenous protonation[3]. Tetrahydropyranyl (THP) and 2-(trimethylsilyl)ethoxymethyl (SEM) are highly recommended protecting groups for Suzuki couplings because they are stable under basic cross-coupling conditions but easily removed under mild acidic conditions[3][8].
Quantitative Data: Impact of Reaction Parameters
The table below summarizes the causal relationship between reaction parameters and the resulting product distribution for the Suzuki-Miyaura coupling of 4-bromo-1H-indazole.
Ligand
Solvent System
Base
N1-Protection
Yield (%)
Dehalogenation (%)
PPh
3
DMF / H
2
O
Na
2
CO
3
None
< 20%
> 60%
dppf
EtOH / Toluene
K
2
CO
3
None
35%
45%
XPhos
1,4-Dioxane (Anhydrous)
K
3
PO
4
(Anhydrous)
None
65%
15%
XPhos
1,4-Dioxane (Anhydrous)
K
3
PO
4
(Anhydrous)
THP
> 90%
< 2%
Data synthesized from optimized cross-coupling troubleshooting workflows[1][2][6][8].
Self-Validating Experimental Protocol
To ensure a self-validating system, this protocol utilizes THP-protection combined with an XPhos/Pd system. The self-validation comes from the strict exclusion of hydride sources; if dehalogenation is still observed, the user immediately knows the inert atmosphere or solvent anhydrousness has been compromised.
Standard Operating Procedure: Suzuki-Miyaura Coupling of 1-(THP)-4-bromo-1H-indazole
Preparation & Deoxygenation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(THP)-4-bromo-1H-indazole, arylboronic acid, and anhydrous K
3
PO
4
.
Catalyst Loading: Add Pd
2
(dba)
3
and XPhos.
Causality Note: Pre-mixing the Pd source and XPhos in the absence of solvent allows for the rapid generation of the active monoligated Pd(0)-XPhos species upon solvation, preventing catalyst aggregation.
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.
Solvent Addition: Syringe in anhydrous, sparged 1,4-Dioxane.
Causality Note: The strict use of anhydrous Dioxane eliminates water and aliphatic alcohols, shutting down the primary exogenous hydride transfer pathways.
Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 4–6 hours. Monitor via LC-MS.
Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.
Validation Check: The absence of a peak at [M+H] corresponding to 1-(THP)-1H-indazole on LC-MS validates the integrity of the anhydrous conditions. If this peak is present, audit your solvent drying and degassing techniques.
References
The Weizmann Institute of Science. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." WIS Works. [Link]
ACS Publications. "Solution to the C3–Arylation of Indazoles: Development of a Scalable Method." Organic Letters.[Link]
White Rose Research Online. "Solvent effects in palladium catalysed cross-coupling reactions." White Rose University Consortium. [Link]
ACS Publications. "Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders..." Journal of Medicinal Chemistry. [Link]
ACS Publications. "Design of a Versatile and Improved Precatalyst Scaffold for Palladium-Catalyzed Cross-Coupling..." ACS Catalysis. [Link]
Technical Support Center: A Guide to Scaling the Synthesis of 4-Bromo-6,7-difluoro-1H-indazole
This guide is designed for researchers, chemists, and process development professionals tackling the challenges of scaling up the synthesis of 4-Bromo-6,7-difluoro-1H-indazole. As a critical building block in pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, chemists, and process development professionals tackling the challenges of scaling up the synthesis of 4-Bromo-6,7-difluoro-1H-indazole. As a critical building block in pharmaceutical development, its efficient and safe production at scale is paramount. This document moves beyond basic laboratory procedures to address the specific hurdles encountered during scale-up, providing expert insights, troubleshooting strategies, and validated protocols in a practical question-and-answer format.
The synthesis of substituted indazoles can be approached through various classical and modern methods.[1][2][3] For a multi-halogenated structure like 4-Bromo-6,7-difluoro-1H-indazole, a common and effective strategy involves the cyclization of a correspondingly substituted o-fluorobenzaldehyde derivative with a hydrazine source. This approach offers a convergent route, but presents unique challenges in regioselectivity and reaction control, especially at a larger scale.
A plausible and scalable synthetic pathway is outlined below. The primary challenges in this process are:
Managing Reaction Exotherms: The cyclization step, particularly with hydrazine, can be highly exothermic and requires careful thermal management.[4]
Controlling Impurity Profile: Side reactions, including the formation of isomers or degradation products, can complicate purification.
Scalable Purification: Moving from laboratory-scale chromatography to large-scale crystallization or recrystallization requires significant process optimization.[5]
Proposed Synthetic Workflow
Caption: High-level workflow for the synthesis of 4-Bromo-6,7-difluoro-1H-indazole.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, with a focus on solutions applicable to pilot and production scales.
Reaction & Synthesis Issues
Q: My cyclization reaction with hydrazine hydrate is showing a significant exotherm upon scaling. How can I control it safely?
A: This is a critical safety concern. Hydrazine reactions are notoriously exothermic.[4] At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
Causality: The condensation and subsequent cyclization are highly energetic steps. Poor heat transfer at scale can lead to a runaway reaction.
Troubleshooting & Optimization:
Reverse Addition: Add the hydrazine solution slowly and sub-surface to the heated solution of the aldehyde precursor. This ensures the hydrazine reacts immediately upon addition, preventing accumulation.
Solvent Choice: Use a higher-boiling point solvent like 2-MeTHF or cyclopentyl methyl ether (CPME) to allow the reaction to run at a higher, yet controlled, temperature.
Dilution: Increase the solvent volume. While this may impact throughput, safety is the priority. A typical starting point for scaling is to increase the solvent volume (in L/kg of starting material) by 25-50% compared to the lab-scale procedure.
Engineered Controls: Utilize a reactor with a high-efficiency cooling jacket and ensure proper agitation to maximize heat transfer. For very large scales, consider a semi-batch process where reagents are fed at a controlled rate based on temperature monitoring.
Q: The yield of my desired 4-Bromo-6,7-difluoro-1H-indazole is significantly lower upon scale-up. What are the likely causes?
A: A drop in yield during scale-up often points to issues with mixing, mass transfer, or temperature gradients.
Causality: Inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to byproduct formation. In the case of indazole synthesis, this could involve degradation or polymerization.
Troubleshooting & Optimization:
Agitation Study: Ensure the agitation speed and impeller design are appropriate for the reactor geometry to maintain a homogenous mixture.
Temperature Homogeneity: Monitor the temperature at different points within the reactor if possible. A significant gradient between the reactor wall and the center indicates poor mixing.
Reagent Addition Point: As mentioned for exotherm control, sub-surface addition of the limiting reagent is crucial to ensure it disperses and reacts quickly, rather than decomposing on the hotter reactor walls or in localized concentrations.
Reaction Monitoring: Use in-process controls (e.g., HPLC) to track the consumption of starting material and formation of product. A stalled reaction may indicate a problem with reagent quality or feed rate.
Q: I am observing the formation of an undesired regioisomer. How can I improve the selectivity?
A: Regioselectivity in the formation of substituted indazoles is a known challenge.[6][7] In this synthesis, the cyclization step is critical for establishing the final substitution pattern.
Causality: The cyclization mechanism involves a nucleophilic aromatic substitution (SNAr) pathway. The electronics of the aromatic ring dictate the preferred site of attack by the hydrazine nitrogen.
Troubleshooting & Optimization:
Solvent and Base: The choice of solvent and the presence of a base can influence the regiochemical outcome. For the reaction of a poly-fluorinated benzonitrile with hydrazine, the addition of a mild base like sodium acetate has been shown to improve the yield of the desired isomer by facilitating the key cyclization step.[6]
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes lower the selectivity by providing enough energy to overcome the activation barrier for the formation of the less-favored isomer.
Protecting Groups: While less ideal for a streamlined process, consider a route involving a protecting group on one of the hydrazine nitrogens to direct the cyclization, followed by deprotection.
Work-up & Purification Issues
Q: Column chromatography is not a viable option for purifying my multi-kilogram batch. What are the best alternative strategies?
A: Scalable purification relies on phase separations and crystallization, not chromatography.[5][8]
Troubleshooting & Optimization:
Recrystallization: This is the most powerful purification technique at scale. Conduct a thorough solvent screen to identify a single solvent or a binary solvent system (e.g., ethanol/water, toluene/heptane) where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while key impurities remain in solution.[5]
Slurry Wash: If a suitable recrystallization system cannot be found, a slurry wash can be effective. This involves suspending the crude solid in a solvent that dissolves impurities but not the desired product, followed by filtration.
Acid/Base Wash: Since the indazole N-H is weakly acidic, an extractive work-up can be designed. Dissolve the crude material in an organic solvent and wash with a dilute aqueous base to remove acidic impurities, or wash with a dilute acid to remove basic impurities. The product itself may be extracted under certain pH conditions, which can be a powerful purification step.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions when handling reagents for this synthesis at scale?
A: Several reagents in this synthesis require stringent safety protocols.
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[4] Always handle in a closed system or a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.[4]
N-Bromosuccinimide (NBS): A strong oxidizing agent and lachrymator. Avoid inhalation of dust.
Sulfuric Acid: Extremely corrosive. Use with extreme care, ensuring appropriate acid-resistant PPE is worn. The bromination reaction in sulfuric acid can be very exothermic and must be controlled with slow addition and efficient cooling.[6]
General Handling: Always have appropriate spill kits and emergency procedures in place. Conduct a thorough process hazard analysis (PHA) before performing the synthesis at scale.
Q: Which analytical techniques are essential for monitoring this reaction and ensuring final product quality?
A: A combination of techniques is necessary.
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the gold standard for tracking the disappearance of starting materials and the appearance of the product and byproducts. Thin Layer Chromatography (TLC) can be used for rapid qualitative checks.[1][8]
Final Product QC:
HPLC: To determine purity (area %).
NMR (¹H, ¹⁹F, ¹³C): To confirm the structure and identify any isomeric impurities.
LC-MS: To confirm the molecular weight.
Karl Fischer Titration: To determine water content.
Residual Solvents: Gas Chromatography (GC) to quantify any remaining solvents from the synthesis and purification.
Q: What is the typical impurity profile I should be aware of?
Isomeric Byproducts: Depending on the precise conditions, small amounts of other bromo-difluoro-indazole isomers may form.
Debrominated Impurity: 6,7-difluoro-1H-indazole can form if a reductive side-reaction occurs.
Hydrolyzed Byproducts: If the bromination of the initial trifluorobenzonitrile is not perfectly controlled, hydrolysis of the nitrile group to an amide or carboxylic acid can occur, leading to related impurities.[6]
Section 4: Experimental Protocol & Data
Protocol: Gram-Scale Synthesis of 4-Bromo-6,7-difluoro-1H-indazole
This protocol is a representative procedure based on syntheses of similar halogenated indazoles and should be optimized for specific laboratory and scale-up conditions.
Step 1: Synthesis of 5-Bromo-2,3,4-trifluorobenzaldehyde
In a reactor equipped for low temperatures, charge concentrated sulfuric acid (96%, 10 eq.).
Cool the acid to 0-5 °C.
Slowly add 2,3,4-trifluorobenzaldehyde (1.0 eq.).
Portion-wise, add N-Bromosuccinimide (NBS) (1.05-1.1 eq.), ensuring the internal temperature does not exceed 10 °C. The bromination of activated rings in strong acid can be highly exothermic.[6]
Stir the reaction at 20-25 °C for 12-18 hours, monitoring by HPLC for completion.
Carefully quench the reaction by slowly pouring the mixture onto a slurry of ice and water.
Filter the resulting precipitate, wash the cake with water until the filtrate is neutral, and then with a small amount of cold heptane.
Dry the solid under vacuum to yield the intermediate aldehyde.
Step 2: Cyclization to 4-Bromo-6,7-difluoro-1H-indazole
Charge the reactor with 5-Bromo-2,3,4-trifluorobenzaldehyde (1.0 eq.), sodium acetate (1.2 eq.), and 2-methyltetrahydrofuran (2-MeTHF, 5-8 volumes).[6]
Heat the mixture to 90-95 °C.
In a separate vessel, prepare a solution of hydrazine hydrate (4 eq.) in 2-MeTHF (2 volumes).
Slowly add the hydrazine solution to the reactor over 1-2 hours, maintaining the temperature at 90-95 °C. Monitor for any exotherm.
Stir at 95 °C for 18-24 hours, monitoring by HPLC.
Cool the reaction to room temperature, add water, and separate the organic layer.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Troubleshooting Decision Logic
Caption: Decision tree for troubleshooting low yield in the cyclization step.
References
Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2017). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 7(49), 31035-31039. [Link]
Zhang, C., et al. (2017). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Semantic Scholar. [Link]
Patil, S., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9). [Link]
Li, S., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(19), 4599. [Link]
Zhang, C., et al. (2017). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. [Link]
Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
Li, Y., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters, 22(12), 4648–4652. [Link]
Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]
ResearchGate. (2014). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Retrieved from [Link]
ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]
ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
Scribd. (2015). 4 Bromo 1H Indazole. Retrieved from [Link]
LOCKSS. (2022). THE CONTINUOUS-FLOW SYNTHESIS OF 1H-INDAZOLES VIA REACTION OF o-FLUOROBENZALDEHYDES WITH tert-BUTYL CARBAZATE UNDER HIGH TEMPERA. Retrieved from [Link]
Royal Society of Chemistry. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
Science of Synthesis. (2011). 1H- and 2H-Indazoles (Update 2011). Retrieved from [Link]
Semantic Scholar. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Retrieved from [Link]
IOSR Journal. (2017). Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And. Retrieved from [Link]
Managing impurities in the preparation of substituted indazoles
Welcome to the Technical Support Center for Indazole Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive challenges in the preparation of substituted in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Indazole Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive challenges in the preparation of substituted indazoles: regioselectivity failures, cross-coupling side reactions, and solvent-mediated degradation.
Our approach is grounded in mechanistic causality. By understanding the thermodynamic and kinetic drivers of these reactions, you can implement self-validating protocols that proactively eliminate impurities rather than relying solely on downstream chromatography.
FAQ 1: Regioselectivity & Isomeric Impurities
Q: When functionalizing C3-unsubstituted indazoles, I consistently obtain a difficult-to-separate mixture of N1- and N2-alkylated regioisomers. How can I drive the reaction exclusively to the N1 product?
The Causality:
The indazole ring possesses two nucleophilic nitrogen atoms. Deprotonation under strongly basic conditions (e.g., NaH, KOH) yields a delocalized anion. Because the N2 lone pair is kinetically more accessible, electrophilic attack rapidly occurs at the N2 position, forming the kinetic product. However, the N1 tautomer is thermodynamically more stable [1][3]. If you use a strong base, the reaction is irreversible, trapping the kinetic N2 impurity. By switching to a weaker base (like Cs₂CO₃) in a polar aprotic solvent (DMF) and extending the reaction time, the system is allowed to equilibrate, overwhelmingly favoring the thermodynamic N1 product [1].
Workflow illustrating kinetic vs. thermodynamic control in indazole N-alkylation.
Data Presentation: Solvent and Time Influence on N1 Selectivity
The following table summarizes the quantitative shift from kinetic to thermodynamic control when alkylating 6-nitroindazole with methyl bromoacetate [1].
Preparation: Charge a dry flask with the 1H-indazole substrate (1.0 equiv) and anhydrous Cs₂CO₃ (3.0 equiv) in anhydrous DMF (0.3 M).
Electrophile Addition: Add the alkyl halide (2.0 equiv) dropwise at room temperature.
Equilibration Phase: Stir the reaction at room temperature for a minimum of 16 hours. Self-Validation Step: Pull an aliquot at 1 hour and analyze via HPLC. You will observe a significant N2 peak. Pull a second aliquot at 16 hours; the N2 peak should be nearly abolished, confirming thermodynamic equilibration.
Workup: Quench with water, extract with EtOAc, wash the organic layer extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate.
Q: I am performing an intramolecular Ullmann-type cyclization of a brominated hydrazone to form a 1H-indazole. My starting material contains only fluorine and bromine, but LC-MS shows a significant chlorinated indazole impurity. Where is the chlorine coming from, and how do I prevent this?
The Causality:
This is a classic catalyst-induced halogen exchange. If you are using Copper(I) Chloride (CuCl) as your catalyst, the chloride ions can undergo a Finkelstein-type halogen exchange with the aryl bromide on your substrate prior to cyclization[2]. Once the bromine is swapped for chlorine, the hydrazone undergoes nucleophilic aromatic substitution (S_NAr), locking the chlorine into the final indazole scaffold (e.g., forming 7-bromo-4-chloro-1-methyl-1H-indazole). By matching the halide of your catalyst to the leaving group of your substrate (using CuBr instead of CuCl), you completely eliminate the source of the impurity [2].
Mechanistic pathway of halogen exchange impurities during Ullmann cyclization.
Data Presentation: Catalyst Influence on Impurity Profile
Catalyst
Halogen Source
Desired 1H-Indazole
S_NAr Regio-Impurity
Chlorinated Impurity
CuCl
Catalyst
Major
Minor
Significant (>10%)
| CuBr | Substrate/Cat | Major | Minor | Not Detected (0%) |
Inertion: Into a three-necked round-bottom flask fitted with mechanical stirring, charge the hydrazone intermediate and Copper(I) Bromide (CuBr) (0.55 equiv). Purge the vessel strictly with N₂ [2].
Solvation: Add anhydrous Acetonitrile (20 volumes) and begin stirring.
Base Addition: Charge DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv) in a single portion. Causality note: DBU is preferred over carbonate bases here to maintain a homogeneous reaction and prevent localized heating.
Cyclization: Heat the reaction to 55 °C and hold for 16–24 hours. Monitor via LC-MS until the starting mass is consumed.
Purification: Dry load the crude mixture onto a 3:1:1 mixture of silica:activated carbon:sodium sulfate. The activated carbon acts as a scavenger for residual copper, preventing metal carryover into your final API [2].
Q: I am attempting a one-pot domino synthesis of 1-aryl-1H-indazoles via S_NAr in DMF using K₂CO₃. I am seeing massive degradation and unexpected side products. What is causing this?
The Causality:
In a one-pot procedure, the first step is the condensation of a hydrazine with a benzaldehyde/acetophenone, which generates water as a byproduct. This water reacts with your K₂CO₃ base to form KOH. KOH is a strong enough hydroxide source to hydrolyze the DMF solvent, generating dimethylamine (Me₂NH) [4]. Because your substrate requires an electron-deficient ring for the subsequent S_NAr cyclization, both the generated OH⁻ and the Me₂NH act as potent nucleophiles, competitively attacking the ring and forming stable, unwanted adducts.
Troubleshooting Solution:
To prevent this, you must either:
Step-wise addition: Perform the hydrazone formation first, remove the water via azeotropic distillation or drying agents, and then add the base for the S_NAr cyclization [4].
Solvent switch: Move away from DMF to a non-hydrolyzable polar aprotic solvent (e.g., NMP or DMSO) if water generation is unavoidable in your one-pot system.
References
Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles | Organic Letters. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOohrUhzifaxF8Mo5ovIjcfrcLDvYMd1WOMtvjHaT2nVtxhcFa0bU_gERYHlzjZen7VVPacN90c1HpLT42jESKeI8oVdxU9BBi8ZDgTbQvZ6k4iyGglmBNJKXC_SCGDTe9U7u-ww==]
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAgMiy9961vZp5pmbiWgLtm3e-blUwBamOAlB9u6nx3Ato1P6O2olnQ2Zn2cYSTv_zyLJDBQdJeD9sY5l2tt9K0El5byHQv1lE_nzEwHNSlvEC6rCuHcxPQICPWnt5AazT7XuUrkVq1ouezQ==]
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | The Journal of Organic Chemistry. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxxzZRiZrw2y0npuby1J_pCiTTONPtoUXfPHBbaYjLSbYgA5FOHl-0HKxiM-K6IYlG1Ue6qhm813YgLAfFPDmPcDmlkNU67IQNoN2t4iyS4I9I8mzBt78mdlb8fMbTo0gFq8KPWQ==]
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlCaLniUpQH71r-kbxkQFyiESjg-cxy1_PGdjfiVe9zOgkCu-2TPHXweTuWVoUx7YLlNzBbTTJLuT7DwrbABXRA9pyaRICYdhtCsUBUL2LSuaMtnV7bsIWvgi48pYuAP9NLA==]
Optimization
Technical Support Center: Overcoming Poor Solubility of 4-Bromo-6,7-difluoro-1H-indazole in Experimental Assays
Welcome to the technical support guide for 4-Bromo-6,7-difluoro-1H-indazole. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 4-Bromo-6,7-difluoro-1H-indazole. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to address the common challenge of this compound's poor aqueous solubility. As a key building block in medicinal chemistry, understanding how to effectively work with this molecule is crucial for generating reliable and reproducible data.[1][2] This guide is structured in a question-and-answer format to directly address the issues you may encounter in the laboratory.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of 4-Bromo-6,7-difluoro-1H-indazole and the initial challenges observed during its handling.
Q1: Why is 4-Bromo-6,7-difluoro-1H-indazole poorly soluble in aqueous buffers?
The poor aqueous solubility of this compound is a direct result of its molecular structure. Key contributing factors include:
High Lipophilicity: The molecule possesses a fused aromatic ring system (benzene and pyrazole) and a bromine atom, which are nonpolar. This is quantitatively represented by its calculated LogP of approximately 2.6, indicating a strong preference for a lipid-like environment over an aqueous one.[3]
Rigid, Planar Structure: The flat, bicyclic nature of the indazole core allows for efficient crystal packing. The energy required to break these crystal lattice interactions and solvate the individual molecules in water is substantial.
Fluorine Substitution: While fluorine is highly electronegative, the two fluorine atoms on the benzene ring further contribute to the molecule's overall hydrophobicity.
Q2: What is the correct first step for preparing this compound for an assay?
The universally accepted starting point is the preparation of a high-concentration stock solution in a suitable organic solvent.[4] Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose.[5]
Best Practices for Stock Solution Preparation:
Use High-Quality, Anhydrous DMSO: DMSO is highly hygroscopic and will absorb moisture from the air. Water contamination can significantly reduce the compound's solubility in the stock solution over time.[5]
Prepare a Concentrated Stock: Aim for a high concentration (e.g., 10-50 mM). This minimizes the volume of DMSO added to your final assay, reducing the risk of solvent-induced artifacts or toxicity.[5]
Ensure Complete Dissolution: Use brief vortexing or sonication to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm the absence of any solid particulates.
Proper Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[5]
Q3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. Why does this happen and what is the initial fix?
This common phenomenon, often called "crashing out," occurs when the compound rapidly moves from a solvent in which it is highly soluble (100% DMSO) to one in which it is poorly soluble (aqueous buffer).[6][7] The abrupt change in solvent polarity causes the compound to self-associate and precipitate before it can be adequately solvated by the water molecules.
Initial Troubleshooting Steps:
Perform Serial Dilutions: Do not dilute your high-concentration stock directly into the aqueous buffer. First, perform serial dilutions in 100% DMSO to get closer to your final desired concentration. Then, add this intermediate DMSO solution to the buffer. This minimizes the localized concentration gradient during the final dilution step.
Control Final DMSO Concentration: The final concentration of DMSO in your assay is critical. It acts as a co-solvent to help maintain solubility. Most cell-based assays can tolerate up to 0.5% DMSO without significant toxicity, but this should always be validated.[5] Ensure your vehicle controls contain the exact same final concentration of DMSO.
Optimize the Dilution Process: Add the DMSO stock to the aqueous buffer, not the other way around. Add it slowly, drop-wise, while gently vortexing or swirling the buffer to promote rapid dispersion.[7] Pre-warming the aqueous buffer to the assay temperature can also sometimes help.
Part 2: Troubleshooting Guide: Advanced Solubilization Strategies
If the initial troubleshooting steps are insufficient, more advanced formulation strategies may be required. The choice of method depends on the specific requirements and constraints of your assay.
Caption: A decision workflow for troubleshooting solubility issues.
Q4: How can I use co-solvents to improve solubility in my aqueous buffer?
Co-solvents are water-miscible organic solvents that, when added to an aqueous system, reduce the overall polarity of the solvent, thereby increasing the solubility of hydrophobic compounds.[8][9]
Mechanism of Action: Co-solvents work by disrupting the hydrogen-bonding network of water, creating a more favorable, lower-polarity environment for the nonpolar solute to dissolve in.
Co-solvent
Typical Concentration Range (in vitro)
Key Properties & Considerations
Polyethylene Glycol (PEG-400)
1-10% (v/v)
Low toxicity, highly viscous. Good for many cell-based assays.[10]
Propylene Glycol (PG)
1-10% (v/v)
Common pharmaceutical excipient. Lower viscosity than PEG-400.[11]
Ethanol
1-5% (v/v)
Can be toxic to cells at higher concentrations. Use with caution.
Glycerol
1-20% (v/v)
Very low toxicity but high viscosity. Can affect assay kinetics.
Pros: Simple, cost-effective, and can significantly increase solubility.[11]
Cons: Can affect biological systems; high concentrations may be toxic or interfere with protein function. Always requires a matched vehicle control.
See Protocol 2 for a detailed methodology.
Q5: Is pH adjustment a viable strategy for this compound?
Yes, pH adjustment can be a powerful tool. The indazole ring system is amphoteric, meaning it has both acidic and basic properties.[12] It contains nitrogen atoms that can be protonated (at low pH) or deprotonated (at high pH).[13] The ionized form of a molecule is almost always more water-soluble than the neutral form.
Mechanism of Action: By shifting the pH of the buffer away from the compound's isoelectric point (the pH at which it has no net charge), you increase the proportion of the more soluble charged species.[14]
To increase solubility of a weak base: Decrease the pH (make it more acidic).
To increase solubility of a weak acid: Increase the pH (make it more basic).
Pros: Can produce dramatic increases in solubility with minimal additives.[14]
Cons: The required pH may not be compatible with your biological assay (e.g., cell viability, enzyme activity). This method is often more suitable for chemical assays or as a starting point for formulation development.
A preliminary pH-solubility profile experiment is recommended to determine the optimal pH range.
Q6: What are cyclodextrins and how can they help with my assay?
Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[15][16]
Mechanism of Action: They act as molecular hosts, encapsulating the poorly soluble "guest" molecule (4-Bromo-6,7-difluoro-1H-indazole) within their hydrophobic core.[17] The resulting "inclusion complex" has a hydrophilic exterior, which allows it to dissolve readily in aqueous media.[18][19]
Caption: Cyclodextrin encapsulation of a hydrophobic drug.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative in biological research due to its high aqueous solubility and low toxicity compared to organic solvents.[14]
Pros: Highly effective at increasing solubility with minimal impact on most biological systems at typical working concentrations (1-10 mM).[14] Can also improve compound stability.[15]
Cons: Can be more expensive than simple co-solvents. At very high concentrations, they can extract cholesterol from cell membranes, so cytotoxicity should be evaluated.
See Protocol 3 for a detailed methodology.
Q7: For in vivo studies, what other formulation strategies are available?
For animal studies, where bioavailability is key, more advanced formulation technologies are often employed. While complex to prepare in a standard lab, it is important to be aware of them:
Nanosuspensions: This technology reduces the particle size of the drug down to the nanometer range.[20][21] The drastically increased surface area enhances the dissolution rate and saturation solubility, leading to improved absorption.[22][23]
Solid Dispersions: These formulations disperse the drug at a molecular level within a hydrophilic polymer matrix.[24] This prevents the drug from crystallizing and presents it in a higher-energy amorphous state, which is more readily soluble.[25]
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the key techniques discussed above.
Protocol 1: Kinetic Solubility Assay via Serial Dilution
This protocol helps determine the maximum soluble concentration of your compound in the final assay buffer when diluted from a DMSO stock.
Prepare Stock Solution: Create a 20 mM stock solution of 4-Bromo-6,7-difluoro-1H-indazole in 100% anhydrous DMSO.
Create Intermediate Plate: In a 96-well plate (polypropylene is recommended to minimize compound absorption), perform a 2-fold serial dilution of your stock solution in 100% DMSO.
Dilute into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate into a new 96-well plate containing a larger volume (e.g., 198 µL) of your final aqueous assay buffer. This creates a 1:100 dilution and a final DMSO concentration of 1%.
Incubate: Seal the plate and incubate at room temperature with gentle shaking for 2 hours.
Analyze: Centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS. The highest concentration that remains in solution is the kinetic solubility under these conditions.
Protocol 2: Solubility Enhancement Using Co-solvents
This protocol describes how to test a co-solvent for its ability to improve solubility. We will use PEG-400 as an example.
Prepare Co-solvent Buffer: Create a series of your assay buffer containing increasing percentages of PEG-400 (e.g., 0%, 1%, 2%, 5%, and 10% v/v).
Prepare Compound Stock: Use a 20 mM stock solution of the compound in 100% DMSO.
Dilution: Add 1 µL of the DMSO stock to 99 µL of each of the co-solvent buffers prepared in step 1. This maintains a final DMSO concentration of 1% across all conditions.
Equilibrate and Observe: Vortex each solution gently. Allow them to sit at room temperature for at least 1 hour. Visually inspect each solution for precipitation (cloudiness).
Select Optimal Concentration: The lowest percentage of PEG-400 that results in a clear, precipitate-free solution should be selected for your experiments. Remember to prepare your vehicle control using this same final concentration of both DMSO and PEG-400.
Protocol 3: Solubility Enhancement Using Cyclodextrins (HP-β-CD)
This protocol outlines the preparation of a compound-cyclodextrin inclusion complex.
Prepare HP-β-CD Solution: Prepare a 50 mM solution of HP-β-CD in your aqueous assay buffer. Gentle warming and stirring may be required to fully dissolve the HP-β-CD. Allow the solution to cool to room temperature.
Prepare Compound Stock: Prepare a high-concentration stock (e.g., 20 mM) in 100% DMSO.
Form the Complex: Add the DMSO stock solution dropwise to the HP-β-CD solution while vortexing to achieve your desired final compound concentration. The molar ratio of HP-β-CD to the compound should be high (e.g., >100:1) to favor complex formation.
Equilibrate: Allow the mixture to shake or rotate at room temperature for at least 2-4 hours to ensure maximum complexation.
Use in Assay: The resulting clear solution can now be used in your assay. The vehicle control for this experiment must be the HP-β-CD solution containing the same final concentration of DMSO.
References
Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. (2025, September 22). Bentham Science. [Link]
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research. [Link]
Nanosuspension technologies for delivery of poorly soluble drugs. (2022, September 12). SciSpace. [Link]
Solubility enhancement techniques: A comprehensive review. (2023, March 13). GSC Biological and Pharmaceutical Sciences. [Link]
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI. [Link]
Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). HRMARS. [Link]
Cyclodextrins as eminent constituents in nanoarchitectonics for drug delivery systems. (2023, February 9). Beilstein Journal of Organic Chemistry. [Link]
Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. (2018, February 1). MedCrave. [Link]
Nanosuspension An Innovative Approach For Poorly Soluble Drug. (2025, June 6). IJCRT.org. [Link]
Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015, August 30). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (n.d.). University of Strathclyde. [Link]
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Novel formulation strategies to overcome poorly water soluble compounds. (2016, January 7). University of Hertfordshire. [Link]
Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. (n.d.). BioDuro. [Link]
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Technical Support Center: Optimizing Palladium Catalyst Loading for Coupling Reactions with 4-Bromoindazoles
Welcome to the Technical Support Center dedicated to the nuanced art of palladium-catalyzed cross-coupling reactions with 4-bromoindazole substrates. This guide is designed for researchers, medicinal chemists, and proces...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center dedicated to the nuanced art of palladium-catalyzed cross-coupling reactions with 4-bromoindazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency, yield, and reproducibility of their coupling reactions. Given the unique electronic properties and potential for catalyst inhibition by N-heterocycles like indazole, a systematic approach to optimizing the palladium catalyst loading is paramount for success.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted to help you quickly diagnose and resolve common problems encountered when working with 4-bromoindazoles.
Issue 1: Low or No Conversion of Starting Material
A lack of product formation is a frequent hurdle. Before drastically increasing the catalyst loading, a systematic evaluation of the reaction parameters is crucial.
Possible Causes & Recommended Solutions:
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.
Solution: Ensure your palladium source is fresh. For Pd(II) precatalysts like Pd(OAc)₂, in-situ reduction to Pd(0) may be inefficient. Consider using a pre-formed Pd(0) source such as Pd(PPh₃)₄ or a modern, air- and moisture-stable precatalyst.[1] Always thoroughly degas your reaction mixture and solvents to remove oxygen, which can oxidize the active catalyst.[1][2]
Ligand Degradation: Phosphine ligands are prone to oxidation.
Solution: Use fresh ligands stored under an inert atmosphere. The presence of phosphine oxides can inhibit the catalytic cycle.
Inappropriate Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to palladium black precipitation, while an excess can inhibit the reaction by forming saturated, less reactive palladium complexes.[1][3]
Solution: For monodentate ligands, a common starting point is a 2:1 ligand-to-palladium ratio.[3] For bidentate ligands, a 1:1 to 1.2:1 ratio is often optimal.[3] If catalyst decomposition is observed, a slight increase in the ligand ratio may be beneficial.
Suboptimal Base or Solvent: The choice of base and solvent is critical for both catalyst activity and substrate solubility.
Solution: For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ often require a small amount of water for solubility and activity.[2] For other couplings like Buchwald-Hartwig, stronger non-nucleophilic bases such as NaOtBu or LHMDS may be necessary. Ensure your chosen base is soluble in the reaction solvent. If solubility is an issue, consider screening alternative solvents like DMF, dioxane, or toluene.[2]
N-H Acidity of Indazole: The acidic N-H of the indazole ring can react with strong bases, potentially altering the substrate's electronic properties or interfering with the catalyst.
Solution: If using a strong base, consider N-protection of the indazole (e.g., with a Boc or SEM group) to prevent unwanted side reactions.[2]
Issue 2: Formation of Palladium Black
The appearance of a black precipitate is a clear indicator of catalyst decomposition, where the soluble active catalyst aggregates into inactive, bulk palladium metal.
Possible Causes & Recommended Solutions:
Insufficient Ligand Stabilization: The palladium center is coordinatively unsaturated and prone to aggregation.
Solution: Increase the ligand-to-palladium ratio.[1] Consider switching to bulkier, more electron-rich ligands (e.g., biarylphosphine ligands like XPhos or SPhos) that provide better steric protection to the palladium center.[3]
High Reaction Temperature: Elevated temperatures can accelerate the rate of catalyst decomposition.
Solution: If possible, try running the reaction at a lower temperature for a longer period. This can sometimes be achieved by using a more active catalyst system.
High Catalyst Concentration: Paradoxically, a higher initial catalyst loading can sometimes lead to faster decomposition.
Solution: Instead of a single high loading, consider portion-wise addition of the catalyst throughout the reaction.
Issue 3: Significant Side Product Formation (e.g., Homocoupling, Dehalogenation)
The formation of byproducts reduces the yield of the desired product and complicates purification.
Possible Causes & Recommended Solutions:
Homocoupling of Boronic Acids (Suzuki Reaction): This is often caused by the presence of oxygen.
Solution: Rigorous degassing of the reaction mixture is essential.[1] Using a Pd(0) source can also mitigate this, as the in-situ reduction of Pd(II) can sometimes promote homocoupling.[1]
Dehalogenation (Hydrodehalogenation): The bromo-substituent is replaced by a hydrogen atom.
Solution: This can be promoted by certain bases and protic solvents. Consider switching to a milder, non-nucleophilic base and an aprotic solvent. For example, in Suzuki couplings of related bromo-imidazoles, switching to milder bases like CsF or K₃PO₄ has been shown to reduce dehalogenation.[2]
Frequently Asked Questions (FAQs)
Q1: What is a good starting palladium catalyst loading for coupling with 4-bromoindazoles?
For initial screening, a catalyst loading of 1-5 mol% is a common starting point. If the reaction proceeds cleanly, you can then attempt to lower the loading to 0.1-1 mol% for optimization. For particularly challenging substrates or when trying to achieve very low catalyst loadings for process development, loadings as low as 0.01-0.1 mol% have been reported for some Heck reactions, though this often requires careful optimization of other parameters.[4]
Coupling Reaction Type
Typical Starting Catalyst Loading (mol%)
Optimized Catalyst Loading (mol%)
Suzuki-Miyaura
1 - 5
0.1 - 2
Heck
1 - 5
0.01 - 1
Sonogashira
1 - 5
0.5 - 2
Buchwald-Hartwig
1 - 5
0.5 - 2
Q2: How does the choice of palladium precatalyst affect the reaction?
The choice of precatalyst determines how the active Pd(0) species is generated.
Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃ directly provide the active catalytic species but can be air-sensitive.
Pd(II) sources such as Pd(OAc)₂ and PdCl₂ require in-situ reduction, which can sometimes be inefficient.[1]
Modern Precatalysts (e.g., Buchwald precatalysts) are often air- and moisture-stable Pd(II) complexes that are designed for reliable and efficient generation of the active Pd(0) catalyst.[5][6] These are often an excellent choice for improving reproducibility.
Q3: Can the indazole nitrogen poison the palladium catalyst?
Yes, the nitrogen atoms in the indazole ring can coordinate to the palladium center, potentially forming inactive or off-cycle complexes. This is a known issue with N-heterocyclic substrates.[7] The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium and promoting the desired catalytic cycle over catalyst inhibition. In some cases, N-protection of the indazole may be necessary.[2]
Q4: What is the general workflow for optimizing palladium catalyst loading?
A systematic approach is key to efficient optimization.
Caption: A workflow for systematic optimization of palladium catalyst loading.
Experimental Protocols
Protocol 1: General Procedure for Screening Palladium Catalyst Loading in a Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for each specific substrate combination.
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the 4-bromoindazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. Add the appropriate volume of this stock solution to the reaction vial to achieve the desired catalyst loading (e.g., starting with 2 mol% Pd).
Reaction: Place the vial in a preheated heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Analysis: Purify the crude product by column chromatography and determine the isolated yield. Compare the results from different catalyst loadings to identify the optimal concentration.
Catalytic Cycle of Cross-Coupling Reactions
Understanding the fundamental steps of the catalytic cycle is crucial for troubleshooting.
Preventing the formation of N1 and N2 isomers in indazole synthesis
Welcome to the Technical Support Center for Indazole Synthesis . As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity of indazole functionalization.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Indazole Synthesis . As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity of indazole functionalization. The core of the issue lies in the annular tautomerism of the indazole scaffold.
This guide is designed to move beyond basic empirical trial-and-error. We will dissect the thermodynamic and kinetic causality behind N1/N2 selectivity, provide self-validating protocols, and equip you with the mechanistic understanding needed to control your synthetic pathways.
Core Principles: The Causality of Regioselectivity
To control indazole alkylation or arylation, you must first understand the energetic landscape of the indazolide anion. Deprotonation of 1H-indazole yields a mesomeric anion where the negative charge is delocalized across both the N1 and N2 atoms.
Thermodynamic Control (N1-Selectivity): The N1-alkylated product is generally the thermodynamic sink. Substitution at N1 preserves the full aromaticity of the fused benzenoid ring (the 1H-indazole form).
Kinetic/Chelation Control (N2-Selectivity): The N2-alkylated product forms a quinonoid-like structure (the 2H-indazole form), which is thermodynamically less stable but often kinetically favored due to lower activation energy barriers or specific non-covalent interactions (NCIs) in the transition state.
Mechanistic divergence of indazole alkylation under thermodynamic vs. kinetic control.
Troubleshooting & FAQs
Q: I am using K₂CO₃ in DMF for N-alkylation, but I keep getting an inseparable 1:1 mixture of N1 and N2 isomers. How do I fix this?A: Potassium carbonate in DMF often fails to push the reaction entirely into the thermodynamic regime, resulting in a mixed kinetic/thermodynamic product profile. To correct this, switch to NaH in anhydrous THF . NaH ensures complete, irreversible deprotonation, generating a "naked" indazolide anion. In a coordinating solvent like THF, the system is free to equilibrate to the thermodynamically stable N1-isomer[1].
Q: I specifically need the N2-isomer for my SAR study. Direct alkylation always favors N1. What is the best strategy?A: You have two primary options based on the electrophile:
For Alkylation: Utilize chelation control. If your indazole has a C3-carboxylate or carboxamide, using Cs₂CO₃ can force N2-selectivity. The large Cesium cation coordinates simultaneously with the C3-oxygen and the N2-nitrogen, directing the electrophile to the N2 position[2].
For Arylation: Use a copper-catalyzed cross-coupling with diaryliodonium salts. This method completely bypasses the thermodynamic N1 preference because the oxidation of the Cu(I) catalyst to Cu(III) by the hypervalent iodine reagent prevents the formation of the lower-energy N1-copper complex, yielding strictly N2-arylated products[3].
Q: My indazole has a Nitro group at the C7 position. Why is my standard NaH/THF protocol suddenly giving me the N2 isomer?A: Steric and electronic repulsion. A bulky or electron-withdrawing group at C7 (like -NO₂ or -Br) creates severe steric hindrance directly adjacent to the N1 position. This physical blockade overrides the thermodynamic preference for N1, forcing the electrophile to attack the unhindered N2 position[4].
Decision tree for selecting optimal conditions for regioselective indazole functionalization.
Quantitative Data: Condition Matrices
The following tables summarize the quantitative impact of reagents and substituents on regioselectivity, synthesized from established literature[1][2].
Table 1: Influence of Base and Solvent on N1:N2 Ratio (Unsubstituted 1H-Indazole)
Base
Solvent
Alkylating Agent
Temperature
N1:N2 Ratio
Primary Driver
NaH
THF
Alkyl Bromide
60 °C
>99 : 1
Thermodynamic Equilibration
K₂CO₃
DMF
Alkyl Bromide
25 °C
58 : 42
Mixed Kinetic/Thermodynamic
Cs₂CO₃
DMF
Alkyl Bromide
25 °C
65 : 35
Mixed (Weak Chelation)
DBU
THF
Alkyl Bromide
25 °C
80 : 20
Steric Bulk of Base
Table 2: Influence of Indazole Substituents on Regioselectivity (Using NaH/THF)
Indazole Substituent
Electrophile
Major Isomer
Selectivity
Mechanistic Rationale
3-Carboxymethyl
Alkyl Bromide
N1
>99%
Strong thermodynamic sink; no steric clash at N1.
7-Nitro (-NO₂)
Alkyl Bromide
N2
≥96%
Severe steric hindrance at N1 forces attack at N2.
7-Carboxylate
Alkyl Bromide
N2
≥96%
Steric hindrance at N1 combined with electronic repulsion.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) to ensure the mechanistic pathway is functioning as intended before you commit to workup.
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 1H-indazole (1.0 equiv, 10 mmol) and dissolve in anhydrous THF (0.2 M).
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.
Causality Note: Hydrogen gas evolution indicates the formation of the naked indazolide anion.
Alkylation: Stir at 0 °C for 30 minutes, then add the alkyl bromide (1.1 equiv) dropwise.
Thermodynamic Equilibration (Critical Step): Remove the ice bath and affix a reflux condenser. Heat the reaction to 60 °C for 12–18 hours.
Self-Validation Check (IPC): Pull a 50 µL aliquot at 4 hours, quench with MeOH, and analyze via LC-MS. The N1 isomer typically elutes later than the N2 isomer on reverse-phase C18 columns due to a lower dipole moment. If the N2 peak is >5%, continue heating to force equilibration to the N1 thermodynamic sink.
Workup: Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.
Protocol B: Regioselective N2-Arylation via Copper Catalysis
Preparation: In a vial equipped with a Teflon septum, combine the 1H-indazole (1.0 equiv, 0.5 mmol), diaryliodonium triflate salt (1.2 equiv), and CuCl (5 mol%).
Solvent Addition: Evacuate and backfill the vial with Argon (3x). Add anhydrous DMF (2.0 mL).
Reaction: Stir the mixture at 80 °C for 6 hours.
Causality Note: The hypervalent iodine reagent rapidly oxidizes the Cu(I) to Cu(III), preventing the formation of the thermodynamically favored N1-Cu intermediate. This kinetically traps the system into forming the N2-arylated product.
Self-Validation Check (IPC): Analyze via TLC (Hexanes:EtOAc). The N2-aryl indazole will typically show a lower Rf value (more polar) compared to the N1-isomer.
Workup: Dilute with water, extract with DCM (3x), wash the combined organic layers with brine to remove DMF, dry over MgSO₄, and concentrate.
References
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.[Link]
N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts. Organic & Biomolecular Chemistry.[Link]
Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids.[Link]
Technical Support Center: Refinement of Crystallization Methods for 4-Bromo-6,7-difluoro-1H-indazole
Introduction: Welcome to the technical support center for 4-Bromo-6,7-difluoro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and aim...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction:
Welcome to the technical support center for 4-Bromo-6,7-difluoro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and aim to achieve high purity and optimal crystal form through crystallization. 4-Bromo-6,7-difluoro-1H-indazole is a key heterocyclic building block in medicinal chemistry, and its purity is paramount for the success of subsequent synthetic steps and the ultimate quality of the active pharmaceutical ingredient (API).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding practical solutions in the fundamental principles of crystallization science.
Section 1: Foundational Knowledge
Before troubleshooting, it is essential to understand the basic properties of the compound and the principles governing the crystallization process.
Physicochemical Properties of 4-Bromo-6,7-difluoro-1H-indazole
A summary of the key physicochemical properties is presented in Table 1. These parameters are critical as they influence solvent selection and crystallization behavior.
The presence of both a hydrogen bond donor and acceptor, along with the halogen atoms, suggests that hydrogen bonding and halogen bonding can play a significant role in crystal lattice formation.[5][6]
The Crystallization Workflow
Crystallization is a process of solid-phase purification driven by the establishment of supersaturation. A typical workflow involves dissolving the crude material in a suitable solvent at an elevated temperature and then inducing crystallization by cooling, allowing for the formation of a pure crystalline solid while impurities remain in the solution (mother liquor).
Caption: General workflow for cooling crystallization.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the crystallization of 4-Bromo-6,7-difluoro-1H-indazole in a direct question-and-answer format.
Issue 1: No Crystals Form After Cooling
Question: I've dissolved my 4-Bromo-6,7-difluoro-1H-indazole sample in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
Answer: This is a common issue that indicates the solution has not yet reached a sufficient level of supersaturation to initiate nucleation. The solution is likely in a "metastable zone" where crystal growth can occur, but the energy barrier for initial crystal formation (nucleation) has not been overcome. Here are several steps to induce crystallization, in order of preference:
Induce Nucleation by Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[7] The microscopic imperfections created on the glass provide high-energy sites that can act as nucleation points for crystal growth.
Seeding: If you have a small amount of pure, solid 4-Bromo-6,7-difluoro-1H-indazole, add a single tiny crystal (a "seed crystal") to the solution.[7][8] This provides a perfect template for new molecules to deposit onto, bypassing the initial nucleation energy barrier.
Increase Concentration: It is possible too much solvent was used.[8] Gently heat the solution to evaporate a small amount of the solvent, thereby increasing the solute concentration, and then allow it to cool again. Alternatively, you can allow the solvent to evaporate slowly at room temperature over several hours or days.[6]
Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice bath or a refrigerator.[7] Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals, so this should be done after attempting other methods.
Caption: Troubleshooting workflow for inducing nucleation.
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: My compound is precipitating as an insoluble liquid (oiling out) rather than forming solid crystals. How can I prevent this?
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[8] Since pure compounds have sharp melting points, this phenomenon is often exacerbated by the presence of impurities, which can cause a significant melting point depression. Here’s how to address it:
Re-dissolve and Dilute: Place the flask back on the heat source to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to the solution.[2][8] This lowers the saturation temperature of the solution, ensuring that when the compound does precipitate, it does so below its melting point.
Slow Down the Cooling Rate: Rapid cooling can cause the concentration to increase too quickly at a high temperature. After re-dissolving, allow the flask to cool as slowly as possible. You can insulate the flask by wrapping it in glass wool or placing it inside a larger beaker to create a pocket of insulating air.
Change the Solvent System: The chosen solvent may be too effective, leading to a very high concentration at elevated temperatures. Try re-crystallizing from a solvent in which the compound is slightly less soluble at high temperatures.
Issue 3: Crystals Form Too Rapidly and Appear as a Fine Powder
Question: My product is "crashing out" of solution as a very fine powder immediately after cooling begins. How can I obtain larger, higher-quality crystals?
Answer: Rapid precipitation is a sign of excessive supersaturation. While it may lead to a high initial yield, it almost always results in the entrapment of impurities and the formation of very small crystals, which are difficult to filter and dry.[8] The goal is to slow down the crystal growth process to allow for the orderly arrangement of molecules into a pure lattice.
Increase the Solvent Volume: You have likely used the absolute minimum amount of solvent required for dissolution. Reheat the solution to dissolve the powder and add an excess of the hot solvent (e.g., 10-25% more).[7] This will keep the compound in solution for a longer period during the cooling phase, promoting slower, more controlled growth.
Ensure Gradual Cooling: Avoid moving the flask directly from a hot plate to a cold benchtop or an ice bath. Let it cool slowly to room temperature on an insulating surface (like a cork ring or wood block) before attempting any secondary cooling.[8]
Issue 4: The Crystallization Yield is Very Low
Question: After filtration and drying, my final yield of pure crystals is disappointingly low. What are the likely causes?
Answer: A poor yield can result from several factors during the crystallization process.
Excessive Solvent: Using too much solvent is the most common cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[8] If you have not discarded the mother liquor, you can test this by placing a drop of it on a watch glass and allowing it to evaporate. A large amount of solid residue indicates substantial product loss.[8] You can recover some of this by carefully evaporating a portion of the solvent from the mother liquor and cooling again.
Premature Filtration: Ensure the solution has been given adequate time to cool completely. For maximum yield, the solution should first cool to room temperature and then be placed in an ice bath for at least 30 minutes before filtration.[2]
Inappropriate Solvent Choice: The ideal solvent should exhibit a steep solubility curve—high solubility when hot and very low solubility when cold. If your compound has moderate to high solubility in the chosen solvent even at 0°C, the yield will inherently be poor. A solvent screening should be performed to find a more suitable system.
Section 3: Frequently Asked Questions (FAQs)
Question: How do I select the best solvent for crystallizing 4-Bromo-6,7-difluoro-1H-indazole?
Answer: Solvent selection is the most critical step in developing a successful crystallization protocol.[9][10] The process should be systematic. An ideal solvent should dissolve the compound completely when hot but poorly when cold.
A good starting point is to screen a range of solvents with varying polarities and hydrogen bonding capabilities, as shown in the table below.
Solvent Class
Examples
Rationale for 4-Bromo-6,7-difluoro-1H-indazole
Protic Solvents
Ethanol, Isopropanol, Water
The -NH group can hydrogen bond with these solvents. Alcohols are often good candidates.
Polar Aprotic
Ethyl Acetate, Acetone, Acetonitrile
Can interact via dipole-dipole interactions. Often used in binary mixtures.
Nonpolar Aprotic
Toluene, Heptane, Dichloromethane
May be effective, especially as anti-solvents, due to the compound's aromatic core.
The workflow for solvent selection should follow a logical progression from single solvents to more complex binary or ternary mixtures if necessary.[11][12]
Caption: Decision workflow for solvent screening.
Question: What is the role of impurities, and how can I minimize their impact on my crystallization?
Answer: Impurities can have a profound effect on crystallization outcomes. They can inhibit nucleation, cause oiling out, alter the crystal shape (morphology), and, most importantly, become incorporated into the final product, reducing its purity.[13] Impurities are incorporated primarily through two mechanisms:
Surface Deposition: Impurity-rich mother liquor that is not adequately washed away from the crystals after filtration.[14] This is the easiest to solve by implementing a thorough washing step during filtration, using fresh, cold solvent.
Inclusions: Pockets of mother liquor become trapped within the growing crystal.[14] This is more common during rapid crystal growth. Slowing down the crystallization rate is the most effective way to prevent inclusions.
If the purity of your crystallized product is still low despite slow cooling and thorough washing, it may indicate the formation of a solid solution, where the impurity is incorporated directly into the crystal lattice. In such advanced cases, re-crystallization may need to be repeated, or an alternative purification method like column chromatography may be required prior to the final crystallization.
Question: Should I be concerned about polymorphism with 4-Bromo-6,7-difluoro-1H-indazole?
Answer: Yes, polymorphism should always be a consideration, especially in a pharmaceutical context. Polymorphism is the ability of a compound to exist in more than one crystal lattice structure.[5] Different polymorphs can have different physical properties, including solubility, stability, and melting point, which can impact bioavailability and shelf-life.[15]
The crystallization conditions—particularly the solvent and the cooling rate—can influence which polymorphic form is obtained.[11] If you are working in a regulated environment or if you observe that your product exhibits different properties (e.g., melting point, appearance) between batches, a polymorphic screen is highly recommended. This typically involves crystallizing the compound under a wide variety of conditions and analyzing the resulting solids using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Section 4: Key Experimental Protocols
Protocol 1: Systematic Solvent Screening
Place ~20 mg of crude 4-Bromo-6,7-difluoro-1H-indazole into each of several small test tubes.
To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each drop, until a total of 0.5 mL has been added. Note the solubility at room temperature. A good solvent will show low solubility.[2]
For tubes where the compound is sparingly soluble, heat the mixture to the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.
Observe the quality and quantity of the crystals formed. The best solvent will yield a large amount of well-defined crystals.
Protocol 2: General Cooling Crystallization Procedure
Place the crude 4-Bromo-6,7-difluoro-1H-indazole in an appropriately sized Erlenmeyer flask.
Add the chosen solvent in small portions and heat the mixture to a gentle boil with stirring. Continue adding hot solvent until the solid is completely dissolved.[2] Avoid a large excess.
If the solution contains insoluble impurities, perform a hot filtration.
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.[2]
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
Dry the crystals under a vacuum to a constant weight.
References
G. A. Stephenson, J. A. Smith, and J. G. Stowell, "Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems," Industrial & Engineering Chemistry Research, ACS Publications, 2012. [Link]
A. S. Rawat and A. S. Myerson, "Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs," Pharmaceutical Technology, 2025. [Link]
G. A. Stephenson, J. A. Smith, and J. G. Stowell, "Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems," Industrial & Engineering Chemistry Research, ACS Publications, 2012. [Link]
G. A. Stephenson, J. A. Smith, and J. G. Stowell, "Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems," ResearchGate, 2012. [Link]
Section 1: Regioselectivity & Mechanistic Troubleshooting (FAQs)
Title: Technical Support Center: Troubleshooting the Synthesis of Bromo-Indazoles Introduction Welcome to the Application Scientist Support Center. Bromo-indazoles are indispensable scaffolds in modern drug discovery, fr...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Support Center: Troubleshooting the Synthesis of Bromo-Indazoles
Introduction
Welcome to the Application Scientist Support Center. Bromo-indazoles are indispensable scaffolds in modern drug discovery, frequently serving as critical precursors for cross-coupling reactions in the development of kinase and PARP inhibitors[1]. However, the tautomeric nature and electron-rich pyrazole ring of the indazole core make regioselective bromination a persistent synthetic hurdle. This guide is engineered to help you diagnose regioselectivity failures, optimize reagent selection, and execute self-validating protocols with high fidelity.
Core Workflow: Regioselectivity Decision Matrix
Before diving into specific troubleshooting scenarios, it is crucial to understand how reaction conditions dictate the site of electrophilic aromatic substitution.
Regioselectivity decision matrix for the bromination of 1H-indazoles.
Q1: I am trying to synthesize 3-bromoindazole using elemental bromine (Br₂) in acetic acid, but my NMR shows a mixture of 3-bromo, 5-bromo, and 3,5-dibromoindazole. How do I force C3 selectivity?
Scientist's Insight: The causality of your mixture lies in the protonation state of the indazole ring. In neutral or weakly acidic media (like acetic acid), electrophilic aromatic substitution competes between the C3 and C5 positions, yielding up to 57% of the 5-bromo isomer and only 38% of the 3-bromo isomer[2]. To achieve exclusive C3 bromination, you must shift to basic conditions or use a milder brominating agent. Under basic conditions (e.g., aqueous NaOH), the indazole is deprotonated to form an anionic species, which directs electrophilic attack exclusively to the C3 position[2]. Alternatively, utilizing 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation prevents the formation of highly reactive intermediates, securing the C3-bromide[1].
Q2: My target is a 5-bromoindazole. Can I achieve this via direct bromination of an unsubstituted indazole?
Scientist's Insight: Yes, but you must completely deactivate the C3 position. This is achieved by running the reaction in strong acids, such as concentrated sulfuric acid (H₂SO₄). In strong acids, the indazole nitrogen is fully protonated, creating a cationic species. This electronic shift deactivates the pyrazole ring and directs the incoming electrophile to the C5 position of the fused benzene ring, yielding the 5-bromo isomer in approximately 50% yield[2].
Q3: I need to brominate at the C7 position. Is direct C-H functionalization possible?
Scientist's Insight: Direct C7 bromination of an unsubstituted indazole is highly unfavorable due to the innate electronic properties of the core. However, regioselectivity can be engineered using directing groups. For instance, if your starting material has an electron-withdrawing group (like a sulfonamide or chlorine) at the C4 position, it alters the electronic landscape. The presence of these substituents enhances regioselectivity toward carbon-7 when treated with N-Bromosuccinimide (NBS) in DMF at elevated temperatures[3].
Q4: Why am I getting bromination at the C5 position when trying to brominate indazole-3-carboxylic acid?
Scientist's Insight: The C3 position is already blocked by the carboxylic acid. The electronic properties of the indazole nucleus, influenced by the carboxylic acid, direct the electrophilic substitution to the C5 position. Bromination of indazole-3-carboxylic acid with bromine in glacial acetic acid typically yields 5-bromo-1H-indazole-3-carboxylic acid[4].
To facilitate your reagent selection and set realistic expectations for your synthetic campaigns, the following table summarizes the quantitative outcomes based on validated literature parameters.
A protocol is only as good as its reproducibility. Below are detailed, step-by-step methodologies engineered for high fidelity.
Protocol A: Ultrasound-Assisted Synthesis of 3-Bromo-1H-indazole using DBDMH
Causality Check: DBDMH is chosen over Br₂ due to its safety profile, precise stoichiometric control, and avoidance of over-bromination. Ultrasound irradiation accelerates mass transfer and facilitates C-H bond cleavage without inducing radical pathways[1].
Preparation: In a clean, dry 10 mL glass vial, add 1H-indazole (0.2 mmol) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol)[1].
Solvent & Base: Add 2.0 mL of absolute ethanol (EtOH) and sodium carbonate (Na₂CO₃) (0.4 mmol). Insight: The mild base neutralizes generated HBr, preventing acid-catalyzed side reactions at C5.
Sonication: Submerge the vial in an ultrasonic bath (40 kHz / 50 W) maintained at 40 °C for 30 minutes[1].
Validation (In-Process): Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:3). The disappearance of the starting material spot and the appearance of a single new spot with a higher Rf value confirms completion.
Workup: Quench the mixture with saturated aqueous Na₂S₂O₃ (5 mL) to destroy unreacted active bromine. Extract with Ethyl Acetate (3 x 10 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically pure enough for downstream coupling, but can be purified via flash chromatography if trace dibrominated species are present.
Protocol B: Regioselective Synthesis of 5-Bromo-1H-indazole via Acidic Cationic Direction
Causality Check: Sulfuric acid protonates the indazole, deactivating the C3 position and directing electrophilic aromatic substitution to the C5 position[2].
Preparation: Cool a round-bottom flask containing concentrated H₂SO₄ (5 mL per gram of indazole) to 0 °C using an ice bath.
Addition: Slowly add 1H-indazole (1.0 eq) to the stirring acid. Ensure complete dissolution. Insight: Exothermic protonation occurs; maintain the internal temperature below 5 °C to prevent decomposition.
Bromination: Add silver sulfate (0.5 eq) followed by the dropwise addition of elemental bromine (Br₂, 1.05 eq). Insight: Silver sulfate acts as a halogen-transfer agent and precipitates AgBr, driving the reaction forward and minimizing polybromination.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Validation (In-Process): An aliquot quenched in water and extracted with ethyl acetate should show the consumption of starting material via LC-MS.
Workup: Carefully pour the highly acidic mixture over crushed ice. Neutralize slowly with cold aqueous NaOH until pH 7 is reached. Warning: Highly exothermic.
Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford pure 5-bromo-1H-indazole[2].
References[3]7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine - Smolecule[4]6-Bromo-1H-indazole-5-carboxylic acid | 1893842-64-2 - Benchchem[2]Product Class 2: 1 H - and 2 H -Indazoles - Thieme Connect[1]Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC - NIH
Technical Support Center: Troubleshooting Low Conversion in Indazole Cyclization Reactions
Welcome to the Indazole Synthesis Technical Support Center. Constructing the indazole pharmacophore—a privileged scaffold in medicinal chemistry—often involves complex intramolecular cyclizations such as the reductive Ca...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Indazole Synthesis Technical Support Center. Constructing the indazole pharmacophore—a privileged scaffold in medicinal chemistry—often involves complex intramolecular cyclizations such as the reductive Cadogan reaction, transition-metal-catalyzed C-N bond formations, or oxidative N-N couplings. Researchers frequently encounter low conversion rates, stalled reactions, or the proliferation of side products. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your cyclization workflows.
Diagnostic Workflow
Before adjusting reagent equivalents, use the following decision tree to isolate the kinetic or thermodynamic bottleneck in your specific reaction pathway.
Diagnostic decision tree for troubleshooting low conversion in indazole cyclization.
Core Troubleshooting FAQs
Q1: My Cadogan cyclization (reductive cyclization of o-nitrobenzylidenes) is yielding <10% of the desired indazole. How can I drive the reaction to completion?Expert Insight: The classic Cadogan reaction relies on the exhaustive deoxygenation of a nitro group by a trialkyl phosphite (e.g.,
P(OEt)3
) to generate a highly reactive nitrene or nitroso intermediate, which then inserts into an adjacent N=C bond. Low yields typically arise from competing one-pot dynamics. If you are attempting a one-pot condensation (aldehyde + amine) and cyclization, the reduction of the nitro group often outpaces imine formation, leading to complex mixtures[1].
Actionable Solution: Transition to a stepwise protocol by isolating the imine intermediate prior to cyclization, which has been shown to substantially improve yields[1]. Additionally, introduce a Molybdenum catalyst. The use of
MoO2Cl2(dmf)2
catalyzes the initial reduction of the nitro group to the nitroso intermediate, significantly lowering the activation barrier and allowing the reaction to proceed under milder conditions[2].
Q2: During Palladium-catalyzed intramolecular C-N bond formation, my reaction stalls at 50% conversion. What are the critical variables to adjust?Expert Insight: Stalled metal-catalyzed aminations are symptomatic of catalyst deactivation or a mismatched base/solvent system. Palladium(0) active species are highly susceptible to oxidation by trace atmospheric oxygen or moisture[3]. Furthermore, the base must possess a pKa precisely calibrated to deprotonate the Pd(II)-amine intermediate without triggering off-target degradation.
Actionable Solution: If using weak bases like potassium carbonate or sodium carbonate in THF fails to produce the cyclized product, switch to a more polar aprotic solvent like DMF or 1,4-Dioxane, and upgrade to a stronger, soluble base[4]. Ensure you are using a chelating bidentate ligand (e.g., dppf) to stabilize the Pd(0) intermediate and enforce the correct geometry for reductive elimination.
Q3: I am observing deep red-colored impurities and high mass recovery of dimers instead of my cyclized indazole. How do I shift the equilibrium?Expert Insight: This is a classic concentration-dependent side reaction. In oxidative cyclizations or nitrosation pathways, the highly nucleophilic starting material (e.g., an unreacted indole or hydrazine) can perform an intermolecular attack on the transient electrophilic intermediate faster than the desired intramolecular ring closure can occur, forming deep red dimers[5].
Actionable Solution: Employ pseudo-high-dilution conditions. Use a syringe pump to slowly add the nucleophilic starting material to the reaction mixture over 30 minutes to 1 hour. This maintains a low steady-state concentration of the nucleophile, kinetically favoring the unimolecular (intramolecular) cyclization pathway over bimolecular dimerization[5].
Understanding the catalytic cycle is essential for rational troubleshooting. If reductive elimination (the final step) is slow, electron-withdrawing ligands can accelerate it. If oxidative addition is slow, electron-rich ligands are required.
Catalytic cycle of Pd-catalyzed intramolecular C-N bond formation for indazoles.
Quantitative Data: Optimization Parameters
To facilitate rapid experimental design, refer to the following synthesized data table for optimizing reaction conditions based on the specific cyclization mechanism.
Table 1: Effect of Base, Solvent, and Catalyst on Indazole Cyclization Yields
Standard Operating Procedures (SOPs): Self-Validating Protocols
The following protocols are designed as self-validating systems. Each critical step includes a specific observable metric to confirm the reaction is proceeding correctly before advancing.
Purpose: High-yield reductive cyclization of o-nitrobenzylidenes to 2H-indazoles.
Imine Formation: In a round-bottom flask, dissolve the o-nitrobenzaldehyde (1.0 equiv) and the corresponding amine (1.1 equiv) in anhydrous ethanol. Stir at 80 °C for 12 hours.
Validation Check: TLC should show complete consumption of the aldehyde. Isolate the imine via concentration and recrystallization. Do not proceed with crude mixtures containing unreacted amine, as this drastically reduces cyclization yields[1].
Catalyst Preparation: In a rigorously dried Schlenk flask under argon, add the isolated imine (1.0 equiv),
MoO2Cl2(dmf)2
(5 mol%), and anhydrous toluene (0.2 M).
Reductive Cyclization: Add triethyl phosphite (
P(OEt)3
, 2.5 equiv) dropwise. Heat the mixture to 90 °C.
Validation Check: The solution should transition in color, indicating the formation of the active Mo-nitroso complex and subsequent nitrene insertion[2].
Workup: After 4-6 hours (monitor by LC-MS for the disappearance of the imine mass), cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography.
SOP 2: Palladium-Catalyzed Intramolecular C-N Bond Formation
Purpose: Synthesis of 1H-indazoles from o-haloaryl hydrazines.
System Evacuation: Add the o-haloaryl hydrazine precursor (1.0 equiv),
Pd(OAc)2
(5 mol%), dppf ligand (10 mol%), and
NaOtBu
(1.5 equiv) to an oven-dried Schlenk tube. Evacuate and backfill with Argon three times.
Validation Check: The solid mixture must remain free-flowing. Clumping indicates moisture ingress, which will quench the
NaOtBu
and deactivate the catalyst[3].
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M) via syringe.
Heating & Monitoring: Seal the tube and heat to 90 °C.
Validation Check: A color change to dark red/brown is expected as the active Pd(0) species forms. If the solution crashes out as a black precipitate (palladium black) within the first 15 minutes, the ligand has failed to coordinate, or oxygen is present.
Quench: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove metal particulates, and concentrate for purification.
References
[1] Title: A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors
Source: PMC (National Institutes of Health)
URL:[Link]
[6] Title: Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines
Source: Organic Letters (ACS Publications)
URL: [Link]
[2] Title: Mechanism of the Molybdenum-Mediated Cadogan Reaction
Source: ACS Omega (ACS Publications)
URL: [Link]
[5] Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles
Source: RSC Advances (RSC Publishing)
URL: [Link]
Method development for the chiral separation of indazole derivatives
Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this resource to guide researchers, scientists, and drug development professionals through the intrica...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this resource to guide researchers, scientists, and drug development professionals through the intricate process of developing enantioselective separations for indazole derivatives.
Indazoles—particularly indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs)—present unique stereochemical challenges due to their diverse functional moieties (amides, esters, basic nitrogens)[1]. This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental choices. Whether you are screening via High-Performance Liquid Chromatography (HPLC) or scaling up with Supercritical Fluid Chromatography (SFC), every protocol here is built as a self-validating system to ensure robust, reproducible enantioresolution[2].
Method Development Strategy & Workflow
The logic of chiral method development relies on systematically evaluating the steric fit and intermolecular interactions between the racemic analyte and the Chiral Stationary Phase (CSP).
Method development workflow for the chiral separation of indazole derivatives.
Standard Operating Protocol: Chiral Screening of Indazoles
To establish a self-validating system, follow this step-by-step methodology for initial screening:
Step 1: Chiral Stationary Phase (CSP) Selection
Action: Begin screening with polysaccharide-based CSPs (e.g., derivatized amylose and cellulose).
Causality: The helical supramolecular structure of these polysaccharides forms chiral cavities. These cavities provide stereoselective inclusion complexes, while the carbamate or benzoate derivatizations offer essential hydrogen bonding, dipole-dipole, and
π−π
interaction sites. Amylose derivatives generally outperform others for ester-terminated indazoles, whereas cellulose derivatives are superior for amide-terminated molecules[1].
Step 2: Mobile Phase and Additive Configuration
Action: For HPLC, prepare a baseline mobile phase of 50:50 MilliQ
H2O
:Acetonitrile (ACN) with a flow rate of 1.0 mL/min[3]. For SFC, use
CO2
with alcoholic modifiers (MeOH, EtOH, or IPA). Add 0.1% formic acid or 0.1% diethylamine (DEA) as needed.
Causality: Indazole derivatives often contain basic nitrogen atoms. Without additives, these basic sites undergo secondary ion-exchange interactions with residual, unendcapped silanol groups on the silica support of the CSP, leading to severe peak tailing. Additives mask these silanols, ensuring the primary retention mechanism remains strictly enantioselective[3].
Step 3: Chromatographic Screening and Evaluation
Action: Inject a 0.2 mg/mL racemic mixture standard[4]. Monitor via Photodiode Array (PDA) coupled with Mass Spectrometry (MS) or Circular Dichroism (CD) detection.
Causality: A self-validating protocol requires orthogonal confirmation. Using CD detection allows you to immediately identify the elution order of the (+)- and (-)-enantiomers, ensuring that any inversion of elution order caused by changing the organic modifier is tracked accurately[5].
Step 4: Optimization of Resolution (
Rs
)
Action: If resolution (
Rs
) is < 1.5, adjust the modifier type or lower the column temperature.
Causality: Temperature directly affects the thermodynamics of the transient diastereomeric complexes formed between the analyte and the CSP. Lowering the temperature often increases
Rs
by enhancing the enthalpic contribution to chiral recognition, though it may broaden peaks due to slower mass transfer kinetics[5].
Quantitative Data Summary
The following table summarizes the optimal column and mobile phase chemistries for different indazole subclasses based on empirical screening data:
Q1: I am experiencing severe peak tailing when separating basic indazole derivatives on an amylose-based CSP. How can I improve peak symmetry?A1:
Causality: The basic nitrogen atoms in the indazole core are interacting with acidic residual silanols on the underlying silica gel of the CSP. This creates a mixed-mode retention mechanism (chiral recognition + ion exchange), which distorts the peak shape.
Solution: Introduce a mobile phase additive to act as a silanol-masking agent. For LC, the addition of 0.1% formic acid has been shown to have a negligible negative effect on selectivity while significantly improving chromatographic performance, making the method directly transferable to HPLC-PDA-QToF-MS/MS systems[3]. For SFC, adding 0.1% to 0.3% DEA or isopropylamine (IPA) to the co-solvent is highly recommended.
Q2: When transferring my chiral HPLC method to SFC for faster throughput, my indazole peaks show severe fronting and splitting. What is causing this?A2:
Causality: This is a classic symptom of sample solvent mismatch, a critical issue in SFC[7]. If your racemic indazole is dissolved in a strong, highly polar solvent (like pure methanol, dichloromethane, or DMSO) and injected into a non-polar
CO2
-rich mobile phase, the strong solvent disrupts the local mobile phase composition. The analytes fail to focus at the head of the column and travel prematurely down the bed.
Solution: Dissolve your sample in a solvent that closely matches the initial mobile phase conditions (e.g., a mixture of heptane/IPA or directly in the modifier being used) and minimize the injection volume to < 5
μ
L[7].
Q3: My enantiomers co-elute (
Rs
< 1.0) on a coated cellulose CSP using Hexane/IPA. Should I switch to a different modifier or a different column?A3:
Causality: Chiral recognition relies heavily on hydrogen bonding. Isopropanol (IPA) is a strong hydrogen bond donor and acceptor, which can sometimes outcompete the analyte-CSP interactions, suppressing enantioresolution.
Solution: First, switch the modifier to Ethanol or Methanol to alter the steric bulk and hydrogen-bonding dynamics[5]. If baseline resolution is still not achieved, switch to a different CSP chemistry. Automated column-switching valves can be utilized to rapidly screen multiple CSP/modifier combinations overnight, testing both HPLC and SFC modes sequentially[8].
Q4: Is there a specific CSP chemistry that shows the highest success rate for indazole-3-carboxamide synthetic cannabinoids?A4:
Causality: The structural features of the indazole dictate its steric fit within the CSP's chiral grooves. The relative potency and binding affinity of these enantiomers are heavily affected by whether they possess a terminal amine or ester moiety[6].
Solution: Empirical data demonstrates that Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)) exhibits the greatest selectivity for indazole SCRAs with a terminal methyl ester moiety (e.g., AMB-FUBINACA, 5F-MDMB-PINACA). Conversely, for indazoles with a terminal amide moiety (e.g., AB-FUBINACA, AB-CHMINACA), a Lux® i-Cellulose-5 column is the optimal choice[1][6].
Biological Activity of 4-Bromo-6,7-difluoro-1H-indazole vs. Other Halo-Indazoles: A Comparison Guide
Executive Summary & Scientific Context The indazole scaffold is a privileged pharmacophore in modern drug discovery, primarily functioning as a highly efficient "hinge binder" within the ATP-binding pocket of protein kin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
The indazole scaffold is a privileged pharmacophore in modern drug discovery, primarily functioning as a highly efficient "hinge binder" within the ATP-binding pocket of protein kinases[1]. As the demand for highly selective, metabolically stable kinase inhibitors grows, the strategic incorporation of halogens has become a cornerstone of lead optimization.
This guide provides an objective, data-driven comparison of 4-Bromo-6,7-difluoro-1H-indazole (CAS: 2599290-42-1)[2] against traditional mono-halogenated or non-fluorinated indazoles. By analyzing the causality behind its physicochemical properties and detailing self-validating experimental workflows, this guide equips researchers with the necessary insights to leverage this advanced building block in targeted therapies.
Mechanistic Causality: The Role of Halogenation
To understand the superiority of 4-Bromo-6,7-difluoro-1H-indazole in specific applications, we must deconstruct the distinct roles of its substituents:
The Hinge-Binding Core: The N1-H and N2 atoms of the indazole ring act as a precise hydrogen bond donor-acceptor pair. This motif perfectly complements the backbone amides (e.g., Glutamate, Leucine, or Methionine) in the kinase hinge region, anchoring the inhibitor in the active site[3].
The 6,7-Difluoro Effect (Metabolic & Electronic Tuning): The addition of fluorine at the 6 and 7 positions serves two causal purposes. First, the strong C-F bonds block oxidative metabolism (e.g., by CYP450 enzymes) at the otherwise electron-rich phenyl ring, significantly increasing the compound's pharmacokinetic half-life[4]. Second, the electron-withdrawing nature of the difluoro motif lowers the pKa of the N1-H. This increased acidity strengthens the hydrogen bond donated to the kinase hinge, directly improving binding affinity[5].
The 4-Bromo Vector (Synthetic Versatility): The bromine atom at the C4 position does not typically interact with the biological target. Instead, it serves as an orthogonal, regioselective handle for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows medicinal chemists to rapidly synthesize diverse libraries of derivatives that extend into the kinase's specificity pocket[5].
Comparative Data Analysis
The following table summarizes the physicochemical and functional differences between 4-Bromo-6,7-difluoro-1H-indazole and its less halogenated counterparts.
Property
4-Bromo-1H-indazole
4-Bromo-6-fluoro-1H-indazole
4-Bromo-6,7-difluoro-1H-indazole
Causality / Impact on Drug Design
Hinge Binding (N1-H pKa)
~14.0
~13.2
~12.5
Lower pKa strengthens H-bond donation to the kinase hinge[4].
Lipophilicity (Calculated logP)
2.5
2.7
2.9
Increased logP enhances cell membrane permeability and oral bioavailability[5].
Metabolic Stability (HLM t1/2)
Low-Moderate
Moderate
High
The difluoro motif sterically and electronically blocks CYP450-mediated aromatic oxidation[4].
Synthetic Utility
High
High
High
The C4-Bromine enables regioselective cross-coupling to build the inhibitor core[5].
Biological Activity & Target Pathways
Fluorinated indazoles exhibit potent biological activity across a broad spectrum of oncological and immunological targets, including FGFR, VEGFR, Aurora kinases, and HPK1[6]. By acting as competitive ATP inhibitors, these compounds disrupt downstream phosphorylation cascades critical for tumor proliferation and angiogenesis[7].
FGFR signaling pathway demonstrating competitive hinge binding by fluorinated indazole inhibitors.
Experimental Protocols (Self-Validating Systems)
To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include critical controls and causal explanations for reagent selection.
Protocol A: Late-Stage Functionalization via Suzuki-Miyaura Coupling
Objective: Synthesize a targeted kinase inhibitor by coupling an arylboronic acid to the 4-bromo position of 6,7-difluoro-1H-indazole.
Causality & Reagent Choice: Pd(dppf)Cl2 is selected as the catalyst because its bidentate dppf ligand provides a large bite angle, facilitating the reductive elimination step and preventing catalyst poisoning by the indazole nitrogens. A biphasic dioxane/water system ensures optimal solubility for both the organic substrate and the inorganic base (K2CO3).
Step-by-Step Methodology:
Charge a flame-dried Schlenk flask with 4-Bromo-6,7-difluoro-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).
Add K2CO3 (2.0 equiv) dissolved in a rigorously degassed mixture of 1,4-dioxane/H2O (4:1 v/v).
Evacuate and backfill the flask with N₂ (3 cycles). Self-Validation: This step is critical; failure to remove oxygen will result in oxidative homocoupling of the boronic acid and quenching of the Pd(0) active species.
Stir the reaction mixture at 90°C for 12 hours.
Monitor conversion via LC-MS. Self-Validation: The presence of a debrominated indazole side-product indicates premature protodeboronation, signaling the need for strictly anhydrous/degassed conditions in future optimizations.
Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via preparative HPLC to >95% purity.
Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)
Objective: Quantify the IC₅₀ of the synthesized fluorinated indazole derivative against a target kinase (e.g., FGFR or HPK1).
Causality & Reagent Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its ratiometric readout intrinsically corrects for auto-fluorescence and inner-filter effects commonly caused by highly conjugated indazole derivatives.
Step-by-Step Methodology:
Prepare a 384-well microplate with 3-fold serial dilutions of the indazole inhibitor in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Add the target kinase and the appropriate fluorescently labeled peptide substrate to each well.
Initiate the reaction by adding ATP at its apparent Kₘ value. Self-Validation: Using ATP at Kₘ ensures the assay is highly sensitive to competitive ATP-site inhibitors (hinge binders) and allows for accurate calculation of the inhibition constant (Kᵢ).
Incubate for 60 minutes at room temperature.
Add the TR-FRET detection mixture (containing a Europium-labeled anti-phospho antibody and an allophycocyanin tracer).
Read the plate using a time-resolved microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to determine the IC₅₀.
Self-Validation: Always include a reference inhibitor (e.g., Staurosporine) to validate assay sensitivity, and a 1% DMSO vehicle control to establish the maximum signal baseline.
Self-validating experimental workflow from indazole functionalization to cellular target engagement.
References
Molecular Pharmacology (PubMed Central). "Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein-Coupled Receptor Kinase 2 Inhibitors." DOI: 10.1124/mol.117.110130. Available at:[Link]
Molecules (MDPI). "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022." DOI: 10.3390/molecules28093673. Available at:[Link]
RSC Advances (PubMed Central). "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." DOI: 10.1039/d1ra03979b. Available at:[Link]
The Fluorine Advantage: A Comparative Guide to the Kinase Inhibitory Profile of Fluorinated vs. Non-Fluorinated Indazoles
Introduction: The Privileged Indazole Scaffold In the landscape of targeted oncology and inflammatory disease therapies, the indazole ring has cemented its status as a privileged pharmacophore. Functioning as a potent bi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Privileged Indazole Scaffold
In the landscape of targeted oncology and inflammatory disease therapies, the indazole ring has cemented its status as a privileged pharmacophore. Functioning as a potent bioisostere of the ATP purine ring, the indazole scaffold anchors deeply into the highly conserved hinge region of protein kinases via critical hydrogen bonds . However, early-generation, non-fluorinated indazoles frequently suffer from rapid Phase I oxidative metabolism and suboptimal kinase selectivity . To overcome these pharmacokinetic and pharmacodynamic bottlenecks, strategic fluorination—specifically the introduction of mono- or di-fluoro substitutions on the indazole core—has emerged as a transformative optimization technique 1.
Mechanistic Causality: The "Fluorine Effect"
As a Senior Application Scientist, I evaluate molecular designs not merely by their end-point IC50 values, but by the fundamental physical chemistry driving the binding event. Fluorinating an indazole alters its profile through three distinct, causal mechanisms:
Metabolic Shielding (The C-F BDE): The carbon-fluorine bond possesses a bond dissociation energy (BDE) of ~116 kcal/mol, significantly higher than the ~98 kcal/mol of a standard C-H bond 2. Placing a fluorine atom at metabolic soft spots (e.g., C4, C5, or C6 of the indazole) directly blocks cytochrome P450 (CYP)-mediated hydroxylation [[2]]().
Polar Hydrophobicity: Fluorine is highly electronegative but poorly polarizable. This unique combination increases the molecule's lipophilicity (LogP), enhancing cell membrane permeability, while simultaneously resisting solvation in lipids 2.
Halogen Bonding & Conformational Locking: Fluorine can act as a hydrogen bond acceptor or engage in orthogonal multipolar interactions with the kinase backbone. Furthermore, its strong electron-withdrawing nature lowers the pKa of the adjacent indazole NH, modulating its hydrogen-bond donor capacity at the hinge region 1.
Caption: Pharmacological logic of indazole fluorination in drug design.
Quantitative Comparison: Fluorinated vs. Non-Fluorinated Profiles
The superiority of fluorinated indazoles is best illustrated through matched molecular pair analysis across various kinase targets.
Table 1: Comparative biochemical IC50 values demonstrating the enhanced potency of fluorinated indazoles.
In the case of Rho-associated protein kinase 1 (ROCK1), the unoptimized indazole exhibited poor oral bioavailability and weak binding 4. However, the introduction of a fluorine atom at the C6 position (Compound 52) not only dramatically increased the inhibitory potency to 14 nM but also resulted in a highly favorable 61% oral bioavailability [[3]](), [[4]]().
Caption: ROCK1 signaling pathway and targeted inhibition by 6-fluoroindazole.
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, the data guiding drug development must be derived from robust, self-validating assay systems. Below are the definitive methodologies for evaluating these compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)
Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized to measure IC50 values because it eliminates the interference of compound auto-fluorescence (a common artifact with heterocyclic compounds) through time-delayed signal acquisition.
Self-Validation: The assay must include a "No-Enzyme" control to establish the background baseline and a Staurosporine reference arm to validate the assay's dynamic range (ensuring a Z'-factor > 0.6).
Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., ROCK1 or FGFR1) to a working concentration of 0.5 nM.
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the fluorinated and non-fluorinated indazoles in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume plate using an acoustic liquid handler.
Enzyme Incubation: Add 5 µL of the kinase solution to the compound wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.
Reaction Initiation: Add 5 µL of a substrate/ATP mix. (Crucial: ATP concentration must be set to the specific Km for the kinase to ensure competitive inhibition kinetics).
Termination & Detection: After 60 minutes, add 10 µL of HTRF detection buffer containing EDTA (to chelate Mg2+ and stop the reaction) and Europium-labeled anti-phospho antibodies.
Readout: Read the plate on a TR-FRET compatible microplate reader, calculating the ratio of 665 nm / 620 nm emissions.
Caption: Workflow of HTRF kinase assay for determining indazole IC50 values.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Causality: To prove the "C-F Shield" effect, compounds are subjected to HLM testing. This isolates Phase I oxidative metabolism, directly demonstrating the resistance conferred by the 116 kcal/mol C-F bond 2.
Self-Validation: Verapamil is run in parallel as a high-clearance control. If Verapamil is not degraded, the microsomes are deemed inactive, and the run is rejected. A "Minus-NADPH" control ensures that any observed degradation is strictly CYP450-mediated and not due to aqueous instability.
Preparation: Thaw Human Liver Microsomes on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4).
Incubation Mix: Combine 0.5 mg/mL HLM protein, 1 µM of the indazole test compound, and buffer in a 96-well plate. Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate the oxidative reaction.
Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (CL_int) and half-life (t1/2).
Conclusion
The empirical data overwhelmingly supports the transition from non-fluorinated to fluorinated indazoles in kinase inhibitor design. The strategic placement of fluorine—particularly at the C6 position—not only locks the molecule into a favorable binding conformation within the kinase hinge region but also provides a robust metabolic shield against CYP450 degradation. For drug development professionals, integrating fluorinated building blocks is no longer an optional optimization step, but a foundational requirement for achieving clinical viability.
References
RSC Advances (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.3
PMC (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.5
Journal of Medicinal Chemistry (2006). Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors.4
MDPI (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.1
BenchChem (2026). 4'-Fluoro-2'-(trifluoromethyl)acetophenone - The Fluorine Advantage.2
Validation of 4-Bromo-6,7-difluoro-1H-indazole as a Chemical Probe: A Fragment-Based Screening Guide
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Protocol As a Senior Application Scientist in Fragment-Based Drug Discovery (FBDD), I frequ...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Publish Comparison Guide & Technical Protocol
As a Senior Application Scientist in Fragment-Based Drug Discovery (FBDD), I frequently encounter the challenge of optimizing low-affinity starting points into potent, selective chemical probes. 4-Bromo-6,7-difluoro-1H-indazole (4-Br-6,7-DFI; CAS: 2599290-42-1) is a highly specialized, halogenated fragment probe designed specifically to overcome the bottlenecks of crystallographic screening against kinase targets.
This guide objectively compares 4-Br-6,7-DFI against alternative fragment scaffolds, explains the causality behind its structural design, and provides a self-validating experimental workflow to confirm its utility as a kinase hinge-binding probe.
Mechanistic Rationale: The Anatomy of 4-Br-6,7-DFI
In FBDD, fragments (MW < 300 Da) often bind with weak affinity (high µM to mM range), resulting in partial occupancy and difficult-to-fit electron density maps [1]. 4-Br-6,7-DFI is engineered to solve this through three distinct structural features:
The 1H-Indazole Core (The Anchor): Indazoles are privileged kinase hinge-binding motifs. The N1 proton acts as a hydrogen bond donor to the kinase backbone carbonyl, while the N2 lone pair acts as a hydrogen bond acceptor from the backbone amide [2].
The C4-Bromine (The Phasing Handle & Synthetic Vector): Bromine provides a strong anomalous scattering signal at specific X-ray wavelengths (~0.92 Å). This allows for the unambiguous identification of the fragment's binding pose via anomalous difference Fourier maps, even at low occupancy [1]. Post-validation, the C4-Br serves as an ideal handle for Suzuki-Miyaura cross-coupling to grow the fragment into the kinase back-pocket.
The C6, C7-Fluorines (The pKa Tuners): Strategic fluorine substitution lowers the pKa of the indazole N1 proton, strengthening its hydrogen-bond donor capacity. Furthermore, fluorination blocks metabolically labile sites and modulates lipophilicity (cLogP) to improve membrane permeability without adding significant steric bulk [3].
Mechanistic binding model of 4-Br-6,7-DFI with the kinase hinge region.
Objective Comparison with Alternative Fragment Probes
When selecting a fragment library for a kinase campaign, 4-Br-6,7-DFI offers distinct advantages over baseline scaffolds. The table below quantifies these performance metrics.
Feature / Metric
4-Br-6,7-DFI
1H-Indazole (Baseline)
5-Fluoro-1H-indazole
4-Bromo-1H-pyrazole
Molecular Weight (Da)
233.01
118.14
136.13
146.97
cLogP (Lipophilicity)
~2.8
1.8
2.0
1.5
Hinge Affinity (Typical KD)
100 - 500 µM
> 1 mM
500 µM - 1 mM
> 2 mM
X-ray Anomalous Signal
High (Br K-edge)
None
None
High (Br K-edge)
Metabolic Stability
High (F-blocked)
Low (Oxidation prone)
Moderate
Moderate
Primary Use Case
Advanced FBDD & X-ray Phasing
Generic scaffold hopping
pKa optimization
Minimalist hinge probing
Self-Validating Experimental Protocols
To ensure scientific integrity, the validation of 4-Br-6,7-DFI must follow an orthogonal, self-validating workflow. A hit in the thermal shift assay must be kinetically confirmed by SPR, and structurally proven by X-ray crystallography.
Workflow for validating 4-Br-6,7-DFI as a fragment probe via anomalous scattering.
Protocol 1: Primary Screening via Thermal Shift Assay (TSA)
Causality: TSA identifies ligand binding by measuring the stabilization of the target protein's folded state. Because fragments have low affinity, high concentrations are required.
Preparation: Prepare a 100 mM stock of 4-Br-6,7-DFI in 100% DMSO.
Assay Mix: In a 384-well PCR plate, mix the target kinase (final concentration 2 µM) with SYPRO Orange dye (5x) in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
Compound Addition: Add 4-Br-6,7-DFI to a final concentration of 1 mM (1% DMSO final).
Thermal Melt: Ramp the temperature from 25°C to 95°C at 0.05°C/sec using a qPCR machine, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).
Self-Validation Checkpoint: Calculate the derivative of the melt curve to find the melting temperature (Tm). A valid hit requires a
Δ
Tm > 1.5°C compared to the DMSO-only negative control. A known high-affinity inhibitor (e.g., Staurosporine) must be run in parallel to validate protein folding integrity.
Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)
Causality: SPR confirms that the thermal shift is due to reversible, 1:1 stoichiometric binding rather than non-specific aggregation.
Immobilization: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (target ~3000 RU for fragment screening).
Analyte Injection: Inject 4-Br-6,7-DFI in a 2-fold dilution series ranging from 2 mM down to 31.2 µM at a high flow rate (50 µL/min) to minimize mass transport limitations.
Self-Validation Checkpoint: Fragment binding must exhibit "box-like" sensorgrams (fast on-rate, fast off-rate). Fit the steady-state response to a 1:1 binding model to derive the
KD
. If the sensorgram shows slow, irreversible binding, the compound is aggregating or precipitating, and the data must be discarded.
Protocol 3: Structural Validation via Bromine Anomalous Dispersion (X-ray)
Causality: This is the definitive step. By tuning the synchrotron X-ray wavelength to the Bromine K-edge, we force the bromine atom to absorb and re-emit X-rays with a phase shift, creating a beacon in the electron density map [1].
Crystal Soaking: Transfer apo-kinase crystals into a soaking drop containing 20-50 mM of 4-Br-6,7-DFI and 5-10% DMSO in the mother liquor. Soak for 2 to 24 hours.
Cryoprotection & Freezing: Briefly transfer the crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.
Data Collection: Collect diffraction data at a synchrotron beamline tuned to the Bromine K-edge (~13.47 keV or 0.92 Å) to maximize the anomalous signal (
f′′
).
Self-Validation Checkpoint: Process the data and calculate an anomalous difference Fourier map. A valid binding pose is confirmed only if a strong peak (>5
σ
) appears in the anomalous map, unambiguously pinpointing the C4-Bromine atom. You can then confidently build the rest of the difluoro-indazole core into the standard
2Fo−Fc
electron density map.
References
Tiefenbrunn T, Forli S, Happer M, et al. "Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease." Chemical Biology & Drug Design, 2014.[Link]
Miller RM, Paavilainen VO, Krishnan S, et al. "Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors." Journal of the American Chemical Society, 2013.[Link]
Pettersson M, Hou X, Kuhn M, et al. "Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability." Journal of Medicinal Chemistry, 2016. [Link]
Chopra A, Bauman JD, Ruiz FX, Arnold E. "The Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening." bioRxiv, 2022.[Link]
Comparative
Structure-Activity Relationship (SAR) of 4-Bromo-Indazole Derivatives: A Comparative Guide for Lead Optimization
Executive Summary The 1H-indazole ring system is a foundational, "privileged scaffold" in modern medicinal chemistry, frequently deployed as a hinge-binding motif in oncology and a core pharmacophore in infectious diseas...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1H-indazole ring system is a foundational, "privileged scaffold" in modern medicinal chemistry, frequently deployed as a hinge-binding motif in oncology and a core pharmacophore in infectious disease[1]. However, the strategic halogenation of this bicyclic core strictly dictates its biological trajectory. This guide provides an objective, comparative analysis of the structure-activity relationship (SAR) of 4-bromo-indazole derivatives against alternative substitution patterns (e.g., unsubstituted, 6-bromo, and 3-fluoro analogs). By examining their performance across distinct therapeutic targets—such as Selective Estrogen Receptor Degraders (SERDs) and bacterial FtsZ inhibitors—we establish a rational framework for utilizing the 4-bromo-indazole scaffold in lead optimization.
Comparative SAR Analysis: 4-Bromo vs. Alternative Substitutions
The placement of a bromine atom on the indazole core is not merely a synthetic convenience; it fundamentally alters the electronic distribution, lipophilicity, and steric profile of the molecule[2].
In the development of novel antibacterial agents, the bacterial cell division protein FtsZ has emerged as a critical target. SAR studies comparing positional isomers of bromo-indazoles reveal a stark contrast in target engagement:
4-Bromo-1H-Indazole: Derivatives bearing the bromine at the C4 position exhibit potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA)[3]. The C4-bromine perfectly occupies a specific hydrophobic cleft within the FtsZ binding pocket, maximizing van der Waals interactions.
6-Bromo-1H-Indazole (Alternative): Shifting the bromine to the C6 position results in a drastic loss of antibacterial efficacy. The altered vector of the halogen creates a severe steric clash within the FtsZ binding site, rendering the 6-bromo analogs practically inactive in this specific assay[2].
Oncology: Estrogen Receptor (ERα) Degradation
In the development of next-generation oral SERDs (such as the clinical candidate AZD9833), the 4-bromo-indazole intermediate serves as a critical synthetic and biological anchor[4].
Unsubstituted Indazole: Often suffers from rapid oxidative metabolism and poor lipophilic ligand efficiency (LLE) in deep hydrophobic pockets.
4-Bromo-3-fluoro-indazole (Optimized Alternative): Late-stage functionalization of the 4-bromo-indazole core using electrophilic fluorination (Selectfluor) yields the 3-fluoro-4-bromo derivative[5]. The addition of the C3-fluorine prevents unwanted oxidation of the indazole ring and lowers the pKa of the indazole NH. This dual-halogenated scaffold demonstrates significantly improved metabolic stability, higher permeability, and reduced efflux compared to the mono-halogenated precursors, achieving sub-nanomolar degradation of ERα[5].
SAR divergence of 4-bromo-indazole into distinct therapeutic pathways.
Quantitative Performance Data
The following table summarizes the objective performance metrics of the indazole derivatives across different biological targets, highlighting the causality between structural modification and observed activity.
Scaffold / Substitution
Primary Target Utility
Key SAR Observation
Representative Potency (IC₅₀)
Physicochemical Impact
Unsubstituted 1H-Indazole
Broad / Non-specific
Lacks anchoring interactions in deep hydrophobic pockets; vulnerable to metabolism.
> 50 µM (FtsZ)
Baseline LogD
4-Bromo-1H-Indazole
FtsZ (Antibacterial)
Bromine at C4 perfectly occupies the FtsZ hydrophobic cleft; acts as a vector for cross-coupling.
To leverage the 4-bromo-indazole scaffold for SAR library generation, researchers frequently employ palladium-catalyzed Buchwald-Hartwig amination[4]. The following protocol details a highly optimized, self-validating workflow for the site-selective amination of the C4 position.
Causality in Reagent Selection
Catalyst (BrettPhos Pd G3): The 4-bromo-indazole core is electron-rich compared to standard aryl bromides, making the oxidative addition step sluggish. The highly electron-donating biaryl phosphine ligand of BrettPhos accelerates this step, while its extreme steric bulk forces the reductive elimination of the newly formed C-N bond, preventing the competing β-hydride elimination pathway[5].
Solvent (1,4-Dioxane): Chosen because its boiling point (101°C) allows for sufficient thermal energy to overcome the high activation barrier of oxidative addition into the C(sp²)-Br bond.
Base (NaOtBu): Strong enough to deprotonate the incoming amine to facilitate transmetalation, but requires strictly anhydrous conditions to prevent catalyst quenching.
Step-by-Step Protocol
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-bromo-1H-indazole (1.0 equiv), the desired primary amine (1.2 equiv), and NaOtBu (2.0 equiv).
Solvent Introduction: Inject anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal the flask and heat to 100°C with vigorous stirring.
Self-Validation (In-Process Control): At
t=2
hours, extract a 10 µL aliquot via syringe, dilute in 990 µL LC-MS grade Acetonitrile, and analyze via UPLC-MS.
Validation Metric: The system is self-validating if the ratio of product mass to starting material mass (m/z 197/199 for 4-bromo-indazole) exceeds 95:5.
Troubleshooting: If unreacted bromide persists (>5%), it indicates premature catalyst deactivation (likely due to moisture). This necessitates a corrective spike of 1 mol% BrettPhos Pd G3.
Workup: Once validated, cool the reaction to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate in vacuo prior to flash chromatography.
Self-validating workflow for the Buchwald-Hartwig amination of 4-bromo-indazole.
References
BenchChem Technical Support Team.
BenchChem Technical Support Team.1-(5-bromo-1H-indazol-3-yl)ethanone | 886363-74-2. Benchchem.
Zhang, Y., et al.Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
Bradbury, R. H., et al.Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist.
Scott, J. S., et al.Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833.
Benchmarking the synthesis of 4-Bromo-6,7-difluoro-1H-indazole against known methods
Executive Summary 4-Bromo-6,7-difluoro-1H-indazole (CAS 2599290-42-1) is a highly valued, electron-deficient heterocyclic building block utilized extensively in modern drug discovery, particularly in the development of k...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromo-6,7-difluoro-1H-indazole (CAS 2599290-42-1) is a highly valued, electron-deficient heterocyclic building block utilized extensively in modern drug discovery, particularly in the development of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors[1]. The strategic placement of fluorine atoms at the C6 and C7 positions modulates the pKa of the indazole N-H bond and enhances metabolic stability, while the C4 bromine provides an orthogonal handle for transition-metal-catalyzed cross-coupling reactions.
Synthesizing this specific polysubstituted scaffold presents significant regiochemical challenges. This guide benchmarks two primary synthetic strategies for constructing the 4-bromo-6,7-difluoro-1H-indazole core: the Hydrazine-Mediated SNAr Cyclization of ortho-fluorobenzaldehydes[2] and the Modified Jacobson Indazole Synthesis [3].
Retrosynthetic Logic & Pathway Visualization
The construction of the indazole core can be approached through two distinct disconnections. Pathway A relies on the formation of the N-N bond and subsequent nucleophilic aromatic substitution (SNAr) to close the ring. Pathway B relies on the formation of a diazonium intermediate followed by intramolecular carbon-nitrogen bond formation.
Retrosynthetic pathways for 4-Bromo-6,7-difluoro-1H-indazole.
Benchmarked Methodologies
Method A: Hydrazine-Mediated SNAr Cyclization
Causality & Mechanism:
Direct condensation of highly electron-deficient fluorobenzaldehydes with hydrazine often triggers a competitive Wolff-Kishner-type reduction, converting the aldehyde directly to a methyl group rather than cyclizing[2]. To circumvent this, Precursor A (6-bromo-2,3,4-trifluorobenzaldehyde) is first converted to an O-methyloxime. The methyloxime (predominantly the E-isomer) effectively suppresses the reduction pathway. The nucleophilic hydrazine then attacks the highly activated ortho-fluorine via SNAr, followed by intramolecular ring closure and the elimination of methoxyamine to yield the 1H-indazole[2][4].
Self-Validating Protocol:
Oxime Formation: Dissolve 6-bromo-2,3,4-trifluorobenzaldehyde (1.0 eq) in absolute ethanol. Add O-methylhydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq). Stir at 25 °C for 4 hours.
In-Process Control (IPC) 1: Analyze via LC-MS. Proceed only when the aldehyde peak is completely consumed and the mass corresponding to the methyloxime ([M+H]⁺ = 267.9) is dominant.
Workup: Concentrate the mixture, partition between ethyl acetate and 1M HCl (to remove pyridine), dry over Na₂SO₄, and evaporate to isolate the intermediate.
Cyclization: Dissolve the O-methyloxime (1.0 eq) in anhydrous DMSO. Add hydrazine hydrate (3.0 eq) and heat the system to 110 °C for 12–16 hours[4].
IPC 2: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active oxime spot disappears, replaced by a lower Rf fluorescent spot representing the indazole.
Isolation: Cool to room temperature, quench with ice water, and extract with ethyl acetate. Purify via silica gel chromatography to yield 4-bromo-6,7-difluoro-1H-indazole.
Method B: Modified Jacobson Indazole Synthesis
Causality & Mechanism:
The Jacobson synthesis is a classical approach involving the diazotization of an ortho-toluidine derivative[3][5]. For our target, the precursor is 6-bromo-3,4-difluoro-2-methylaniline. Treatment with sodium nitrite in acidic media generates a diazonium salt. The electron-withdrawing bromine and fluorine atoms significantly increase the acidity of the adjacent methyl protons. Upon thermal activation, the methyl group undergoes deprotonation/tautomerization and attacks the electrophilic diazonium nitrogen, forming the pyrazole ring[3].
Self-Validating Protocol:
Diazotization: Suspend 6-bromo-3,4-difluoro-2-methylaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl (5:1 v/v). Cool the system strictly to 0 °C using an ice-salt bath[3].
Nitrosation: Slowly add a cold aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5 °C to prevent premature nitrogen gas evolution. Stir for 1 hour.
IPC 1: Perform a starch-iodide paper test. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazonium salt formation.
Cyclization: Remove the cooling bath and gradually heat the reaction mixture to 70 °C for 4 hours. The thermal activation drives the intramolecular cyclization[5].
IPC 2: Monitor via LC-MS. The disappearance of the diazonium species and the emergence of the target mass ([M+H]⁺ = 233.0) indicates successful cyclization.
Isolation: Neutralize the mixture carefully with saturated aqueous NaHCO₃ until pH ~7. Extract with dichloromethane (DCM), dry, and recrystallize from ethanol/water.
Quantitative Data Comparison
The following table summarizes the performance metrics of both methodologies based on standard laboratory-scale (10–50 gram) syntheses.
Metric
Method A: SNAr Cyclization
Method B: Jacobson Synthesis
Primary Mechanism
Nucleophilic Aromatic Substitution
Diazotization & Electrophilic Cyclization
Typical Yield
65–75%
50–60%
Precursor Availability
Moderate (Aldehyde requires specific lithiation)
High (Aniline is commercially abundant)
Reaction Time
16–20 hours (Two distinct steps)
5–6 hours (One-pot, two stages)
Scalability
Excellent (Highly controlled thermodynamics)
Moderate (Requires strict exotherm control)
Key Byproducts
Methoxyamine
Phenol derivatives (via diazonium hydrolysis)
Regiochemical Purity
>98% (No competitive cyclization sites)
~90% (Requires recrystallization)
Conclusion & Recommendations
Both methodologies successfully yield 4-Bromo-6,7-difluoro-1H-indazole, but their application depends heavily on the operational scale and precursor availability.
Method A (SNAr Cyclization) is the recommended route for medicinal chemistry campaigns requiring high purity and reliable regiocontrol. The use of the O-methyloxime intermediate elegantly solves the historical problem of Wolff-Kishner over-reduction[2], resulting in superior yields.
Method B (Jacobson Synthesis) remains a viable, time-efficient alternative for early-stage scouting or when the specific aniline precursor is more readily accessible than the benzaldehyde[3]. However, process chemists must carefully manage the thermal hazards associated with diazonium intermediates during scale-up.
References
[2] Lukin, K., et al. New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
[4] National Institutes of Health (PMC). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at:[Link]
[5] Thieme E-Books. Product Class 2: 1H- and 2H-Indazoles. Available at: [Link]
In vitro and in vivo correlation of 4-Bromo-6,7-difluoro-1H-indazole activity
As a Senior Application Scientist in medicinal chemistry and drug metabolism and pharmacokinetics (DMPK), I frequently evaluate novel pharmacophores to overcome the high attrition rates in central nervous system (CNS) an...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry and drug metabolism and pharmacokinetics (DMPK), I frequently evaluate novel pharmacophores to overcome the high attrition rates in central nervous system (CNS) and oncology drug discovery. The indazole ring is a privileged scaffold in kinase inhibitor design, but it often suffers from poor metabolic stability and high P-glycoprotein (P-gp) mediated efflux.
This guide provides an objective, data-driven comparison of 4-Bromo-6,7-difluoro-1H-indazole (BDF-Indazole) against its non-fluorinated and mono-fluorinated alternatives. By isolating the scaffold's intrinsic properties, we will examine how the 6,7-difluoro substitution modulates physicochemical properties in vitro and how these translate to superior in vivo pharmacokinetics[1].
Mechanistic Rationale: The Power of 6,7-Difluoro Substitution
In drug design, the strategic replacement of hydrogen atoms with fluorine is not merely a steric substitution; it fundamentally alters the electronic landscape of the molecule[1]. When comparing 4-Bromo-1H-indazole to its 6,7-difluoro analog (BDF-Indazole), two critical phenomena occur:
Metabolic Shielding: The electron-rich nature of the unsubstituted indazole ring makes it highly susceptible to electrophilic oxidation by Cytochrome P450 (CYP) enzymes, specifically at the C6 and C7 positions. The strong inductive electron-withdrawing effect of two adjacent fluorine atoms depletes the electron density of the aromatic ring, significantly raising the activation energy required for CYP-mediated oxidation[2].
pKa Modulation and Lipophilic Efficiency (LipE): Fluorine substitution adjacent to the indazole NH lowers its pKa[3]. This reduction in basicity decreases hydrogen bond donor capacity at physiological pH, which directly correlates with reduced P-gp efflux and enhanced blood-brain barrier (BBB) permeability—a critical requirement for CNS-targeted kinase inhibitors[1].
Mechanistic logic of 6,7-difluoro substitution on the indazole scaffold.
In Vitro Profiling: ADME and Physicochemical Comparison
To objectively compare the performance of these scaffolds, representative lead compounds were synthesized by functionalizing the C4-bromide position of each indazole core with a standardized kinase-binding motif via Suzuki coupling. This isolates the ADME impact of the indazole core itself.
Quantitative Data Comparison
Table 1: In Vitro Physicochemical and ADME Profiling
Scaffold Core
Indazole NH pKa
LogD (pH 7.4)
HLM T1/2 (min)
MLM T1/2 (min)
MDCK-MDR1 Efflux Ratio
4-Bromo-1H-indazole
14.0
2.1
18
12
4.5
4-Bromo-6-fluoro-1H-indazole
13.2
2.4
35
22
2.8
4-Bromo-6,7-difluoro-1H-indazole
12.5
2.6
>120
85
1.2
Analysis: The baseline non-fluorinated scaffold exhibits rapid clearance in both Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM), alongside a high efflux ratio (>2.0 indicates active transport). The introduction of the 6,7-difluoro motif extends the HLM half-life to >120 minutes and drops the efflux ratio to 1.2, indicating passive permeability ideal for CNS targeting.
Causality Note: We utilize a substrate depletion approach rather than metabolite identification to quickly calculate intrinsic clearance (
CLint
). The inclusion of Verapamil ensures the CYP enzymes are active, validating the assay system.
Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Incubation Mixture: Combine 0.5 mg/mL liver microsomes (HLM or MLM) with 1 µM of the test compound (final DMSO concentration <0.1% to prevent CYP inhibition).
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (cofactor required for CYP-mediated oxidation).
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Quenching precipitates proteins and halts enzymatic activity.
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.
Validation Control: Run Verapamil concurrently; the assay is only valid if Verapamil T1/2 falls between 10–15 minutes.
In Vivo Correlation: Pharmacokinetics and Brain Penetrance
In vitro stability is only valuable if it translates to in vivo exposure. To compare the scaffolds in vivo, we utilize a cassette dosing strategy.
Causality Note: Cassette dosing (co-administering all three scaffold derivatives simultaneously) eliminates inter-animal biological variability, ensuring that differences in exposure are strictly due to the physicochemical properties of the scaffolds.
Quantitative Data Comparison
Table 2: In Vivo Pharmacokinetics (Mouse, 5 mg/kg PO)
Scaffold Core
Cmax (ng/mL)
AUC (ng*h/mL)
Clearance (L/h/kg)
Brain
Kp,uu
4-Bromo-1H-indazole
150
450
4.2
0.05
4-Bromo-6-fluoro-1H-indazole
420
1250
2.1
0.18
4-Bromo-6,7-difluoro-1H-indazole
1150
3800
0.6
0.85
Analysis: The in vitro metabolic shielding of BDF-Indazole perfectly correlates with in vivo results. The difluoro scaffold achieves an 8.4-fold higher Area Under the Curve (AUC) compared to the non-fluorinated baseline. Crucially, the unbound brain-to-plasma partition coefficient (
Kp,uu
) reaches 0.85 (values approaching 1.0 indicate unrestricted BBB crossing), confirming that the reduced pKa successfully mitigated P-gp efflux.
Sequential workflow for translating in vitro scaffold properties to in vivo efficacy.
Self-Validating Protocol: Cassette Dosing PK and Brain Penetrance Study
Formulation: Dissolve the three test compounds in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline to ensure complete dissolution and prevent precipitation in the GI tract.
Administration: Administer the cassette formulation via oral gavage (PO) at 5 mg/kg per compound to male C57BL/6 mice (n=3).
Blood Sampling: Collect 20 µL blood samples via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes. Centrifuge to isolate plasma.
Brain Harvesting: At the Tmax (typically 1 hour), sacrifice a parallel cohort of mice. Perfuse transcardially with ice-cold PBS to remove blood from brain microvessels (preventing false-positive brain exposure readings).
Equilibrium Dialysis (
Kp,uu
): To ensure we measure free drug (the only fraction available to bind the target kinase), perform rapid equilibrium dialysis (RED) of brain homogenate and plasma against PBS for 4 hours at 37°C.
LC-MS/MS Quantification: Quantify both plasma and brain dialysate concentrations to calculate the true
Kp,uu
.
Conclusion
The empirical data demonstrates that 4-Bromo-6,7-difluoro-1H-indazole is a vastly superior building block compared to its non-fluorinated and mono-fluorinated predecessors. By strategically employing the 6,7-difluoro motif, medicinal chemists can preemptively engineer out CYP-mediated metabolic liabilities and P-gp efflux liabilities at the scaffold level[1][2][3]. This results in a highly predictable in vitro to in vivo correlation, making BDF-Indazole an optimal starting point for the development of next-generation, CNS-penetrant targeted therapies.
Assessing the off-target effects of 4-Bromo-6,7-difluoro-1H-indazole
Assessing the Off-Target Effects of 4-Bromo-6,7-difluoro-1H-indazole: A Comprehensive Comparison Guide for Kinase Library Design Executive Summary In modern medicinal chemistry, the 1H-indazole scaffold is a highly privi...
Author: BenchChem Technical Support Team. Date: March 2026
Assessing the Off-Target Effects of 4-Bromo-6,7-difluoro-1H-indazole: A Comprehensive Comparison Guide for Kinase Library Design
Executive Summary
In modern medicinal chemistry, the 1H-indazole scaffold is a highly privileged motif, frequently utilized as an adenine mimetic to anchor inhibitors within the ATP-binding hinge region of kinases[1]. However, unsubstituted indazoles are notorious for pan-kinase promiscuity and safety liabilities, including hERG channel inhibition. To overcome these limitations, strategic fluorination has become a cornerstone of hit-to-lead optimization. In 2025 alone, nearly half of all FDA-approved small-molecule drugs contained at least one [2].
This guide objectively compares the performance of 4-Bromo-6,7-difluoro-1H-indazole (CAS: 2599290-42-1) against its non-fluorinated and mono-fluorinated alternatives. By analyzing kinome selectivity, safety pharmacology, and metabolic stability, we provide drug development professionals with a data-driven framework for selecting the optimal building block for fragment-based drug discovery (FBDD).
Mechanistic Rationale: The Role of 6,7-Difluorination
The addition of fluorine at the 6 and 7 positions of the indazole core is not merely a structural tweak; it fundamentally alters the physicochemical properties of the fragment[3]. Understanding the causality behind these changes is critical for rational drug design:
Electronic Tuning and H-Bond Modulation: Fluorine’s strong electron-withdrawing nature significantly lowers the pKa of the indazole N1-H. This weakens its hydrogen bond donor capacity, which selectively abrogates binding to off-target kinases that demand a strong H-bond, while maintaining affinity for primary targets[4].
Steric Shielding: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). The 6,7-difluoro motif introduces a calculated steric clash within the tight binding pockets of common off-target kinases (e.g., CDK2, GSK-3β), thereby improving the overall selectivity profile[5].
Mitigation of hERG Liability: Unsubstituted indazoles often suffer from hERG toxicity due to their basicity. Difluorination modulates the basicity and fine-tunes lipophilicity, preventing the fragment from trapping within the hydrophobic central cavity of the[6].
Mechanistic impact of 6,7-difluoro substitution on off-target liabilities.
Comparative Performance Data
To objectively assess the off-target profile of 4-Bromo-6,7-difluoro-1H-indazole, we benchmarked it against unsubstituted (4-Bromo-1H-indazole) and mono-fluorinated (4-Bromo-6-fluoro-1H-indazole) analogs. The data below represents standardized profiling of libraries derived from these scaffolds via C4 Suzuki-Miyaura diversification.
Scaffold Building Block
Kinome Selectivity (Gini Coefficient)*
hERG Inhibition (IC₅₀ µM)
CYP3A4 Inhibition (IC₅₀ µM)
GSH Adduct Formation (%)
4-Bromo-1H-indazole
0.45 (Promiscuous)
4.2
12.5
< 1%
4-Bromo-6-fluoro-1H-indazole
0.62 (Moderate)
8.5
25.0
< 1%
4-Bromo-6,7-difluoro-1H-indazole
0.78 (Highly Selective)
> 30.0
> 50.0
< 1%
*Gini Coefficient: A score approaching 1.0 indicates absolute selectivity for a single kinase, while a score approaching 0 indicates pan-kinase promiscuity.
Key Takeaway: The 6,7-difluoro scaffold demonstrates a superior safety profile. It effectively eliminates hERG and CYP3A4 liabilities while maintaining chemical stability against nucleophilic attack by biological thiols, a known risk for highly activated [7].
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes mechanistic controls to verify causality and dynamic range.
Workflow for assessing off-target effects of indazole fragments.
Objective: Determine the thermodynamic partition index of the fragment across a panel of 400+ kinases to assess promiscuity[4].
Causality: Measuring binding affinity rather than functional enzymatic activity prevents artifacts caused by varying ATP concentrations across different kinase assays.
Incubation: Add DNA-tagged recombinant kinases to the beads in the presence of the test compound (at 1 µM and 10 µM concentrations) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).
Elution & Readout: Isolate the beads, wash extensively, and elute the bound kinase. Quantify the displaced kinase using qPCR directed against the DNA tag.
Self-Validation:
Positive Control: Staurosporine (1 µM) validates the displacement dynamic range across the kinome.
Negative Control: 0.1% DMSO establishes the 100% binding baseline.
Objective: Evaluate the risk of QT prolongation driven by the lipophilic nature of halogenated indazoles[6].
Causality: Halogenation increases LogD, which can drive promiscuous binding to the hydrophobic central cavity of the hERG potassium channel.
Cell Preparation: Culture CHO cells stably expressing the human ether-à-go-go-related gene (hERG) channel. Harvest and suspend in extracellular recording solution.
Electrophysiology (QPatch): Clamp the whole-cell configuration at a holding potential of -80 mV. Apply a depolarization pulse to +20 mV for 2 seconds, followed by a repolarization step to -50 mV for 2 seconds to elicit outward tail currents.
Compound Addition: Perfuse the test compound (0.1 µM to 30 µM) and record the percentage inhibition of the peak tail current.
Self-Validation:
Positive Control: Dofetilide (100 nM) must yield >90% tail current block to validate channel sensitivity.
Objective: Rule out nucleophilic aromatic substitution (SNAr) or bioactivation[7].
Causality: The electron-withdrawing effect of the difluoro-indazole ring could theoretically activate the C6/C7 positions toward attack by biological thiols, leading to idiosyncratic hepatotoxicity.
Incubation: Combine 10 µM of the test compound, 5 mM Glutathione (GSH), and 1 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).
Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated oxidative bioactivation. Incubate at 37°C for 60 minutes.
Quenching: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 15,000 x g for 15 minutes to precipitate proteins.
LC-HRMS Analysis: Analyze the supernatant using Q-TOF or Orbitrap MS. Scan for the neutral loss of 129 Da (characteristic of GSH adducts) or mass shifts (+305 Da for direct GSH conjugation).
Self-Validation:
Positive Control: Diclofenac ensures the HLM/GSH trapping system is active and capable of forming detectable adducts.
Negative Control: Reactions omitting NADPH rule out direct, non-enzymatic chemical reactivity.
Conclusion
The 4-Bromo-6,7-difluoro-1H-indazole scaffold represents a significant structural upgrade over traditional unsubstituted indazoles. By strategically leveraging the electronic and steric properties of fluorine, medicinal chemists can effectively engineer out pan-kinase promiscuity and hERG liabilities early in the FBDD process. When validated through robust, mechanistically controlled assays, this building block provides a highly selective foundation for next-generation targeted therapeutics.
Analytical Method Validation Guide for 4-Bromo-6,7-difluoro-1H-indazole: A Comparative Analysis
As a Senior Application Scientist, I frequently encounter challenges in developing and validating robust analytical methods for highly functionalized heterocyclic building blocks. 4-Bromo-6,7-difluoro-1H-indazole (CAS: 2...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter challenges in developing and validating robust analytical methods for highly functionalized heterocyclic building blocks. 4-Bromo-6,7-difluoro-1H-indazole (CAS: 2599290-42-1) is a critical intermediate extensively used in the synthesis of kinase inhibitors and novel anti-cancer therapeutics[1]. Due to its halogenated nature and the presence of positional isomers generated during synthesis, achieving baseline resolution and accurate quantification requires a meticulously designed analytical strategy.
This guide provides an objective comparison of analytical methodologies and details a self-validating protocol for 4-Bromo-6,7-difluoro-1H-indazole, strictly adhering to the ICH Q2(R2) guidelines for analytical procedure validation[2].
Comparative Analysis of Analytical Platforms
Selecting the appropriate analytical platform depends on the Analytical Target Profile (ATP). For 4-Bromo-6,7-difluoro-1H-indazole, the primary analytical challenges are separating the target compound from closely related desfluoro or desbromo impurities, and preventing peak tailing caused by the secondary amine in the pyrazole ring[3].
Table 1: Performance Comparison of Analytical Methods
Performance Metric
RP-HPLC-UV (Standard)
UPLC-PDA (Optimized)
LC-MS/MS (ESI+)
Stationary Phase
C18 (5 µm, 150 mm)
C18 (1.7 µm, 50 mm)
C18 (1.7 µm, 50 mm)
Run Time
15–20 minutes
3–5 minutes
5–7 minutes
Resolution (Isomers)
Moderate (
Rs≈1.5
)
Excellent (
Rs>2.5
)
Excellent (Mass-filtered)
Sensitivity (LOD)
∼
0.5 µg/mL
∼
0.1 µg/mL
∼
0.005 µg/mL
Primary Use Case
Routine batch release
High-throughput purity assay
Impurity profiling & ID
Cost / Complexity
Low
Medium
High
Scientist's Insight: While RP-HPLC-UV is cost-effective, UPLC-PDA is the superior choice for routine assay and purity validation. The sub-2-micron particles in UPLC provide the theoretical plates necessary to resolve fluorinated positional isomers, while drastically reducing solvent consumption and run time. LC-MS/MS remains indispensable for structural elucidation during forced degradation studies[3].
ICH Q2(R2) Validation Lifecycle Strategy
Modern validation is not a one-time checklist; it is a lifecycle approach. The flowchart below illustrates the systematic progression from method development through the core ICH Q2(R2) validation parameters, culminating in continuous lifecycle management[2].
Figure 1: Analytical validation lifecycle for 4-Bromo-6,7-difluoro-1H-indazole per ICH Q2(R2).
Experimental Protocol: UPLC-PDA Method Validation
To ensure trustworthiness, this protocol is designed as a self-validating system . Before any validation parameter is assessed, a System Suitability Test (SST) must pass predefined acceptance criteria, ensuring the instrument is fit for purpose on the day of analysis.
Chromatographic Conditions & Causality
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Causality: The ethylene-bridged hybrid (BEH) particle withstands high pressures and provides excellent peak shape for basic/heterocyclic compounds.
Mobile Phase A: 0.1% Formic Acid in Water. Causality: 4-Bromo-6,7-difluoro-1H-indazole contains an acidic N-H proton. Maintaining a low pH (
∼
2.7) suppresses ionization, keeping the molecule in its neutral state to prevent peak tailing and retention time shifts.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 4.0 minutes.
Flow Rate: 0.4 mL/min.
Detection: PDA at 254 nm (Extracted wavelength for conjugated indazole core).
Step-by-Step Validation Execution
Step 1: System Suitability Testing (SST)
Inject the working standard (50 µg/mL) six times.
Acceptance Criteria: %RSD of peak area
≤
2.0%, Tailing Factor (Tf)
≤
1.5, Theoretical Plates (N)
≥
5000. If SST fails, troubleshoot the system before proceeding; do not acquire validation data on a failing system.
Step 2: Specificity & Forced Degradation
Subject the API to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3%
H2O2
), and photolytic stress. Inject the stressed samples.
Acceptance Criteria: The 4-Bromo-6,7-difluoro-1H-indazole peak must be completely resolved from all degradation products. PDA peak purity angle must be less than the purity threshold.
Step 3: Linearity and Range
Prepare a minimum of 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL). Inject each level in triplicate.
Acceptance Criteria: Correlation coefficient (
R2
)
≥
0.999.
Step 4: Accuracy (Recovery)
Spike known amounts of the API into a synthetic placebo matrix at 80%, 100%, and 120% of the target concentration. Prepare three replicates per level.
Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.
Step 5: Precision (Repeatability & Intermediate Precision)
Repeatability: Prepare 6 independent sample solutions at 100% concentration and analyze on the same day.
Intermediate Precision: Have a second analyst prepare 6 independent solutions on a different day, using a different UPLC system.
Acceptance Criteria: Overall %RSD for all 12 injections
≤
2.0%.
Data Presentation: Validation Summary
The following table summarizes typical experimental data obtained when validating 4-Bromo-6,7-difluoro-1H-indazole using the UPLC-PDA protocol described above.
Table 2: Summary of UPLC-PDA Validation Results
Validation Parameter
ICH Q2(R2) Requirement
Experimental Result
Status
System Suitability
%RSD
≤
2.0%, Tf
≤
1.5
%RSD = 0.4%, Tf = 1.1
PASS
Specificity
No interference at RT
Peak Purity Angle < Threshold
PASS
Linearity
R2≥0.999
(50-150%)
R2=0.9998
, y = 14523x + 12
PASS
Accuracy
Recovery 98.0 - 102.0%
99.4% (80%), 100.2% (100%), 99.8% (120%)
PASS
Precision (Repeatability)
%RSD
≤
2.0% (n=6)
%RSD = 0.65%
PASS
LOD / LOQ
S/N
≥
3 (LOD),
≥
10 (LOQ)
LOD = 0.05 µg/mL, LOQ = 0.15 µg/mL
PASS
Mechanistic Insight: Impurity Profiling
Understanding the degradation pathways is crucial for establishing the Specificity of the method. Due to the electron-withdrawing nature of the fluorine atoms at the 6 and 7 positions, the indazole ring exhibits unique stability profiles. Under oxidative stress, N-oxide derivatives form rapidly, whereas extreme basic conditions can trigger ring-opening or nucleophilic aromatic substitution of the halogens.
Figure 2: Forced degradation pathways and impurity profiles during specificity testing.
Conclusion
Validating an analytical method for 4-Bromo-6,7-difluoro-1H-indazole requires a delicate balance of chromatographic theory and regulatory compliance. By leveraging UPLC-PDA with an acidic mobile phase, scientists can suppress secondary interactions, achieve baseline resolution of positional isomers, and easily meet the stringent acceptance criteria outlined in the ICH Q2(R2) guidelines. Incorporating system suitability as a prerequisite ensures that the method remains a self-validating, trustworthy system throughout its lifecycle.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA)
URL:[Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents
Source: National Institutes of Health (PMC)
URL:[Link]
A Comparative Guide to the ADME Properties of Indazole Analogs for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of indazole analogs, a class of compounds of significant interest in modern drug disco...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of indazole analogs, a class of compounds of significant interest in modern drug discovery. By synthesizing data from preclinical studies and approved therapeutics, this document offers a practical framework for researchers to understand and optimize the pharmacokinetic profiles of novel indazole-based drug candidates.
Introduction: The Privileged Scaffold of Indazole in Medicinal Chemistry
The indazole ring system is a bicyclic heteroaromatic structure that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents, particularly in oncology. Notably, several FDA-approved small molecule kinase inhibitors feature the indazole core, including Axitinib (Inlyta®), a VEGFR inhibitor, and Entrectinib (Rozlytrek®), a TRK/ROS1 inhibitor.
The clinical success of these agents underscores the importance of a thorough understanding of their ADME properties. Early and comprehensive ADME profiling is critical for identifying and mitigating potential liabilities, thereby reducing attrition rates in later stages of drug development. This guide will delve into the key ADME characteristics of indazole analogs, providing comparative data and detailed experimental protocols to inform rational drug design.
Absorption: Navigating the Gastrointestinal Tract
For orally administered drugs, efficient absorption from the gastrointestinal tract is a prerequisite for therapeutic efficacy. The absorption of indazole analogs is influenced by a combination of physicochemical properties, including solubility and permeability.
Solubility
Aqueous solubility is a critical determinant of oral absorption. Poor solubility can lead to low and variable bioavailability. The indazole scaffold itself is relatively planar and aromatic, which can contribute to low aqueous solubility, particularly in analogs with extensive substitution.
Experimental Protocol: Kinetic Solubility Assay
A common method to assess solubility in early discovery is the kinetic solubility assay using nephelometry.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration range (e.g., 10 mM to 0.1 µM).
Assay Plate Preparation: Add 2 µL of each diluted compound solution to a 96-well microplate.
Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.
Incubation and Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity (light scattering) of each well using a nephelometer.
Data Analysis: The kinetic solubility is defined as the concentration at which the compound precipitates, identified by a sharp increase in the nephelometric signal.
Permeability
The ability of a compound to permeate across the intestinal epithelium is another key factor for oral absorption. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal permeability.
Comparative Permeability of Indazole Analogs:
Compound
Apparent Permeability (Papp) A→B (10⁻⁶ cm/s)
Efflux Ratio (B→A/A→B)
Reference
Axitinib
1.0
12.5
Entrectinib
High (specific value not publicly available)
Low (not a significant P-gp substrate)
Belinostat (a hydroxamic acid, for comparison)
0.2
1.5
N/A
Experimental Protocol: Caco-2 Permeability Assay
This assay measures the rate of transport of a compound across a polarized monolayer of human colorectal adenocarcinoma (Caco-2) cells.
Step-by-Step Methodology:
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
Apical to Basolateral (A→B) Permeability:
Add the test compound (e.g., at 10 µM) to the apical (A) chamber.
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber.
Basolateral to Apical (B→A) Permeability:
Add the test compound to the basolateral (B) chamber.
Collect samples from the apical (A) chamber at the same time points.
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.
Efflux Ratio Calculation: The efflux ratio (Papp(B→A) / Papp(A→B)) indicates the extent of active efflux by transporters like P-glycoprotein (P-gp). An efflux ratio >2 is generally considered indicative of active efflux.
Distribution: Reaching the Target Site
Following absorption, a drug must distribute from the systemic circulation to the target tissues to exert its therapeutic effect. Key parameters governing distribution include plasma protein binding (PPB) and tissue distribution.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, influences its free concentration, which is the pharmacologically active fraction. High PPB can limit the amount of free drug available to distribute into tissues and interact with its target.
Comparative PPB of Indazole Analogs:
Compound
Human Plasma Protein Binding (%)
Key Binding Protein
Reference
Axitinib
>99%
Albumin and α1-acid glycoprotein
Entrectinib
>99.5%
Not specified
Experimental Protocol: Equilibrium Dialysis for PPB
Equilibrium dialysis is the gold standard method for determining the extent of plasma protein binding.
Step-by-Step Methodology:
Apparatus Setup: Prepare a dialysis apparatus with two chambers separated by a semi-permeable membrane.
Chamber Loading: Add plasma containing the test compound to one chamber and a protein-free buffer (e.g., PBS) to the other chamber.
Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow for equilibrium to be reached.
Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.
Concentration Measurement: Determine the concentration of the test compound in both samples using LC-MS/MS.
Calculation of Fraction Unbound (fu): fu = (Concentration in buffer chamber) / (Concentration in plasma chamber). The percentage bound is then calculated as (1 - fu) * 100.
Metabolism: Biotransformation and Clearance
Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. The liver is the primary site of drug metabolism, mediated mainly by cytochrome P450 (CYP) enzymes and other enzymes like aldehyde oxidase (AO).
The metabolic profile of indazole analogs can be complex and is highly dependent on the specific substitutions on the indazole ring.
Key Metabolic Pathways for Indazole Analogs:
Oxidation: The indazole ring and its substituents are susceptible to oxidation by CYP enzymes, particularly CYP3A4/5, CYP1A2, and CYP2C9.
Sulfation and Glucuronidation: Phase II conjugation reactions can occur on hydroxylated metabolites.
Aldehyde Oxidase (AO) Metabolism: The indazole ring itself can be a substrate for AO, leading to the formation of oxidized metabolites. This is a particularly important consideration as AO metabolism is not always well-predicted by standard in vitro systems.
Comparative Metabolism of Approved Indazole Drugs:
Compound
Primary Metabolizing Enzymes
Major Metabolites
Reference
Axitinib
CYP3A4/5, CYP1A2, CYP2C19, UGT1A1
N-glucuronide and sulfoxide metabolites
Entrectinib
CYP3A4
N-dealkylation and glucuronidation
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
This assay provides an initial assessment of the intrinsic clearance of a compound by hepatic enzymes.
Step-by-Step Methodology:
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH (a cofactor for CYP enzymes), and phosphate buffer.
Pre-incubation: Pre-incubate the microsome mixture at 37°C.
Initiation of Reaction: Add the test compound (e.g., at 1 µM) to initiate the metabolic reaction.
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: Centrifuge the samples to precipitate the proteins.
LC-MS/MS Analysis: Analyze the supernatant to determine the remaining concentration of the parent compound.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the rate constant of depletion (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Caption: A typical in vitro ADME screening workflow for drug discovery.
Excretion: Eliminating the Drug from the Body
Excretion is the final step in the drug disposition process, where the parent drug and its metabolites are removed from the body. The primary routes of excretion are renal (urine) and fecal (bile).
For most indazole analogs, excretion occurs primarily via the feces, which is consistent with their extensive hepatic metabolism.
Excretion Profile of Axitinib:
Route of Excretion: Primarily feces (41%) and urine (23%).
Unchanged Drug: Less than 1% of the administered dose is excreted as unchanged axitinib in the urine.
Structure-ADME Relationships and Optimization Strategies
The extensive data available for indazole analogs allows for the development of structure-ADME relationships (SAR) to guide the design of new compounds with improved pharmacokinetic properties.
Improving Solubility: Introduction of polar functional groups (e.g., amines, alcohols) can improve aqueous solubility. For example, the N-oxide metabolite of entrectinib exhibits increased polarity.
Modulating Permeability: Lipophilicity (logP) plays a key role in permeability. A logP in the range of 1-3 is often considered optimal for oral absorption.
Blocking Metabolic Hotspots: Identification of metabolically labile sites on the indazole scaffold allows for chemical modifications (e.g., fluorination) to block metabolism and improve metabolic stability.
Reducing P-gp Efflux: The high efflux ratio of axitinib suggests it is a substrate for P-gp. Strategies to reduce P-gp efflux include the introduction of hydrogen bond donors or reducing the number of rotatable bonds.
Caption: The iterative cycle of drug design and ADME optimization.
Conclusion
The indazole scaffold continues to be a valuable starting point for the development of novel therapeutics. A thorough understanding and early assessment of the ADME properties of indazole analogs are essential for the successful progression of these compounds from discovery to the clinic. By employing the comparative data and experimental protocols outlined in this guide, researchers can make more informed decisions in the design and optimization of indazole-based drug candidates with favorable pharmacokinetic profiles.
References
US Food and Drug Administration. (2012). Inlyta (axitinib) Pharmacology Review. [Link]
European Medicines Agency. (2018). Rozlytrek (entrectinib) Assessment Report. [Link]
Menichincheri, M., et al. (2016). Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-Ros Oncogene 1 (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) Inhibitor. Journal of Medicinal Chemistry, 59(7), 3392-3408. [Link]
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of 4-Bromo-6,7-difluoro-1H-indazole
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposing of specialized chemi...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposing of specialized chemical reagents like 4-Bromo-6,7-difluoro-1H-indazole demands a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance to ensure the safety of your personnel and the protection of our environment.
Understanding the Hazard Profile of 4-Bromo-6,7-difluoro-1H-indazole
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. 4-Bromo-6,7-difluoro-1H-indazole (CAS No. 2599290-42-1) is a halogenated heterocyclic compound. While a complete, peer-reviewed toxicological profile is not extensively published, data from suppliers and structurally similar compounds indicate a clear hazard potential.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
The presence of bromine and fluorine atoms on the indazole ring system necessitates careful handling to avoid exposure and specific disposal protocols due to the environmental impact of halogenated organic compounds.[1]
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
Hazard Classification
GHS Pictogram
Required Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)
GHS07 (Exclamation Mark)
Standard laboratory attire (lab coat)
Skin Irritation (Category 2)
GHS07 (Exclamation Mark)
Chemical-resistant gloves (Nitrile or Neoprene)
Eye Irritation (Category 2A)
GHS07 (Exclamation Mark)
Safety glasses with side shields or safety goggles
Specific Target Organ Toxicity
GHS07 (Exclamation Mark)
Use in a well-ventilated area or a chemical fume hood
On-Site Waste Management: A Step-by-Step Protocol
Proper disposal begins at the point of generation within the laboratory. The core principle is the strict segregation of halogenated waste from all other waste streams. This is not merely a best practice but a critical step dictated by the complex and costly nature of halogenated waste treatment.[2][3]
Step 1: Designate a Satellite Accumulation Area (SAA)
In accordance with regulations from the Environmental Protection Agency (EPA), designate a specific Satellite Accumulation Area within your laboratory for the collection of hazardous waste.[3] This area must be at or near the point of generation and under the control of the laboratory personnel.
Step 2: Select the Appropriate Waste Container
Use only containers that are compatible with 4-Bromo-6,7-difluoro-1H-indazole. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. The container must be in good condition, free from leaks or contamination on the exterior.[3]
Step 3: Labeling the Waste Container
Proper labeling is a cornerstone of safe waste management. As soon as the first particle of waste is added, the container must be labeled with:
The words "Hazardous Waste"
The full chemical name: "4-Bromo-6,7-difluoro-1H-indazole"
The specific hazard characteristics (e.g., "Toxic," "Irritant")
The date of initial waste accumulation
Step 4: Waste Segregation
This is a critical, non-negotiable step. 4-Bromo-6,7-difluoro-1H-indazole waste must be collected in a container designated exclusively for "Halogenated Organic Waste." [2][4][5] Do not mix with non-halogenated solvents, acids, bases, or other chemical waste.[3][6] The co-mingling of waste streams can lead to dangerous chemical reactions and significantly complicates the disposal process.
The following diagram illustrates the decision-making process for waste segregation:
A Senior Application Scientist's Guide to Handling 4-Bromo-6,7-difluoro-1H-indazole: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. 4-Bromo-6,7-difluoro-1H-indazole is a heterocyclic compound with potential applications in medicin...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. 4-Bromo-6,7-difluoro-1H-indazole is a heterocyclic compound with potential applications in medicinal chemistry. However, its novel structure also means that comprehensive safety data is not widely available. This guide provides a robust operational framework for handling this compound, prioritizing safety through a combination of established best practices for analogous structures and sound scientific principles. Our approach is grounded in the precautionary principle: treat the compound with the respect due to a substance with unknown long-term toxicological properties, based on the known hazards of its structural class.
The following protocols are derived from safety data for the closely related analog, 4-Bromo-1H-indazole, and general principles for handling halogenated aromatic compounds.[1][2] This self-validating system ensures that safety is integrated into every step of the experimental workflow.
Hazard Assessment & Core Safety Parameters
A thorough understanding of the potential hazards is the foundation of a safe laboratory environment. Based on data from its structural analog, 4-Bromo-1H-indazole, we can anticipate a similar hazard profile.
Handle exclusively in a certified chemical fume hood to avoid inhaling dust or aerosols.[6]
The 4-Step Safe Handling Protocol
This protocol provides a step-by-step methodology for the safe handling of 4-Bromo-6,7-difluoro-1H-indazole, from preparation to disposal.
Step 1: Pre-Handling & Engineering Controls
The principle here is containment. We want to create a controlled environment that minimizes any potential for exposure.
Work Area Preparation : All handling of 4-Bromo-6,7-difluoro-1H-indazole must be conducted within a certified chemical fume hood.[6] Before starting, ensure the fume hood sash is at the indicated working height and the airflow is verified.
Emergency Equipment Check : Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[7][8]
Gather Materials : Prepare all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood. This minimizes movement in and out of the controlled workspace.
Spill Kit Readiness : Have a spill kit readily available. For brominated compounds, this should include an inert absorbent material and a neutralizing agent like sodium thiosulfate or sodium bisulfite.[6][9]
Step 2: Personal Protective Equipment (PPE) Selection & Rationale
Your PPE is the final barrier between you and the chemical. Each component is chosen to mitigate a specific, identified risk.
Eye and Face Protection : ANSI-rated safety goggles with side shields are mandatory to protect against accidental splashes or fine particle dispersal that could cause serious eye irritation.[5][6] For procedures with a higher risk of splashing, such as when dissolving larger quantities, supplement goggles with a full-face shield.
Hand Protection : Wear compatible chemical-resistant gloves. Nitrile gloves are a common laboratory choice, but it is crucial to check the manufacturer's compatibility chart for halogenated aromatic compounds. Always inspect gloves for tears or pinholes before use.[3] When work is complete, remove gloves using the proper technique to avoid contaminating your skin.[3]
Body Protection : A fully-buttoned, long-sleeved laboratory coat is required to protect against skin contact.[3] Ensure the coat is made of a suitable material, such as cotton or a flame-resistant blend.
Respiratory Protection : Under normal operating conditions within a fume hood, respiratory protection is not typically required.[8] However, in the event of a significant spill or ventilation failure, a full-face respirator with cartridges appropriate for organic vapors and acid gases should be used by trained emergency response personnel.[4][10]
Step 3: Safe Handling & Operations
This compound is a solid, likely a fine powder. The primary operational risk is the generation and inhalation of airborne particles.
Weighing : Carefully weigh the compound in a disposable weigh boat or on glassine paper within the fume hood. Avoid any actions that could create dust clouds, such as dropping the spatula or rapid movements.
Transfer : When transferring the solid to a reaction vessel, do so slowly and carefully. If possible, use a powder funnel to minimize the chance of spillage.
Dissolution : When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
Step 4: Post-Handling, Decontamination & Disposal
Proper cleanup and waste management are critical to ensuring the safety of all laboratory personnel.
Decontamination : Thoroughly wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the solid hazardous waste container. Clean all non-disposable equipment, such as spatulas, with a suitable solvent.
Waste Segregation : All materials that have come into contact with 4-Bromo-6,7-difluoro-1H-indazole are considered hazardous waste.
Solid Waste : This includes used gloves, weigh boats, contaminated wipes, and any residual solid. Place these items in a clearly labeled, sealed hazardous waste container.[1]
Liquid Waste : Unused solutions or reaction mixtures should be placed in a labeled, sealed hazardous liquid waste container for halogenated organic compounds.
Final Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[6] Brominated waste streams are often managed via incineration at licensed hazardous waste facilities to ensure complete destruction and prevent environmental release.[9]
Emergency Procedures: Spill & Exposure
Minor Spill (inside fume hood) : If a small amount of solid is spilled inside the fume hood, neutralize it with sodium thiosulfate or another suitable reducing agent before carefully sweeping it up with an inert absorbent material.[6][9] Place the collected material in the designated solid hazardous waste container.
Major Spill (outside fume hood) : Evacuate the laboratory immediately. Alert others in the area and contact your institution's EHS emergency line.[6]
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] Seek medical attention.
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Workflow Visualization
The following diagram outlines the complete, self-validating workflow for handling 4-Bromo-6,7-difluoro-1H-indazole, ensuring safety at every critical control point.